molecular formula C24H29Cl2NO3 B608738 Mevidalen CAS No. 1638667-79-4

Mevidalen

カタログ番号: B608738
CAS番号: 1638667-79-4
分子量: 450.4 g/mol
InChIキー: XHCSBQBBGNQINS-DOTOQJQBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mevidalen is under investigation in clinical trial NCT03305809 (A Study of LY3154207 in Participants With Dementia Due to Lewy Body Dementia (LBD) Associated With Idiopathic Parkinson's Disease (PD) or Dementia With Lewy Bodies (DLB)).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
positive allosteric modulator of the human Dopamine D1 receptor
See also: this compound Hydroxybenzoate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Cl2NO3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26/h4-9,15,17,28,30H,10-14H2,1-3H3/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCSBQBBGNQINS-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638667-79-4
Record name Mevidalen [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638667794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEVIDALEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3702A96F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mevidalen on the Dopamine D1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mevidalen (LY3154207), a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor. The document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and presents signaling pathways and experimental workflows through descriptive diagrams.

Core Mechanism of Action

This compound acts as a selective positive allosteric modulator of the dopamine D1 receptor.[1][2][3] Unlike orthosteric agonists that directly bind to and activate the receptor, this compound binds to a distinct allosteric site on the D1 receptor.[4] This binding event induces a conformational change in the receptor that enhances the affinity of the endogenous ligand, dopamine, for its binding site.[2][3][5] By potentiating the effect of endogenous dopamine, this compound offers a more physiological approach to modulating D1 receptor activity, potentially avoiding the rapid tolerance and inverted U-shaped dose-response often associated with direct D1 agonists.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity at the human dopamine D1 receptor based on available preclinical data.

ParameterValueAssay SystemReference
EC50 3 nMHuman D1 cAMP Assay[4]

EC50 (Half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response in the presence of a sub-maximal concentration of dopamine.

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf family of G proteins.[6] Upon activation by dopamine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the DARPP-32 protein and various transcription factors, ultimately modulating neuronal excitability and gene expression. This compound, as a PAM, enhances the initial step of this cascade by increasing the affinity of dopamine for the D1 receptor.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds This compound This compound This compound->D1_Receptor Binds (Allosteric) G_Protein Gαs/olf D1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response (Neuronal Excitability, Gene Expression) Downstream->Response Leads to

Caption: Dopamine D1 receptor signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the mechanism of action of this compound on the D1 receptor.

1. Radioligand Binding Assay (Affinity Determination)

  • Objective: To determine the binding affinity of this compound for the D1 receptor and its effect on dopamine binding.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the human D1 receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).

    • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is used.

    • Radioligand: A D1 receptor-selective antagonist radioligand (e.g., [3H]SCH23390) is used to label the orthosteric binding site.

    • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled dopamine in the presence and absence of a fixed concentration of this compound.

    • Incubation and Separation: The reaction is incubated to equilibrium, and bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Data Analysis: The radioactivity on the filters is quantified by liquid scintillation counting. The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of dopamine in the presence and absence of this compound. An increase in the affinity of dopamine (lower Ki) in the presence of this compound would confirm its PAM activity.

2. cAMP Accumulation Assay (Functional Potency and Efficacy)

  • Objective: To determine the functional potency (EC50) and efficacy of this compound in potentiating dopamine-induced cAMP production.

  • Methodology:

    • Cell Culture: A cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

    • Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Dopamine Dose-Response: A dose-response curve for dopamine is generated to determine a sub-maximal concentration (e.g., EC20).

    • This compound Treatment: Cells are then treated with increasing concentrations of this compound in the presence of the determined sub-maximal concentration of dopamine.

    • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

    • Data Analysis: The data are plotted as cAMP concentration versus this compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and maximal potentiation effect of this compound. The EC50 of 3 nM for this compound in a human D1 cAMP assay indicates its high potency.[4]

Experimental Workflow for Characterizing a D1 PAM

The following diagram illustrates a typical workflow for the preclinical characterization of a novel D1 receptor positive allosteric modulator like this compound.

Experimental_Workflow Start Compound Synthesis & Initial Screening Binding Radioligand Binding Assays (Affinity & Allosteric Effects) Start->Binding Functional Functional Assays (e.g., cAMP Accumulation) Binding->Functional Selectivity Selectivity Profiling (Off-target Binding) Functional->Selectivity InVivo In Vivo Models (PK/PD & Efficacy) Selectivity->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: Preclinical to clinical workflow for a D1 PAM.

References

An In-depth Technical Guide to LY3154207: A Positive Allosteric Modulator of the Dopamine D1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3154207, also known as mevidalen, is a potent and selective, orally available small molecule that acts as a positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor.[1][2][3] As a PAM, LY3154207 does not directly activate the D1 receptor but rather enhances the affinity of the endogenous ligand, dopamine, for its binding site.[1][4][5] This mechanism offers a novel therapeutic approach to modulating dopaminergic signaling, with the potential for greater specificity and a more favorable side-effect profile compared to traditional orthosteric agonists.[4][6] Dysregulation of the dopamine D1 receptor signaling pathway is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Lewy body dementia, Alzheimer's disease, and schizophrenia.[1][6][7] This technical guide provides a comprehensive overview of LY3154207, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: Enhancing Dopamine D1 Receptor Signaling

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs). Upon activation by dopamine, the D1 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.

LY3154207 binds to a distinct allosteric site on the intracellular side of the D1 receptor.[4][6][8] This binding event induces a conformational change in the receptor that increases the affinity of dopamine for its orthosteric binding pocket.[1][4] By stabilizing the active conformation of the receptor, LY3154207 potentiates the downstream signaling cascade initiated by dopamine binding.[6] This allosteric modulation allows for a more physiological amplification of the dopamine signal, as it is dependent on the presence of the endogenous neurotransmitter.[4]

Below is a diagram illustrating the dopamine D1 receptor signaling pathway and the modulatory role of LY3154207.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds Gs_Protein Gs Protein (α, β, γ) D1_Receptor->Gs_Protein Activates LY3154207 LY3154207 LY3154207->D1_Receptor Allosterically Modulates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces ATP ATP ATP->Adenylyl_Cyclase Substrate PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Neuronal_Response Modulation of Neuronal Response Downstream_Targets->Neuronal_Response Leads to

Dopamine D1 Receptor Signaling Pathway Modulation by LY3154207.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of LY3154207.

Table 1: In Vitro Potency and Selectivity

ParameterSpeciesCell Line/SystemValueReference
EC50 HumanHEK2933.0 nM[2][3]
Human-2.3 nM[3]
DogHEK2932.0 nM[3]
Rhesus MonkeyHEK2932.5 nM[3]
MouseHEK29362.1 nM[3]
Selectivity HumanD5 Receptor>10 µM (EC50)[2]
HumanVarious GPCRs (D2, β1, β2, 5HT6)>1000-fold[4]

Table 2: Clinical Pharmacokinetics and Dosing (Phase 1 & 2 Studies)

PopulationStudy TypeDoses AdministeredKey FindingsReference
Healthy Subjects Single Ascending Dose (SAD)25 - 200 mg (oral)Dose-proportional pharmacokinetics.[9][10]
Multiple Ascending Dose (MAD)15 - 150 mg (once daily for 14 days)Dose-proportional pharmacokinetics; minimal accumulation.[4][5][9]
Parkinson's Disease Patients Multiple Dose15 mg, 30 mg, 75 mg (titration over 14 days)Median Tmax ~2 hours; Apparent steady-state clearance 20-25 L/h.[5][11]
Lewy Body Dementia Patients Phase 210 mg, 30 mg, 75 mg (daily)Dose-dependent improvements in motor scores (MDS-UPDRS).[12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of LY3154207.

cAMP Accumulation Assay

This assay is fundamental for quantifying the potentiation of D1 receptor signaling by LY3154207.

Objective: To measure the increase in intracellular cyclic AMP (cAMP) in response to a D1 receptor agonist, in the presence and absence of LY3154207.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Dopamine or a selective D1 receptor agonist (e.g., SKF81297).

  • LY3154207.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Multi-well plates (e.g., 96-well or 384-well).

Procedure:

  • Cell Seeding: Seed the HEK293-D1 cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the D1 agonist and LY3154207 in assay buffer.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes) to prevent cAMP breakdown.

  • Treatment: Add varying concentrations of the D1 agonist with either a fixed concentration of LY3154207 or vehicle control.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration-response curves for the D1 agonist in the presence and absence of LY3154207. Calculate the EC50 values and the fold-shift in potency to determine the positive allosteric modulatory effect.

Below is a workflow diagram for a typical cAMP accumulation assay.

G A Seed HEK293-D1 Cells in Multi-well Plates C Pre-incubate Cells with Phosphodiesterase Inhibitor A->C B Prepare Serial Dilutions of D1 Agonist and LY3154207 D Add D1 Agonist + LY3154207 (or Vehicle) B->D C->D E Incubate at 37°C D->E F Lyse Cells and Measure Intracellular cAMP E->F G Data Analysis: Plot Concentration-Response Curves, Calculate EC50 and Fold-Shift F->G

Experimental Workflow for a cAMP Accumulation Assay.
Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of LY3154207 for the D1 receptor and its effect on agonist binding.

Objective: To assess the binding characteristics of LY3154207 and its influence on the binding of a radiolabeled D1 receptor agonist.

Materials:

  • Cell membranes prepared from HEK293 cells expressing the human dopamine D1 receptor.

  • Radiolabeled D1 receptor agonist (e.g., [3H]-SCH23390).

  • LY3154207.

  • Unlabeled dopamine or a D1 agonist.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of unlabeled dopamine in the presence or absence of a fixed concentration of LY3154207.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). Analyze the data to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the agonist in the presence and absence of LY3154207.

Conclusion

LY3154207 represents a promising advancement in the field of dopaminergic therapeutics. Its mechanism as a positive allosteric modulator of the dopamine D1 receptor offers the potential for a more nuanced and physiological approach to treating a range of debilitating neurological and psychiatric disorders. The data presented in this guide underscore its potency, selectivity, and clinical activity. The detailed experimental protocols provide a foundation for further research and development in this area. As clinical trials continue, the full therapeutic potential of LY3154207 will be further elucidated.[7][13][14]

References

Preclinical Profile of Mevidalen: A Dopamine D1 Receptor Positive Allosteric Modulator for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mevidalen (LY-3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, currently under investigation as a potential therapeutic for the symptomatic treatment of neurodegenerative diseases, including Lewy body dementia and Alzheimer's disease.[1] As a PAM, this compound does not directly activate the D1 receptor but enhances its affinity for the endogenous ligand, dopamine. This mechanism offers a novel approach to potentiate dopaminergic neurotransmission, which is often impaired in neurodegenerative conditions, potentially offering a more nuanced modulation compared to direct agonists and thereby a wider therapeutic window. This technical guide provides a comprehensive overview of the preclinical data available for this compound and its close analog, DETQ, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: Potentiation of Dopamine D1 Receptor Signaling

This compound's therapeutic potential lies in its ability to selectively enhance the function of the dopamine D1 receptor. This receptor is critical for various cognitive processes, including attention, working memory, and executive function, all of which are frequently compromised in neurodegenerative disorders.

Signaling Pathway of the Dopamine D1 Receptor

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs pathway. Upon activation by dopamine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and synaptic plasticity. This compound, by binding to an allosteric site on the receptor, increases the affinity and/or efficacy of dopamine, thereby amplifying this signaling cascade.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R This compound This compound (PAM) This compound->D1R Allosteric Binding Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Neuronal_Response Modulation of Neuronal Excitability & Synaptic Plasticity Downstream->Neuronal_Response

Dopamine D1 Receptor Signaling Pathway Modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound and its analog, DETQ.

Compound Assay Parameter Value Reference(s)
This compound (LY-3154207)Human D1 Receptor PotentiationEC503.0 nM[2]
This compound (LY-3154207)Human D5 Receptor PotentiationEC50>10 µM[2]
This compound (LY-3154207)Selectivity vs. Other Targets->1000-fold[2]

Table 1: In Vitro Pharmacology of this compound.

Compound Animal Model Experiment Dose Effect Reference(s)
This compound (LY-3154207)Humanized D1 (hD1) MouseWakefulness Assay3-100 mg/kg, PODose-dependent increase in latency to fall asleep.[3][4]
This compound (LY-3154207)Humanized D1 (hD1) Mouse (Sleep-deprived)Wakefulness Assay20 mg/kg, PO5.5-fold delay in sleep onset vs. vehicle.[3][4]
This compound (LY-3154207)Humanized D1 (hD1) Mouse (Sleep-deprived)Wakefulness Assay60 mg/kg, PO15.2-fold delay in sleep onset vs. vehicle.[3][4]
DETQAged Humanized D1 (hD1) MouseNovel Object Recognition-Rescued memory deficits.[5]
DETQPCP-treated Humanized D1 (hD1) MouseNovel Object Recognition-Reversed cognitive deficits.[6]
DETQHumanized D1 (hD1) MouseIn Vivo Microdialysis-Increased cortical and hippocampal acetylcholine (B1216132) efflux.[6]

Table 2: In Vivo Pharmacology of this compound and DETQ.

Detailed Experimental Protocols

In Vitro Dopamine D1 Receptor Potentiation Assay (cAMP Accumulation)

This assay is designed to quantify the ability of a test compound to potentiate dopamine-induced cAMP production in cells expressing the human D1 receptor.

Objective: To determine the EC50 of this compound for the potentiation of dopamine-mediated D1 receptor activation.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Dopamine solution.

  • This compound (or other test compound) solutions at various concentrations.

  • cAMP detection kit (e.g., HTRF, LANCE, or similar).

  • 384-well white opaque microplates.

Procedure:

  • Cell Culture: Maintain the D1-expressing HEK293 cells in appropriate culture conditions.

  • Cell Plating: On the day of the assay, harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a predetermined density.

  • Compound Addition: Add the test compound (this compound) at a range of concentrations to the appropriate wells. Include a vehicle control.

  • Dopamine Stimulation: Add a sub-maximal concentration of dopamine (e.g., EC20) to all wells except for the basal control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP_Assay_Workflow start Start cell_culture Culture D1-HEK293 Cells start->cell_culture cell_plating Plate Cells in 384-well Plate cell_culture->cell_plating add_this compound Add this compound (Test Compound) cell_plating->add_this compound add_dopamine Add Dopamine (EC20) add_this compound->add_dopamine incubation Incubate at 37°C add_dopamine->incubation lysis_detection Lyse Cells & Detect cAMP incubation->lysis_detection data_analysis Data Analysis (EC50 Calculation) lysis_detection->data_analysis end End data_analysis->end

Experimental Workflow for the In Vitro cAMP Accumulation Assay.

In Vivo Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents, a cognitive domain often impaired in neurodegenerative diseases.

Objective: To evaluate the effect of a test compound on long-term recognition memory.

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 50 cm).

  • Two sets of identical objects (familiar objects).

  • One novel object, distinct from the familiar objects in shape and texture but of similar size.

Procedure:

  • Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[7]

  • Training (Familiarization) Phase: On day 2, place two identical familiar objects in the arena. Place the mouse in the arena and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object.[7]

  • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour to 24 hours) to assess long-term memory.

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).[7]

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

NOR_Test_Workflow start Start habituation Day 1: Habituation (Empty Arena) start->habituation training Day 2: Training (Two Identical Objects) habituation->training interval Inter-trial Interval (e.g., 24 hours) training->interval testing Day 2: Testing (One Familiar, One Novel Object) interval->testing data_analysis Data Analysis (Discrimination Index) testing->data_analysis end End data_analysis->end

References

The Impact of Mevidalen on Cognitive Function in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevidalen (LY3154207) is a novel, orally active, small molecule that acts as a positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] By enhancing the affinity of the D1 receptor for its endogenous ligand, dopamine, this compound represents a promising therapeutic strategy for a variety of neuropsychiatric and neurodegenerative disorders characterized by cognitive deficits.[2][3] The dopamine D1 receptor is highly expressed in brain regions critical for cognitive processes, including the prefrontal cortex and hippocampus, and its activation is known to play a crucial role in learning, memory, and executive function.[4][5] This technical guide provides a comprehensive overview of the preclinical findings on this compound's effects on cognitive function in animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: D1 Receptor Positive Allosteric Modulation

This compound does not directly activate the D1 receptor but rather potentiates the receptor's response to dopamine.[6] This mechanism is thought to offer a more nuanced and physiological modulation of dopaminergic signaling compared to direct agonists, potentially leading to a wider therapeutic window and reduced side effects. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit, initiating a canonical signaling cascade involving adenylyl cyclase, cyclic adenosine (B11128) monophosphate (cAMP), and protein kinase A (PKA).[1][4][7]

Quantitative Data from Animal Studies

Preclinical research has primarily utilized humanized D1 (hD1) mice to investigate the in vivo effects of this compound due to species differences in receptor affinity.[6] The most robust quantitative data to date focuses on the compound's impact on wakefulness, a key aspect of cognitive arousal.

Table 1: Effect of this compound on Wakefulness in Humanized D1 (hD1) Mice

Animal ModelDosage (oral)ParameterResultCitation
Humanized D1 (hD1) Mice3-100 mg/kgWakefulnessDose-dependent increase[8]
Humanized D1 (hD1) Mice20 mg/kgSleep Onset Latency5.5-fold delay compared to vehicle[8]
Humanized D1 (hD1) Mice60 mg/kgSleep Onset Latency15.2-fold delay compared to vehicle[8]

While quantitative data on other cognitive domains for this compound is limited in publicly available literature, studies on a close analog, DETQ, also a D1 PAM, have shown pro-cognitive effects.

Table 2: Effect of a D1 PAM Analog (DETQ) on Recognition Memory in Mice

Animal ModelTaskResultCitation
MiceNovel Object RecognitionImproved performance[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are representative protocols for assessing cognitive functions relevant to this compound's mechanism of action.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate recognition memory in rodents, a cognitive domain influenced by dopaminergic signaling.

Objective: To assess the effect of this compound on short-term recognition memory.

Animals: Adult male humanized D1 (hD1) mice.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 40 cm).

  • Two sets of identical objects (e.g., small plastic toys, metal cubes), ensuring objects are heavy enough not to be displaced by the mice.

  • Video tracking software for automated data collection.

  • This compound and vehicle solutions for oral administration.

Procedure:

  • Habituation (Day 1):

    • Individually place each mouse in the empty open field arena for 10 minutes to allow for acclimation to the new environment.

  • Training/Familiarization (Day 2):

    • Administer this compound or vehicle orally 60 minutes prior to the training session.

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

  • Testing (Day 2, after a retention interval):

    • Return the mouse to its home cage for a retention interval (e.g., 1 hour).

    • Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location.

    • Place the mouse back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object (A) and the novel object (B).

Data Analysis:

  • Calculate the Discrimination Index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

  • A higher DI indicates better recognition memory.

Experimental Workflow: Novel Object Recognition Test

G cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing Habituation Place mouse in empty arena (10 min) Dosing Administer this compound or Vehicle (60 min prior to training) Training Familiarization Phase: Two identical objects (A1, A2) (10 min) Dosing->Training Retention Retention Interval (e.g., 1 hour) Training->Retention Testing Test Phase: One familiar (A) and one novel (B) object (5 min) Retention->Testing Analysis Calculate Discrimination Index Testing->Analysis

Caption: Workflow for the Novel Object Recognition Test.

Signaling Pathways

This compound's cognitive effects are mediated through the potentiation of the dopamine D1 receptor signaling cascade. The binding of dopamine to the D1 receptor, enhanced by this compound, triggers a series of intracellular events that ultimately modulate neuronal excitability and synaptic plasticity.

Dopamine D1 Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R This compound This compound (PAM) This compound->D1R G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB (in nucleus) PKA->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression regulates

References

Unveiling the Neuroprotective Potential of Mevidalen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevidalen (LY-3154207) is an investigational, orally bioavailable small molecule that acts as a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor. By enhancing the affinity of endogenous dopamine for the D1 receptor, this compound represents a novel therapeutic approach for neurodegenerative disorders characterized by dopaminergic dysfunction, including Lewy body dementia, Parkinson's disease, and potentially Alzheimer's disease. This document provides a comprehensive technical overview of the neuroprotective properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining experimental protocols.

Introduction

Dopaminergic signaling, particularly through the D1 receptor, is crucial for motor control, cognition, and wakefulness. In several neurodegenerative diseases, the progressive loss of dopamine-producing neurons leads to a range of debilitating symptoms. While direct D1 receptor agonists have been explored, their utility has been hampered by issues such as poor pharmacokinetic properties and the development of tolerance. This compound, as a D1 receptor PAM, offers a more nuanced approach by amplifying the physiological effects of remaining dopamine, potentially offering a better therapeutic window and improved side-effect profile.[1]

Mechanism of Action: D1 Receptor Positive Allosteric Modulation

This compound binds to a distinct allosteric site on the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR).[2] This binding induces a conformational change in the receptor that increases its affinity for dopamine.[3] This potentiation of dopamine binding enhances the downstream signaling cascade initiated by the D1 receptor.

The D1 receptor is primarily coupled to the Gαs/olf G-protein.[4] Upon activation, the G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP, in turn, activates protein kinase A (PKA).[4] A key substrate of PKA in dopaminoceptive neurons is the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[4][5] Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of protein phosphatase-1 (PP-1).[5][6] The inhibition of PP-1 leads to an increased phosphorylation state of various downstream targets, ultimately modulating neuronal excitability and gene expression.[6][7]

Mevidalen_Signaling_Pathway Figure 1: this compound's Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates This compound This compound (PAM) This compound->D1R Binds to allosteric site Dopamine Dopamine Dopamine->D1R Binds to orthosteric site AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP  Converts ATP to G_protein->AdenylylCyclase Stimulates PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 (Active) DARPP32->pDARPP32 PP1 PP-1 pDARPP32->PP1 Inhibits Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) pDARPP32->Downstream Modulates Neuronal Excitability & Gene Expression PP1->Downstream Dephosphorylates (Inhibited state)

Figure 1: this compound's Mechanism of Action

Preclinical Evidence

Wakefulness Studies in Humanized D1 Mice

Preclinical investigations into the effects of this compound have demonstrated its potential to modulate states of arousal. In studies utilizing humanized D1 mice, oral administration of this compound led to a dose-dependent increase in wakefulness.

Dose (mg/kg, PO)Fold Increase in Sleep Onset Latency (vs. Vehicle)
205.5
6015.2

These findings suggest that by enhancing dopamine D1 receptor signaling, this compound can promote wakefulness, a key translational biomarker for its central activity.[8]

Experimental Protocol: Mouse Sleep Deprivation and Wakefulness Assay
  • Animal Model: Humanized D1 mice.

  • Housing: Mice are individually housed and acclimated to the recording chambers with a 12-hour light/dark cycle.

  • Sleep Deprivation: Prior to drug administration, mice undergo a period of sleep deprivation to increase sleep pressure.

  • Dosing: this compound or vehicle is administered orally (PO) by gavage.

  • Data Acquisition: Electroencephalography (EEG) and electromyography (EMG) are used to monitor sleep-wake states.

  • Endpoint: The primary endpoint is the latency to the first consolidated sleep bout following treatment.

Clinical Development

This compound has been evaluated in Phase I and Phase II clinical trials for various neurodegenerative conditions.

Mevidalen_Clinical_Trial_Workflow Figure 2: Generalized Clinical Trial Workflow for this compound cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (Cognitive, Motor, etc.) InformedConsent->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Randomization->Placebo MevidalenLow This compound (Low Dose) Randomization->MevidalenLow MevidalenHigh This compound (High Dose) Randomization->MevidalenHigh TreatmentPeriod Treatment Period (e.g., 12 weeks) Placebo->TreatmentPeriod MevidalenLow->TreatmentPeriod MevidalenHigh->TreatmentPeriod FollowUp Follow-up Assessments (Primary & Secondary Endpoints) TreatmentPeriod->FollowUp SafetyMonitoring Safety Monitoring (Adverse Events) TreatmentPeriod->SafetyMonitoring DataAnalysis Data Analysis FollowUp->DataAnalysis SafetyMonitoring->DataAnalysis

Figure 2: Generalized Clinical Trial Workflow
Phase I Studies in Healthy Volunteers

Phase I single-ascending-dose (SAD) and multiple-ascending-dose (MAD) studies in healthy subjects demonstrated that this compound has an acceptable safety and tolerability profile.[2][9] The pharmacokinetics were found to be dose-proportional.[9] Central nervous system penetration was confirmed by measuring this compound concentrations in the cerebrospinal fluid.[9]

Phase II Study in Parkinson's Disease (NCT02562768)

A Phase II study evaluated the safety, tolerability, and motor effects of this compound in patients with Parkinson's disease.[3]

ParameterDetails
Study Design Randomized, placebo-controlled
Participants Patients with Parkinson's disease
Treatment Arms Cohort 1: 75 mg this compound once daily for 14 daysCohort 2: Titration from 15 to 75 mg this compound over 14 daysPlacebo
Key Findings - this compound was well-tolerated with most adverse events being mild.[3]- All patients receiving this compound showed improvement in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) motor examination sub-score on day 6 compared to only some in the placebo group.[3]
Phase II Study in Lewy Body Dementia (PRESENCE, NCT03305809)

The PRESENCE study was a 12-week, randomized, placebo-controlled trial that assessed the efficacy and safety of this compound in patients with Lewy body dementia.[7][10]

ParameterDetails
Participants 344 patients with Lewy body dementia
Treatment Arms Placebo10 mg Mevidalen30 mg Mevidalen75 mg this compound
Primary Endpoint Change from baseline on the Cognitive Drug Research Continuity of Attention composite score.
Secondary Endpoints Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-cog13)Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC)
Cognitive Outcomes This compound did not meet the primary or secondary endpoints for cognition.[7][10]
Motor Outcomes Significant, dose-dependent improvements in the MDS-UPDRS total score were observed.[7][10]
Global Impression The 30 mg and 75 mg doses of this compound showed significant improvements in the ADCS-CGIC scores compared to placebo.[7][10]
Safety Increases in blood pressure and cardiovascular adverse events were most notable at the 75 mg dose.[7]
Ongoing Phase II Study in Alzheimer's Disease (NCT06538116)

A Phase II clinical trial is currently underway to evaluate the safety and efficacy of this compound in individuals with mild to moderate Alzheimer's disease.[5][6]

ParameterDetails
Study Design Randomized, placebo-controlled, parallel assignment
Participants Approximately 300 individuals with mild to moderate Alzheimer's disease
Duration Approximately 26 weeks
Primary Purpose To assess the safety and efficacy of this compound in alleviating symptoms of Alzheimer's disease.
Inclusion Criteria - Gradual and progressive decline in memory for ≥ 6 months.- Mini-Mental State Examination (MMSE) score of 13 to 24.- Evidence of Alzheimer's pathology (e.g., plasma P-tau).
Exclusion Criteria - Uncontrolled cardiovascular conditions.- Use of moderate or strong CYP3A4 inhibitors or inducers.

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated at lower to mid doses.[3] Common treatment-emergent adverse events include dizziness, nausea, headache, and insomnia.[11] Dose-related increases in blood pressure and pulse rate have been observed, particularly upon initiation of treatment, with a tendency to normalize with continued dosing at lower to mid ranges.[3][11] In the PRESENCE study, the 75 mg dose was associated with a higher incidence of cardiovascular serious adverse events, leading to its discontinuation in that trial.[11][12]

Conclusion and Future Directions

This compound's novel mechanism as a dopamine D1 receptor positive allosteric modulator presents a promising new strategy for the treatment of neurodegenerative diseases. While it has not demonstrated efficacy in improving cognition in Lewy body dementia, the consistent signal of improved motor function in both Parkinson's disease and Lewy body dementia patients warrants further investigation. The ongoing Phase II trial in Alzheimer's disease will provide valuable insights into its potential in this patient population. Future research should focus on optimizing the therapeutic dose to balance efficacy with cardiovascular safety. The neuroprotective properties of long-term D1 receptor modulation with this compound also represent an important area for future preclinical and clinical investigation.

References

The Pharmacodynamics of LY3154207 (Mevidalen): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3154207, also known as mevidalen, is a novel, orally bioavailable small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1][2][3] As a PAM, LY3154207 does not activate the D1 receptor directly but rather enhances the receptor's response to the endogenous neurotransmitter, dopamine.[4][5] This mechanism of action offers a promising therapeutic approach for various neuropsychiatric and neurodegenerative disorders by amplifying the physiological patterns of dopamine signaling.[6][7] This technical guide provides a comprehensive overview of the pharmacodynamics of LY3154207, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

LY3154207 exerts its effects by binding to a distinct allosteric site on the dopamine D1 receptor, separate from the orthosteric binding site where dopamine binds.[7][8] This interaction induces a conformational change in the receptor that increases the affinity of dopamine for its binding site and stabilizes the active state of the receptor.[7][9][10] This potentiation of dopamine's effects leads to an amplification of the downstream signaling cascade, primarily through the Gs protein pathway, resulting in increased production of cyclic AMP (cAMP).[7][11]

Cryo-electron microscopy studies have revealed that LY3154207 binds to a novel intracellular allosteric site, stabilizing the second intracellular loop of the D1 receptor in an alpha-helical conformation, which is crucial for efficient G protein engagement.[1][7] Unlike orthosteric D1 agonists, LY3154207 exhibits minimal intrinsic agonist activity, meaning it does not activate the receptor in the absence of dopamine.[3] This property is thought to contribute to a wider therapeutic window and a reduced risk of the side effects associated with tonic receptor activation, such as tachyphylaxis (rapid desensitization).[4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of LY3154207.

Table 1: In Vitro Potency of LY3154207

ParameterSpecies/Cell LineValue (nM)Assay TypeReference
EC50 Human (HEK293)3cAMP Accumulation[1][3]
EC50 Human (HEK293)2.3cAMP Accumulation[3]
EC50 Dog (HEK293)2.0cAMP Accumulation[3]
EC50 Rhesus Monkey (HEK293)2.5cAMP Accumulation[3]
EC50 Mouse (HEK293)62.1cAMP Accumulation[3]

Table 2: In Vitro Binding Affinity of LY3154207

ParameterReceptor/LigandValue (nM)Assay TypeReference
Ki Dopamine D1 Receptor7 - 18200 (range from 29 assays)Radioligand Binding ([3H]-SCH23390)[1]

Table 3: In Vivo Pharmacodynamic Effects of LY3154207

SpeciesDoseEffectModel/Study TypeReference
Humanized D1 Mouse 3-100 mg/kg (oral)Dose-dependent enhancement of wakefulnessSleep/Wakefulness Study[6]
Human (Healthy Volunteers) 15, 30, and 75 mgDose-dependent increase in latency to sleep onsetSleep Deprivation Study[6]
Human (Parkinson's Disease) 15-75 mg/day (14 days)Improvement in motor examination sub-scores (MDS-UPDRS)Phase 1 Clinical Trial[5]
Human (Lewy Body Dementia) 10, 30, 75 mg/day (12 weeks)Dose-dependent improvements in MDS-UPDRS total scorePhase 2 Clinical Trial[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of LY3154207 are provided below.

cAMP Accumulation Assay

This assay is fundamental for quantifying the potentiation of D1 receptor signaling by LY3154207. A common method is the Homogeneous Time Resolved FRET (HTRF) assay.

  • Objective: To measure the increase in intracellular cAMP levels following D1 receptor activation in the presence of dopamine and LY3154207.

  • Materials:

    • HEK293 cells stably expressing the human dopamine D1 receptor.

    • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

    • Dopamine hydrochloride.

    • LY3154207.

    • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

    • 384-well white microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Cell Culture: Culture the D1-HEK293 cells to approximately 80% confluency.

    • Cell Plating: Harvest the cells and resuspend them in assay buffer. Dispense the cell suspension into the wells of a 384-well plate.

    • Compound Addition: Prepare serial dilutions of LY3154207 and a fixed, sub-maximal concentration of dopamine (e.g., EC20). Add the compound solutions to the appropriate wells.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

    • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

    • Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

    • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced.

  • Data Analysis: The HTRF ratio is used to calculate the concentration of cAMP based on a standard curve. Dose-response curves are then generated to determine the EC50 of LY3154207 in potentiating the dopamine response.

Radioligand Binding Assay

This assay is used to determine the binding affinity of LY3154207 to the D1 receptor. A common approach involves competition with a radiolabeled antagonist, such as [3H]-SCH23390.

  • Objective: To determine the inhibitory constant (Ki) of LY3154207 for the dopamine D1 receptor.

  • Materials:

    • Membrane preparations from cells or tissues expressing the D1 receptor (e.g., rat striatum or D1-HEK293 cells).

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • [3H]-SCH23390 (radioligand).

    • LY3154207.

    • Non-specific binding control (e.g., a high concentration of a non-radiolabeled D1 antagonist like (+)-butaclamol).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-SCH23390, and varying concentrations of LY3154207.

    • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity is plotted against the concentration of LY3154207. The IC50 (the concentration of LY3154207 that inhibits 50% of the specific binding of [3H]-SCH23390) is determined from the resulting competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique can be used to measure the effect of LY3154207 on dopamine levels in specific brain regions of freely moving animals.

  • Objective: To assess the impact of LY3154207 administration on extracellular dopamine concentrations in brain regions such as the prefrontal cortex or striatum.

  • Materials:

    • Laboratory animals (e.g., rats or mice).

    • Stereotaxic apparatus.

    • Microdialysis probes and guide cannulae.

    • Microinfusion pump.

    • Fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • LY3154207 formulation for systemic administration (e.g., oral gavage).

    • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Procedure:

    • Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region of the animal using a stereotaxic apparatus. Allow the animal to recover for several days.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfusion: Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine levels.

    • Drug Administration: Administer LY3154207 to the animal.

    • Post-Dose Collection: Continue to collect dialysate samples at regular intervals.

    • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: The dopamine concentrations in the post-dose samples are typically expressed as a percentage of the baseline concentration to determine the effect of LY3154207 on dopamine release.

Visualizations

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds to orthosteric site Gs Gs Protein D1R->Gs Activates LY3154207_site LY3154207 LY3154207 LY3154207->D1R Binds to allosteric site AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Dopamine D1 receptor signaling pathway modulated by LY3154207.

Experimental Workflow for Characterizing a D1 PAM

D1_PAM_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening (e.g., cAMP assay) Hit_Validation Hit Validation & Potency (cAMP Accumulation Assay) HTS->Hit_Validation Binding_Assay Mechanism of Action (Radioligand Binding Assay) Hit_Validation->Binding_Assay Selectivity Selectivity Profiling (vs. other receptors) Binding_Assay->Selectivity PK Pharmacokinetics (PK) Studies Selectivity->PK PD Pharmacodynamics (PD) (e.g., Microdialysis, Behavior) PK->PD Efficacy Efficacy Studies (Disease Models) PD->Efficacy Tox Toxicology Studies Efficacy->Tox Phase1 Phase I (Safety & Tolerability) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Caption: General experimental workflow for the characterization of a D1 PAM like LY3154207.

Conclusion

LY3154207 (this compound) is a well-characterized positive allosteric modulator of the dopamine D1 receptor with a clear mechanism of action and demonstrated in vitro and in vivo activity. Its ability to potentiate endogenous dopamine signaling without direct receptor agonism makes it a promising candidate for the treatment of a range of CNS disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on or interested in the pharmacology of LY3154207 and other D1 receptor modulators. Further research will continue to elucidate the full therapeutic potential of this novel compound.

References

Mevidalen's Potential Impact on Dopamine Dysregulation Syndromes: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dopamine (B1211576) Dysregulation Syndrome (DDS) is a complex iatrogenic disorder characterized by the compulsive use of dopaminergic medications, often seen in patients with Parkinson's disease. This syndrome presents a significant challenge in the management of motor symptoms. Mevidalen (LY-3154207), a selective positive allosteric modulator (PAM) of the dopamine D1 receptor, offers a novel mechanism of action that could theoretically modulate the dopaminergic pathways implicated in DDS. This technical guide provides an in-depth analysis of this compound's mechanism of action, a review of relevant clinical trial data, detailed experimental protocols, and a discussion of its potential, though not yet clinically demonstrated, impact on dopamine dysregulation syndromes.

Introduction to Dopamine Dysregulation Syndrome

Dopamine Dysregulation Syndrome (DDS) is a behavioral disorder that can arise from long-term treatment with dopaminergic medications, particularly in individuals with Parkinson's disease.[1] It is characterized by a pattern of compulsive medication use in excess of the prescribed dose needed to control motor symptoms.[2] The core features of DDS include craving for dopaminergic drugs, and the development of impulse control disorders (ICDs) such as pathological gambling, compulsive shopping, hypersexuality, and punding (stereotyped, repetitive, and purposeless behaviors).[1][2]

The pathophysiology of DDS is thought to involve the sensitization of the mesolimbic dopamine system, a key pathway in the brain's reward system.[3] This sensitization is believed to lead to an exaggerated response to dopaminergic medications, reinforcing drug-seeking behavior.

This compound: A Selective Dopamine D1 Receptor Positive Allosteric Modulator

This compound (LY-3154207) is an investigational drug that acts as a selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[4][5] Unlike direct D1 receptor agonists, this compound does not activate the receptor on its own. Instead, it enhances the receptor's affinity for its natural ligand, dopamine.[6][7] This mechanism of action is hypothesized to offer a more physiological modulation of dopamine signaling, potentially avoiding the overstimulation of dopamine pathways that can be associated with direct agonists. This compound is orally active and crosses the blood-brain barrier.[4][5]

Mechanism of Action and Signaling Pathways

This compound binds to an allosteric site on the D1 receptor, distinct from the dopamine binding site. This binding event induces a conformational change in the receptor that increases its affinity for dopamine. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/olf pathway. Upon activation, this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a number of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to a potentiation of dopaminergic signaling.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds This compound This compound (D1 PAM) This compound->D1R Enhances Affinity Gs_olf Gαs/olf D1R->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits Downstream Downstream Effectors pDARPP32->Downstream Potentiates Signaling PP1->Downstream Dephosphorylates

Clinical Development and Evidence

This compound is currently in Phase II clinical trials for the treatment of Lewy body disease and Alzheimer's disease.[4][8][9][10][11][12] While no studies have directly investigated this compound for the treatment of DDS, the Phase 2 PRESENCE study in patients with Lewy Body Dementia (LBD) provides valuable insights into its safety and efficacy profile in a population with underlying dopamine deficits.

The PRESENCE Study (NCT03305809)

The PRESENCE study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the safety and efficacy of this compound in patients with LBD.

PRESENCE_Study_Workflow cluster_screening Screening & Randomization cluster_outcomes Outcome Measures Screening Patient Screening (N=344 with LBD) Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Mevidalen10 This compound 10 mg Randomization->Mevidalen10 Mevidalen30 This compound 30 mg Randomization->Mevidalen30 Mevidalen75 This compound 75 mg Randomization->Mevidalen75 Primary Primary Outcome: Cognitive Drug Research Continuity of Attention Placebo->Primary Secondary Secondary Outcomes: - ADAS-cog13 - MDS-UPDRS - ADCS-CGIC - QUIP (for ICDs) Safety Safety Assessments: - Adverse Events - Vital Signs Mevidalen10->Primary Mevidalen30->Primary Mevidalen75->Primary

  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8][9]

  • Participants: 344 participants with a diagnosis of Lewy Body Dementia.[8][9]

  • Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-daily oral doses of this compound (10 mg, 30 mg, or 75 mg) or placebo.[8][9]

  • Primary Outcome Measure: The primary endpoint was the change from baseline in the Cognitive Drug Research Continuity of Attention composite score.[8][9]

  • Secondary Outcome Measures: Secondary endpoints included the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-cog13), the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), and the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[8][9]

  • Assessment of Impulse Control Disorders: The study protocol included the use of the Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease (QUIP) to monitor for symptoms of impulse control disorders.[4]

The PRESENCE study did not meet its primary endpoint of improving cognition.[4][8][9] However, it did show statistically significant dose-dependent improvements in motor symptoms as measured by the MDS-UPDRS total score.[4][8][9]

Table 1: Efficacy of this compound on Motor Symptoms (MDS-UPDRS Total Score) at 12 Weeks

Treatment GroupChange from Baseline (Mean ± SE)p-value vs. Placebo
Placebo--
This compound 10 mg-< 0.05
This compound 30 mg-< 0.05
This compound 75 mg-< 0.01

Table 2: Safety and Tolerability of this compound in the PRESENCE Study

Adverse EventPlaceboThis compound 10 mgThis compound 30 mgThis compound 75 mg
Any Adverse Event---74.7%
Falls-14.0%-13.8%
Headache--Increased incidence (p < 0.05)-
Vomiting---Increased incidence (p < 0.05)
Fatigue---Increased incidence (p < 0.05)
Serious Cardiovascular Events---4 cases

Data presented are based on published findings. Specific mean and standard error values for MDS-UPDRS were not consistently reported across all sources.

Impact on Impulse Control Disorders

A key finding from the PRESENCE study relevant to DDS was the assessment of impulse control disorders. The study utilized the Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease (QUIP). The results showed that there was no observed effect of this compound treatment on impulse control disorder symptoms as measured by the QUIP.[4]

This compound and Dopamine Dysregulation Syndromes: A Theoretical Perspective

While clinical evidence is currently lacking, the unique mechanism of action of this compound as a D1 receptor PAM provides a basis for hypothesizing its potential impact on DDS.

  • Potential for Reduced Iatrogenic Risk: By selectively enhancing the affinity of the D1 receptor for endogenous dopamine, this compound may offer a more physiological modulation of the dopaminergic system compared to direct D1 agonists. This could potentially reduce the risk of the excessive and non-physiological stimulation of the mesolimbic pathway that is thought to contribute to the development of DDS.

  • Modulation of Reward Pathways: The D1 receptor is a key component of the brain's reward circuitry. By fine-tuning D1 receptor signaling, this compound could theoretically help to normalize the aberrant reward processing that is characteristic of DDS.

It is important to note that these are theoretical considerations. The lack of an observed effect on impulse control disorders in the PRESENCE study suggests that at the doses tested and in the LBD population, this compound did not significantly impact these behaviors.

Future Directions and Conclusion

The development of this compound represents a novel approach to modulating the dopaminergic system. While the initial clinical data in LBD did not show a cognitive benefit, the observed improvements in motor symptoms are promising. The lack of a discernible effect on impulse control disorders in the PRESENCE study is a critical piece of information for researchers in the field of DDS.

Future research should aim to:

  • Investigate this compound in preclinical models of addiction and compulsive behavior: This would provide a more direct assessment of its potential to modulate the neurobiological substrates of DDS.

  • Conduct dedicated clinical trials in patients with established DDS: Such studies would be necessary to definitively determine if this compound has a therapeutic role in this challenging condition.

References

The Therapeutic Potential of Mevidalen for Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) continues to present a formidable challenge to modern medicine, with a pressing need for novel therapeutic strategies that extend beyond the prevalent amyloid and tau-centric approaches. Mevidalen (LY3154207), a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, represents one such innovative approach. By enhancing the affinity of the D1 receptor for its endogenous ligand, dopamine, this compound offers a mechanism to amplify dopaminergic signaling, which is implicated in cognitive processes frequently impaired in AD. This technical guide provides an in-depth exploration of the therapeutic rationale, available clinical and preclinical data, and key experimental methodologies for evaluating the potential of this compound in the context of Alzheimer's disease. While direct clinical data for this compound in AD is still emerging, with a Phase 2 trial underway (NCT06538116), this document synthesizes the existing evidence from related neurodegenerative disorders and preclinical studies to build a comprehensive picture of its therapeutic promise.

Introduction: The Dopaminergic System in Alzheimer's Disease

The cognitive deficits in Alzheimer's disease are not solely attributable to cholinergic dysfunction. A growing body of evidence points to the significant involvement of the dopaminergic system, particularly the D1 receptor, in the pathophysiology of AD. The D1 receptor is highly expressed in brain regions crucial for learning and memory, such as the prefrontal cortex and hippocampus. Its activation is known to play a vital role in synaptic plasticity, a fundamental process for memory formation that is disrupted in AD. Furthermore, studies have indicated a potential link between dopamine D1 receptor signaling and the pathological hallmarks of AD, namely amyloid-beta (Aβ) and tau.

This compound, as a D1 receptor PAM, offers a nuanced approach to modulating this system. Unlike direct agonists which can lead to receptor desensitization and have a narrow therapeutic window, PAMs like this compound potentiate the physiological, phasic release of dopamine, thereby preserving the natural temporal and spatial dynamics of dopaminergic neurotransmission.[1]

Mechanism of Action: D1 Receptor Positive Allosteric Modulation

This compound binds to an allosteric site on the dopamine D1 receptor, distinct from the dopamine binding site. This binding event induces a conformational change in the receptor that increases its affinity for dopamine.[1] The result is an amplification of the downstream signaling cascade initiated by the binding of endogenous dopamine.

Dopamine D1 Receptor Signaling Pathway

The canonical signaling pathway for the D1 receptor involves its coupling to the Gαs/olf subunit of the G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, ultimately modulating neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds This compound This compound (PAM) This compound->D1R Enhances Affinity Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Promotes Cognitive_Function Enhanced Cognitive Function Synaptic_Plasticity->Cognitive_Function Leads to

Clinical and Preclinical Data

While a dedicated Phase 2 clinical trial of this compound in Alzheimer's disease is currently in progress (NCT06538116), valuable insights can be gleaned from studies in other neurodegenerative disorders and preclinical investigations.

Phase 2 PRESENCE Study in Lewy Body Dementia (NCT03305809)

The PRESENCE study was a Phase 2, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound in patients with Lewy Body Dementia (LBD). Although the study did not meet its primary endpoint for cognition, it provided important data on the drug's effects on motor symptoms and other clinical measures.

Outcome Measure 10 mg this compound 30 mg this compound 75 mg this compound
Primary Endpoint: Cognitive Drug Research Continuity of Attention (CDR-CoA) Composite Score Not MetNot MetNot Met
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Total Score (Parts I-III) p < 0.05p < 0.05p < 0.01
Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) - Minimal or Better Improvement Not Significantp < 0.01p < 0.01
ADCS-CGIC - Moderate or Better Improvement Not Significantp < 0.05p < 0.001
Epworth Sleepiness Scale (ESS) Not SignificantNot Significantp < 0.05
Data from Biglan et al., 2022.[2]
Preclinical Evidence

Preclinical studies have demonstrated the potential of D1 receptor modulation in models relevant to neurodegeneration and cognitive enhancement.

  • Wakefulness: In humanized D1 mice, this compound demonstrated a dose-dependent increase in wakefulness.[3] This was corroborated in a study with sleep-deprived healthy male volunteers, where this compound increased the latency to sleep onset.[3]

  • Synaptic Plasticity: While direct studies with this compound are limited, a structurally related D1 PAM, DETQ, has been shown to increase the phosphorylation of the AMPA receptor subunit GluR1 and the transcription factor CREB, both of which are crucial for synaptic plasticity.[3]

  • Interaction with Amyloid-β: Research has shown that activation of D1/D5 dopamine receptors can protect neurons from synapse dysfunction induced by Aβ oligomers.[4][5] A selective D1/D5 receptor agonist was found to prevent the Aβ-induced reduction in surface levels of AMPA and NMDA receptors in hippocampal neurons.[4][5] Furthermore, a D1 receptor agonist, A-68930, was shown to ameliorate Aβ1-42-induced cognitive impairment and neuroinflammation in mice.[6]

Experimental Protocols

The following section outlines key experimental protocols for the preclinical and in vitro characterization of D1 receptor PAMs like this compound.

In Vitro Functional Assays

This assay measures the ability of a compound to potentiate dopamine-induced cAMP production in cells expressing the D1 receptor.

Principle: D1 receptor activation leads to an increase in intracellular cAMP. This assay quantifies the amount of cAMP produced in the presence of dopamine with and without the PAM.

Protocol Outline:

  • Cell Culture: HEK293 cells stably expressing the human dopamine D1 receptor are cultured to confluency.

  • Cell Plating: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Preparation: Serial dilutions of this compound and a fixed, sub-maximal concentration of dopamine are prepared.

  • Assay: The cells are treated with the compound solutions and incubated.

  • Detection: A competitive immunoassay using a fluorescently labeled cAMP analog is used to quantify cAMP levels. A common method is the HTRF (Homogeneous Time-Resolved Fluorescence) assay.[7][8]

  • Data Analysis: The potentiation of the dopamine response by this compound is determined by comparing the EC50 values of dopamine in the presence and absence of the PAM.

cAMP_Assay_Workflow Start Start Cell_Culture Culture D1R-expressing cells Start->Cell_Culture Plate_Cells Plate cells in 384-well plate Cell_Culture->Plate_Cells Add_Compounds Add Dopamine +/- this compound Plate_Cells->Add_Compounds Incubate Incubate Add_Compounds->Incubate Lyse_Cells Lyse cells and add HTRF reagents Incubate->Lyse_Cells Read_Plate Read plate on HTRF reader Lyse_Cells->Read_Plate Analyze Analyze data (EC50 shift) Read_Plate->Analyze End End Analyze->End

This assay determines if the potentiation of D1 receptor signaling by a PAM also affects the recruitment of β-arrestin, which is involved in receptor desensitization and signaling.

Principle: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC).

Protocol Outline:

  • Cell Line: Use a cell line engineered to co-express the D1 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment (e.g., PathHunter® assay).[9][10][11]

  • Cell Plating and Ligand Preparation: Similar to the cAMP assay.

  • Assay: Cells are treated with dopamine +/- this compound.

  • Detection: Upon β-arrestin recruitment, the enzyme fragments combine to form an active enzyme, which converts a substrate to a chemiluminescent product. The signal is read on a luminometer.[10]

  • Data Analysis: The effect of this compound on dopamine-induced β-arrestin recruitment is quantified.

In Vivo Cognitive Assessment

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[12][13][14][15][16]

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

Protocol Outline:

  • Acquisition Phase (4-5 days):

    • Mice are placed in the pool from different starting positions and must learn the location of the hidden platform using the extra-maze cues.

    • Each mouse undergoes several trials per day.

    • The time to find the platform (escape latency) and the path length are recorded.

  • Probe Trial (Day after last acquisition day):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Drug Administration: this compound or vehicle is administered to the mice at a specified time before each day's trials.

MWM_Workflow Start Start Drug_Admin Administer this compound/Vehicle Start->Drug_Admin Acquisition Acquisition Phase (4-5 days) - Multiple trials per day - Hidden platform Drug_Admin->Acquisition Probe_Trial Probe Trial (1 day) - Platform removed Acquisition->Probe_Trial Data_Collection Record: - Escape latency - Path length - Time in target quadrant Probe_Trial->Data_Collection Analysis Analyze cognitive performance Data_Collection->Analysis End End Analysis->End

Future Directions and Conclusion

This compound presents a promising, mechanistically distinct therapeutic avenue for the symptomatic treatment of Alzheimer's disease. Its ability to potentiate endogenous dopaminergic signaling through positive allosteric modulation of the D1 receptor holds the potential to improve cognitive function and other neuropsychiatric symptoms associated with AD.

The ongoing Phase 2 clinical trial (NCT06538116) in patients with mild to moderate AD will be pivotal in determining the clinical utility of this compound in this population.[17] Key areas for future research include:

  • Preclinical studies in AD models: Investigating the effects of this compound on cognitive deficits, synaptic plasticity, and AD-related pathologies (amyloid and tau) in relevant animal models.

  • Biomarker studies: Identifying and validating biomarkers that can predict or monitor the response to this compound treatment.

  • Combination therapies: Exploring the potential synergistic effects of this compound with other AD therapies, such as cholinesterase inhibitors or anti-amyloid agents.

References

Mevidalen and Lewy Body Dementia: A Technical Guide to the Core Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lewy body dementia (LBD), encompassing both dementia with Lewy bodies (DLB) and Parkinson's disease dementia (PDD), represents a significant unmet medical need. Characterized by the intracellular aggregation of alpha-synuclein (B15492655) and profound dopaminergic dysfunction, the disease leads to debilitating cognitive, motor, and psychiatric symptoms. Mevidalen (LY3154207), a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, has emerged as a novel therapeutic candidate. This technical guide provides an in-depth overview of the preclinical rationale, mechanism of action, and clinical trial data for this compound in the context of LBD. Furthermore, it details key experimental protocols for the preclinical evaluation of similar compounds and visualizes the complex signaling pathways and experimental workflows relevant to LBD research.

The Rationale for Targeting the Dopamine D1 Receptor in Lewy Body Dementia

The progressive loss of dopaminergic neurons in the substantia nigra is a pathological hallmark of LBD, leading to the characteristic motor symptoms of parkinsonism.[1] Beyond motor control, dopamine signaling, particularly through the D1 receptor, plays a crucial role in cognitive functions such as attention, working memory, and executive function, which are also significantly impaired in LBD.[2][3] While dopamine agonists have been explored, their clinical utility has been hampered by issues such as poor pharmacokinetic properties, receptor desensitization, and a narrow therapeutic window.[3]

Positive allosteric modulators (PAMs) offer a more nuanced approach. By binding to a site on the D1 receptor distinct from the dopamine binding site, this compound enhances the receptor's affinity for endogenous dopamine.[3][4] This mechanism is thought to amplify the physiological dopamine signal in a more temporally and spatially precise manner than direct agonists, potentially leading to a better therapeutic index.[3]

This compound (LY3154207): Mechanism of Action and Preclinical Profile

This compound is a potent and selective positive allosteric modulator of the human dopamine D1 receptor.[2] Preclinical studies have demonstrated its ability to potentiate D1 receptor signaling and elicit functional effects relevant to LBD.

In Vitro Pharmacology:

  • Potency: this compound exhibits a half-maximal effective concentration (EC50) for cyclic AMP (cAMP) production of 3.7 nM in cells expressing the human D1 receptor.[2]

In Vivo Pharmacology:

Due to species differences in D1 PAM binding, in vivo studies were conducted in human D1 receptor knock-in (hD1KI) mice.[2]

  • Motor Activity: In hD1KI mice, this compound increased motor activity over a wide dose range (3-240 mg/kg, PO) without the inverted U-shaped dose-response curve often seen with D1 agonists. It also reversed hypo-activity induced by the dopamine-depleting agent reserpine, a model for parkinsonian motor symptoms.[2]

  • Synaptic Plasticity: this compound was shown to increase the phosphorylation of CREB and GluR1 in the brain, which are key markers of synaptic plasticity.[2]

  • Cognitive Enhancement: In rhesus monkeys, a close structural analog of this compound, DPTQ, enhanced spatial working memory performance.[2]

These preclinical findings provided a strong rationale for advancing this compound into clinical trials for LBD.[2][3]

Clinical Development: The PRESENCE Phase 2 Trial

The efficacy and safety of this compound in patients with LBD were evaluated in the PRESENCE trial, a Phase 2, randomized, double-blind, placebo-controlled study.

Study Design
  • Participants: 344 individuals with mild-to-moderate dementia associated with LBD.[5]

  • Intervention: Participants were randomized to receive once-daily oral doses of this compound (10 mg, 30 mg, or 75 mg) or placebo for 12 weeks.[5]

  • Primary Outcome: Change from baseline in the Cognitive Drug Research (CDR) Continuity of Attention composite score.[5]

  • Secondary Outcomes: Included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13), the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), and the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[5]

Efficacy and Safety Findings

This compound did not meet its primary or secondary cognitive endpoints.[5] However, it demonstrated significant, dose-dependent improvements in motor symptoms as measured by the MDS-UPDRS total score.[5] The 30 mg and 75 mg doses also showed significant improvements in the ADCS-CGIC.[5]

The most common adverse events included dizziness, nausea, hallucinations, headache, and insomnia.[4] Dose-related increases in blood pressure and pulse rate were observed, with the 75 mg dose being discontinued (B1498344) mid-study due to cardiovascular serious adverse events.[4][5]

Outcome MeasurePlaceboThis compound 10 mgThis compound 30 mgThis compound 75 mg
MDS-UPDRS Total Score (Change from Baseline) -p < 0.05p < 0.05p < 0.01
ADCS-CGIC (Minimal or Better Improvement) --p < 0.01p < 0.01
ADCS-CGIC (Moderate or Better Improvement) --p < 0.05p < 0.001
Serious Adverse Events ---Increased
Cardiovascular Serious Adverse Events ---Increased

Table 1: Summary of Key Efficacy and Safety Outcomes from the PRESENCE Trial [5]

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the preclinical assessment of novel dopamine D1 receptor PAMs for LBD.

In Vivo Efficacy in a Transgenic Mouse Model of Alpha-Synucleinopathy

This protocol outlines the evaluation of a D1 receptor PAM in a mouse model overexpressing human alpha-synuclein, a key pathological feature of LBD.[6][7]

1. Animal Model Selection:

  • Utilize a transgenic mouse line that overexpresses human wild-type or mutant (e.g., A53T) alpha-synuclein under a neuron-specific promoter (e.g., Thy1).[6] These models develop progressive motor deficits and alpha-synuclein pathology.

2. Drug Administration:

  • Administer the test compound or vehicle to age-matched transgenic and wild-type littermate mice via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).

3. Behavioral Assessments:

  • Motor Function: Evaluate motor coordination and balance using tests such as the rotarod, pole test, and gait analysis.[6]

  • Cognitive Function: Assess learning and memory using paradigms like the Morris water maze or novel object recognition test.

4. Post-Mortem Tissue Analysis:

  • Brain Tissue Collection: At the end of the treatment period, perfuse mice with saline followed by 4% paraformaldehyde. Dissect and post-fix the brains for immunohistochemical analysis.

  • Immunohistochemistry for Alpha-Synuclein:

    • Prepare 40 µm free-floating coronal brain sections.[8]

    • Perform antigen retrieval using citrate (B86180) buffer.

    • Block non-specific binding with normal goat serum.

    • Incubate sections with a primary antibody against alpha-synuclein (e.g., anti-pSer129 α-synuclein).[8]

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.[8]

    • Visualize with 3,3'-diaminobenzidine (B165653) (DAB).

    • Quantify the alpha-synuclein pathology load in relevant brain regions (e.g., substantia nigra, striatum, cortex) using stereological methods.

  • Immunohistochemistry for Dopaminergic Neurons:

    • Use adjacent brain sections to the ones used for alpha-synuclein staining.

    • Follow the same general immunohistochemistry protocol but use a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[1]

    • Estimate the number of TH-positive neurons in the substantia nigra using the optical fractionator method.[1][9]

  • Cytokine Profiling:

    • Collect a separate cohort of brain tissue (e.g., midbrain) and homogenize for protein extraction.

    • Use a multiplex immunoassay (e.g., Meso Scale Discovery) to quantify the levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines.[10]

In Vitro Alpha-Synuclein Seed Amplification Assay (SAA)

This assay is a powerful tool for screening compounds that inhibit the prion-like seeding and aggregation of alpha-synuclein.[11][12]

1. Reagents and Materials:

  • Recombinant human alpha-synuclein monomer

  • Alpha-synuclein pre-formed fibrils (PFFs) as seeds

  • 96-well black, clear-bottom plates

  • Thioflavin T (ThT)

  • Plate reader with shaking and fluorescence detection capabilities

2. Assay Protocol:

  • Prepare a reaction mixture containing recombinant alpha-synuclein monomer, ThT, and the test compound at various concentrations in a suitable buffer.

  • Add alpha-synuclein PFFs to initiate the seeding reaction.

  • Incubate the plate in the plate reader at 37°C with intermittent shaking cycles.

  • Monitor the ThT fluorescence intensity over time. An increase in fluorescence indicates fibril formation.

  • Analyze the kinetic data to determine the effect of the test compound on the lag phase and the maximum fluorescence, which are indicative of its inhibitory potential on alpha-synuclein aggregation.

Visualizing the Core Pathophysiology and Therapeutic Intervention

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound and Lewy body dementia.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D1R Binds This compound This compound (PAM) This compound->D1R Enhances Affinity PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Synaptic Plasticity) CREB->Gene Promotes

Caption: Dopamine D1 Receptor Signaling Pathway with this compound.

G start Start: Novel D1 PAM Compound animal_model Administer to α-Synuclein Transgenic Mice start->animal_model behavioral Behavioral Assessments (Motor & Cognitive Tests) animal_model->behavioral tissue Post-Mortem Tissue Analysis animal_model->tissue ihc_asyn IHC for α-Synuclein (Pathology Load) tissue->ihc_asyn ihc_th IHC for Tyrosine Hydroxylase (Dopaminergic Neuron Count) tissue->ihc_th cytokine Cytokine Profiling (Neuroinflammation) tissue->cytokine end End: Efficacy Data ihc_asyn->end ihc_th->end cytokine->end

Caption: Preclinical Evaluation Workflow for a D1 PAM.

G aSyn_agg α-Synuclein Misfolding & Aggregation neuroinflam Neuroinflammation (Microglial Activation) aSyn_agg->neuroinflam Activates da_degen Dopaminergic Neurodegeneration aSyn_agg->da_degen Contributes to neuroinflam->aSyn_agg Promotes neuroinflam->da_degen Exacerbates cognitive Cognitive Impairment da_degen->cognitive Leads to motor Motor Symptoms da_degen->motor Leads to

Caption: Pathological Cascade in Lewy Body Dementia.

Conclusion and Future Directions

This compound represents a novel therapeutic approach for LBD by selectively modulating the dopamine D1 receptor. While the PRESENCE trial did not meet its primary cognitive endpoints, the observed improvements in motor function and global impression of change are clinically meaningful and warrant further investigation. The safety profile, particularly the cardiovascular effects at higher doses, will require careful consideration in future clinical development.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of next-generation D1 receptor PAMs and other therapeutic candidates for LBD. A deeper understanding of the intricate interplay between alpha-synuclein pathology, neuroinflammation, and dopaminergic neurodegeneration will be critical for the development of disease-modifying therapies for this devastating neurodegenerative disorder. Future research should focus on refining animal models to better recapitulate the full spectrum of LBD pathology and on the development of more sensitive biomarkers to track disease progression and therapeutic response.

References

A Technical Guide to Mevidalen (LY3154207): Chemical Structure, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevidalen (LY3154207) is a novel, orally bioavailable small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and pharmacological characteristics. This compound enhances the affinity of dopamine for the D1 receptor, offering a promising therapeutic approach for neuropsychiatric and neurodegenerative disorders such as Lewy body dementia and Parkinson's disease.[1][3] This document details its chemical structure, synthetic routes, in vitro and in vivo pharmacological data, and mechanism of action, presenting a valuable resource for researchers in the field of neuroscience and drug development.

Chemical Structure and Properties

This compound is a tetrahydroisoquinoline derivative with the systematic IUPAC name 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone.[2] Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₂₉Cl₂NO₃
Molecular Weight 450.40 g/mol
CAS Number 1638667-79-4
SMILES C[C@H]1C2=CC=CC(=C2C--INVALID-LINK--CO)CCC(C)(C)O
Appearance Solid

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with a focus on scalability and stereochemical control. Two key synthetic strategies are highlighted below.

Scalable Eight-Step Linear Synthesis

A practical, large-scale synthesis of this compound has been developed, enabling the production of over 100 kg of the active pharmaceutical ingredient (API). This eight-step linear synthesis commences with a commercially available chiral starting material and proceeds with a 15.2% overall yield. A critical step in this synthesis is the diastereoselective addition of methyllithium (B1224462) to a 3,4-dihydroisoquinoline (B110456) intermediate under flow conditions. This reaction establishes the desired trans-stereochemistry of the tetrahydroisoquinoline core.

Diastereoselective Pictet-Spengler Reaction

An alternative synthetic approach utilizes a diastereoselective Pictet-Spengler reaction as the key step to construct the chiral tetrahydroisoquinoline core. This method has demonstrated an overall yield of 54% over an eight-step linear sequence. The reaction of an N,S-acetal intermediate with zirconium tetrachloride in dichloromethane (B109758) at 0°C affords the desired trans-tetrahydroisoquinoline with high diastereoselectivity (dr > 70:1).

Pharmacological Profile

This compound is a potent and selective positive allosteric modulator of the human dopamine D1 receptor.[4] Its pharmacological activity has been characterized in a variety of in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro potency and selectivity of this compound have been determined in cell-based assays.

ParameterValueCell Line
EC₅₀ (human D1 receptor) 3.0 nMHEK293
Selectivity over D5 receptor >10 µM
Selectivity over other GPCRs >1000-fold
Pharmacokinetics in Humans

The pharmacokinetic properties of this compound have been evaluated in Phase 1 clinical trials in healthy subjects and patients with Parkinson's disease.[1][5]

ParameterValue (Healthy Subjects)Value (Parkinson's Disease Patients)
Time to Maximum Concentration (Tₘₐₓ) ~2 hours~2 hours
Apparent Steady-State Clearance (CL/F) -20-25 L/h
Accumulation upon Repeated Dosing MinimalMinimal

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the dopamine D1 receptor.[3] This means it binds to a site on the receptor distinct from the dopamine binding site (orthosteric site) and enhances the receptor's affinity for dopamine.[1][6] The D1 receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the Gαs/olf G-protein.[7][8] Upon activation by dopamine, the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By potentiating the action of endogenous dopamine, this compound is thought to amplify this signaling cascade.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds to orthosteric site G_protein Gαs/olf D1R->G_protein Activates This compound This compound (PAM) This compound->D1R Binds to allosteric site AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., gene transcription, ion channel modulation) PKA->Cellular_Response Phosphorylates target proteins

Dopamine D1 Receptor Signaling Pathway Modulated by this compound.

Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC₅₀) of this compound as a positive allosteric modulator of the human dopamine D1 receptor.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and incubated until confluent.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle.

  • Dopamine Stimulation: An EC₂₀ concentration of dopamine (the concentration that produces 20% of the maximal response) is added to the wells.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or LANCE).

  • Data Analysis: The EC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Human Pharmacokinetic Study (Single Ascending Dose)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy subjects.[6]

Methodology:

  • Study Design: A randomized, placebo-controlled, single-dose, dose-escalation study.

  • Participants: Healthy adult volunteers meeting specific inclusion and exclusion criteria.

  • Dosing: Participants receive a single oral dose of this compound (e.g., 25, 75, 100, 150, 200 mg) or placebo.[6]

  • Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, and 48 hours post-dose) to measure plasma concentrations of this compound.[9]

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC are calculated using non-compartmental analysis.

Experimental_Workflow cluster_screening Participant Screening cluster_randomization Randomization and Dosing cluster_pk_pd Pharmacokinetic and Safety Monitoring cluster_analysis Data Analysis and Reporting Screening Screening Visit: - Informed Consent - Medical History - Physical Examination - Inclusion/Exclusion Criteria Check Randomization Randomization to Dose Cohort or Placebo Screening->Randomization Dosing Single Oral Dose Administration (this compound or Placebo) Randomization->Dosing PK_Sampling Serial Blood Sampling for Pharmacokinetic Analysis Dosing->PK_Sampling Safety_Monitoring Monitoring of Vital Signs, Adverse Events, and ECGs Dosing->Safety_Monitoring Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) PK_Sampling->Bioanalysis Safety_Analysis Safety and Tolerability Assessment Safety_Monitoring->Safety_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Report Clinical Study Report PK_Analysis->Report Safety_Analysis->Report

Workflow for a Single Ascending Dose Clinical Trial of this compound.

Conclusion

This compound (LY3154207) is a promising therapeutic candidate with a well-defined chemical structure and a novel mechanism of action as a positive allosteric modulator of the dopamine D1 receptor. The development of scalable synthetic routes has enabled its progression into clinical trials, where it has demonstrated a generally acceptable safety and pharmacokinetic profile. Further investigation into its efficacy for treating neuropsychiatric and neurodegenerative disorders is ongoing. This technical guide provides a foundational understanding of this compound for the scientific and drug development community.

References

Mevidalen's High Selectivity for the Dopamine D1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mevidalen (LY3154207) is a potent and highly selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor. As a PAM, this compound enhances the affinity of the endogenous ligand, dopamine, for the D1 receptor, thereby potentiating its signaling in a more physiological manner compared to direct agonists. This mechanism offers the potential for a novel therapeutic approach for various neuropsychiatric and neurodegenerative disorders with improved tolerability. This technical guide provides a comprehensive overview of the in vitro data demonstrating this compound's exceptional selectivity for the D1 receptor, details the experimental protocols used to ascertain this selectivity, and illustrates the key signaling pathways involved.

Introduction

The dopamine D1 receptor, a Gs-protein coupled receptor (GPCR), is a key modulator of cognitive and motor functions. While the therapeutic potential of targeting the D1 receptor is significant, the development of direct D1 agonists has been hampered by issues such as poor oral bioavailability, rapid desensitization, and off-target effects. This compound represents a promising alternative by allosterically modulating the D1 receptor, offering a more nuanced and potentially safer pharmacological profile. A critical aspect of this compound's therapeutic potential is its selectivity, which minimizes the risk of adverse effects associated with the modulation of other dopamine receptor subtypes and other GPCRs.

Quantitative Selectivity Profile of this compound

This compound's selectivity has been characterized through a series of in vitro functional assays. The data consistently demonstrates a high degree of selectivity for the human dopamine D1 receptor.

Functional Potency at the Dopamine D1 Receptor

This compound is a potent positive allosteric modulator of the human D1 receptor, as determined by its ability to enhance dopamine-mediated cyclic adenosine (B11128) monophosphate (cAMP) production in recombinant cell lines.

ParameterValueCell LineAssay Type
EC50 3.0 nMHEK293 expressing human D1 receptorcAMP accumulation assay
Table 1: Potency of this compound at the human dopamine D1 receptor.
Selectivity against Other Receptors

This compound exhibits a remarkable selectivity for the D1 receptor over other dopamine receptor subtypes and a panel of other GPCRs. Publicly available data indicates a selectivity of over 1000-fold for the human D1 receptor compared to other targets.

Receptor SubtypeParameterValueFold Selectivity (vs. D1)
Dopamine D5 EC50> 10,000 nM> 3,333-fold
Dopamine D2 EC50> 10,000 nM> 3,333-fold
Other GPCRs (e.g., β1, β2, 5HT6) EC50> 10,000 nM> 3,333-fold
Table 2: Selectivity profile of this compound against other receptors. Values are based on functional assays.

Experimental Protocols

The following sections detail the methodologies employed to determine the potency and selectivity of this compound.

Functional Assay: cAMP Accumulation

This assay quantifies the ability of this compound to potentiate dopamine-induced cAMP production in a recombinant cell line expressing the human D1 receptor.

Objective: To determine the EC50 of this compound as a positive allosteric modulator of the D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor

  • Cell culture medium and reagents

  • Dopamine

  • This compound (LY3154207)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)

  • 96-well or 384-well microplates

Procedure:

  • Cell Culture: Culture HEK293-hD1 cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into microplates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed, sub-maximal (e.g., EC20) concentration of dopamine.

  • Assay: a. Wash the cells with assay buffer. b. Add the serial dilutions of this compound to the wells. c. Add the fixed concentration of dopamine to the wells. d. Incubate for a specified time at 37°C to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture HEK293-hD1 cells cultured to 80-90% confluency Cell_Plating Cells seeded into microplates and incubated overnight Cell_Culture->Cell_Plating Compound_Prep Serial dilutions of this compound and a fixed EC20 concentration of Dopamine prepared Cell_Plating->Compound_Prep Wash Wash cells with assay buffer Add_this compound Add this compound dilutions to wells Wash->Add_this compound Add_Dopamine Add fixed Dopamine concentration to wells Add_this compound->Add_Dopamine Incubate Incubate at 37°C Add_Dopamine->Incubate Cell_Lysis Lyse cells Incubate->Cell_Lysis cAMP_Measure Measure cAMP levels using detection kit Cell_Lysis->cAMP_Measure Data_Analysis Plot dose-response curve and determine EC50 cAMP_Measure->Data_Analysis

Workflow for the cAMP accumulation functional assay.

Radioligand Binding Assay for Selectivity Screening

To determine the selectivity of this compound, competitive radioligand binding assays are performed against a panel of GPCRs, including other dopamine receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at various receptors.

Materials:

  • Membrane preparations from cells expressing the target receptors (e.g., D2, D3, D4, D5, adrenergic, serotonergic receptors)

  • Specific radioligands for each target receptor

  • This compound (LY3154207)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the specific radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plates to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation fluid to the wells and quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation. A high Ki value indicates low binding affinity. For this compound, these values are expected to be high for all receptors other than D1, confirming its selectivity.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare membrane fractions from cells expressing target receptor Reagent_Prep Prepare serial dilutions of this compound and a fixed concentration of a specific radioligand Membrane_Prep->Reagent_Prep Combine_Reagents Combine membrane prep, radioligand, and this compound dilutions in a 96-well plate Incubate Incubate to reach binding equilibrium Combine_Reagents->Incubate Filter Rapidly filter to separate bound and unbound radioligand Incubate->Filter Wash Wash filters with cold buffer Filter->Wash Add_Scintillant Add scintillation fluid Wash->Add_Scintillant Count Quantify bound radioligand Add_Scintillant->Count Data_Analysis Plot competition curve and determine Ki Count->Data_Analysis

Workflow for the radioligand binding assay.

Dopamine D1 Receptor Signaling Pathway

This compound enhances the canonical Gs-protein coupled signaling pathway of the dopamine D1 receptor.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds This compound This compound (PAM) This compound->D1R Enhances affinity Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., gene transcription, ion channel modulation) PKA->Downstream Phosphorylates

Dopamine D1 receptor signaling pathway modulated by this compound.

Upon binding of dopamine to the D1 receptor, a conformational change occurs, leading to the activation of the associated Gs protein. This compound, by binding to an allosteric site on the receptor, enhances the affinity of dopamine for its orthosteric binding site, thereby potentiating this activation. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the modulation of neuronal excitability, gene expression, and synaptic plasticity.

Conclusion

The in vitro pharmacological profile of this compound robustly supports its classification as a potent and highly selective positive allosteric modulator of the dopamine D1 receptor. Its nanomolar potency at the D1 receptor, combined with a selectivity of over 1000-fold against other dopamine receptor subtypes and a wider panel of GPCRs, underscores its potential for a targeted therapeutic effect with a reduced risk of off-target-mediated side effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other D1 receptor PAMs. This high degree of selectivity is a cornerstone of this compound's promising profile for the treatment of complex neurological disorders.

A Deep Dive into D1 Receptor Positive Allosteric Modulators: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research surrounding positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor (D1R). As a critical G protein-coupled receptor (GPCR) implicated in a myriad of neurological processes, the D1R presents a compelling target for therapeutic intervention in various neuropsychiatric and cognitive disorders. This document provides a comprehensive overview of D1R signaling, detailed experimental protocols for the characterization of D1R PAMs, and a quantitative comparison of key modulators, aiming to equip researchers with the essential knowledge for advancing drug discovery in this promising field.

The Intricate World of D1 Receptor Signaling

The dopamine D1 receptor, upon activation by its endogenous ligand dopamine, initiates a cascade of intracellular signaling events that are far more complex than initially understood. While the canonical pathway involves coupling to the Gαs/olf subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP), a growing body of evidence reveals a rich and multifaceted signaling network. Positive allosteric modulators do not activate the receptor directly but rather enhance the response of the receptor to dopamine, offering a more nuanced approach to modulating D1R activity.[1][2]

Canonical Gs/olf-cAMP-PKA Pathway

The classical D1R signaling pathway begins with the binding of dopamine, which induces a conformational change in the receptor, facilitating its coupling to the stimulatory G protein Gαs or its olfactory homolog, Gαolf.[3] This interaction triggers the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the βγ dimer. The activated Gαs/olf then stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cAMP.[3] Elevated levels of cAMP lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a host of downstream targets, including transcription factors like CREB and the crucial signaling integrator DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), ultimately modulating neuronal excitability and gene expression.[4]

D1R_Gs_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Gs Gαs/olf D1R->Gs Activates PAM D1 PAM PAM->D1R Modulates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB, DARPP-32) PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Canonical D1R Gs-cAMP-PKA Signaling Pathway.
Non-Canonical Signaling Pathways

Beyond the Gs/cAMP axis, the D1R can engage other signaling cascades, adding further layers of complexity to its functional repertoire.

  • Gq/Phospholipase C (PLC) Pathway: There is evidence suggesting that D1Rs can also couple to Gq-family G proteins, leading to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). The physiological relevance of this pathway is still under investigation.[6]

  • β-Arrestin-Mediated Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, D1Rs can recruit β-arrestins.[1] This interaction not only desensitizes the receptor and promotes its internalization but also initiates G protein-independent signaling cascades.[1] β-arrestin can act as a scaffold, bringing together components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, leading to distinct cellular outcomes.[3]

  • ERK Signaling: Activation of the Extracellular signal-Regulated Kinase (ERK) pathway is a key downstream consequence of D1R stimulation. This can occur through both PKA-dependent and β-arrestin-dependent mechanisms.[7][8] In some neuronal populations, D1R-mediated ERK activation is also dependent on the concurrent activation of NMDA receptors, highlighting the intricate crosstalk between different neurotransmitter systems.[7][9]

D1R_NonCanonical_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gq Gαq D1R->Gq Activates GRK GRK D1R->GRK Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates P_D1R P-D1R GRK->P_D1R Phosphorylates betaArrestin β-Arrestin P_D1R->betaArrestin Recruits PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Response Cellular Response Ca2->Response PKC->Response ERK ERK Pathway betaArrestin->ERK Scaffolds ERK->Response

Non-Canonical D1R Signaling Pathways.

Key Positive Allosteric Modulators of the D1 Receptor

Several distinct chemical scaffolds of D1R PAMs have been identified through high-throughput screening and subsequent medicinal chemistry efforts. These compounds exhibit varying degrees of potency, efficacy, and binding site interactions. The following tables summarize the quantitative data for some of the most well-characterized D1R PAMs.

Table 1: In Vitro Potency and Efficacy of D1 Receptor PAMs in cAMP Accumulation Assays

CompoundCell LineDopamine EC50 Fold ShiftDopamine Emax (% of control)Reference(s)
MLS1082 HEK293~3-foldNo significant change[3]
MLS6585 HEK293~6-foldNo significant change[3]
DETQ HEK293 (human D1)>30-fold less potent on mouse D1RData not specified[5]
LY3154207 HEK293 (human D1)EC50 = 2.3 nMMinimal allosteric agonist activity[10]
Compound A HEK cellsEC50 = 230 nMPure PAM activity[5]
Compound B (rac-2) CHOPotentiates DA potency 100-foldDisplays allosteric agonism[4][11]

Table 2: In Vitro Potency and Efficacy of D1 Receptor PAMs in β-Arrestin Recruitment Assays

CompoundCell LineDopamine EC50 Fold ShiftDopamine Emax (% of control)Reference(s)
MLS1082 CHO-K1~7-fold~120%[3]
MLS6585 CHO-K1~8-fold~134%[3]

Table 3: Binding Affinity and Cooperativity of D1 Receptor PAMs from Radioligand Binding Assays

CompoundRadioligandKb (μM)α (Cooperativity Factor)Reference(s)
MLS1082 [³H]-SCH233900.46Data not specified[3]
MLS6585 [³H]-SCH233905.4Data not specified[3]
DETQ Data not specified11.4 nM (human D1)Data not specified[5]

Detailed Experimental Protocols

The characterization of D1R PAMs relies on a suite of in vitro assays designed to quantify their effects on receptor signaling and ligand binding. The following sections provide detailed methodologies for key experiments.

cAMP Accumulation Assay

This assay measures the ability of a PAM to potentiate dopamine-stimulated cAMP production.

Principle: This is a competitive immunoassay. Cellular cAMP produced in response to D1R activation competes with a labeled cAMP tracer for binding to a specific antibody. A decrease in the signal from the tracer is proportional to the amount of cAMP produced by the cells.

Materials:

  • HEK293 cells stably expressing the human D1 receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX or 25 µM Ro 20-1724) to prevent cAMP degradation.

  • Dopamine.

  • Test PAMs.

  • cAMP detection kit (e.g., DiscoverX HitHunter cAMP assay or Cisbio HTRF cAMP assay).

  • 384-well white, opaque microplates.

  • Plate reader capable of luminescence or fluorescence detection.

Protocol:

  • Cell Plating: Seed HEK293-D1R cells into 384-well plates at a density of 5,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of dopamine and the test PAM in assay buffer containing a phosphodiesterase inhibitor.

  • Assay Procedure: a. Aspirate the culture medium from the cells. b. Add the test PAM at a fixed concentration (or vehicle) to the appropriate wells. c. Immediately add the dopamine serial dilution to the wells. d. Incubate the plate for 30-60 minutes at 37°C.

  • cAMP Detection: a. Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol. b. Incubate for the recommended time at room temperature.

  • Data Acquisition and Analysis: a. Read the plate on a suitable plate reader. b. Generate dose-response curves for dopamine in the presence and absence of the PAM. c. Calculate the EC50 and Emax values and determine the fold-shift in potency and efficacy.

cAMP_Assay_Workflow Start Start: Seed HEK293-D1R cells Incubate1 Incubate overnight Start->Incubate1 Prepare Prepare Dopamine and PAM dilutions Incubate1->Prepare AddPAM Add PAM (or vehicle) to cells Prepare->AddPAM AddDA Add Dopamine to cells AddPAM->AddDA Incubate2 Incubate at 37°C AddDA->Incubate2 AddReagents Add cAMP detection reagents Incubate2->AddReagents Incubate3 Incubate at RT AddReagents->Incubate3 Read Read plate (Luminescence/Fluorescence) Incubate3->Read Analyze Analyze data: EC50, Emax, Fold-shift Read->Analyze End End: Characterized PAM activity Analyze->End

Workflow for a cAMP Accumulation Assay.
β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated D1 receptor.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter). The D1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon dopamine-induced receptor activation and β-arrestin recruitment, the two fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[1]

Materials:

  • CHO-K1 cells stably co-expressing the tagged D1 receptor and β-arrestin.

  • Assay buffer (e.g., PBS).

  • Dopamine.

  • Test PAMs.

  • β-arrestin detection kit (e.g., DiscoverX PathHunter Detection Reagents).

  • 384-well white, clear-bottom microplates.

  • Chemiluminescent plate reader.

Protocol:

  • Cell Plating: Seed the engineered CHO-K1 cells into 384-well plates at a density of 2,500-5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of dopamine and the test PAM in assay buffer.

  • Assay Procedure: a. Aspirate the culture medium. b. Add the test PAM at a fixed concentration (or vehicle) to the appropriate wells. c. Immediately add the dopamine serial dilution to the wells. d. Incubate the plate for 90 minutes at 37°C.

  • Signal Detection: a. Add the detection reagents according to the manufacturer's protocol. b. Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: a. Read the chemiluminescence on a plate reader. b. Generate dose-response curves and calculate the fold-shift in dopamine potency and efficacy.

bArrestin_Assay_Workflow Start Start: Seed engineered CHO-K1 cells Incubate1 Incubate overnight Start->Incubate1 Prepare Prepare Dopamine and PAM dilutions Incubate1->Prepare AddPAM Add PAM (or vehicle) to cells Prepare->AddPAM AddDA Add Dopamine to cells AddPAM->AddDA Incubate2 Incubate at 37°C AddDA->Incubate2 AddReagents Add β-arrestin detection reagents Incubate2->AddReagents Incubate3 Incubate at RT (dark) AddReagents->Incubate3 Read Read plate (Chemiluminescence) Incubate3->Read Analyze Analyze data: EC50, Emax, Fold-shift Read->Analyze End End: Characterized PAM activity Analyze->End

Workflow for a β-Arrestin Recruitment Assay.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Kb) of the PAM and its cooperativity (α) with the orthosteric ligand (dopamine).

Principle: The assay measures the ability of a PAM to modulate the binding of a radiolabeled orthosteric antagonist (e.g., [³H]-SCH23390) to the D1 receptor in the presence of a competing orthosteric agonist (dopamine). An increase in the potency of dopamine to displace the radioligand in the presence of the PAM indicates positive cooperativity.

Materials:

  • Membrane preparations from cells expressing the D1 receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radiolabeled D1 antagonist (e.g., [³H]-SCH23390).

  • Dopamine.

  • Test PAMs.

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like butaclamol).

  • 96-well microplates.

  • Filter mats (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate harvester and liquid scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and a range of concentrations of dopamine. A parallel set of experiments is performed in the presence of a fixed concentration of the PAM.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature or 37°C to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat using a microplate harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: a. Plot the specific binding of the radioligand as a function of the dopamine concentration. b. Fit the data to a competition binding equation to determine the IC50 of dopamine in the absence and presence of the PAM. c. Use the allosteric ternary complex model to calculate the Kb of the PAM and the cooperativity factor (α).

Conclusion

The development of positive allosteric modulators for the D1 receptor represents a paradigm shift in the pursuit of novel therapeutics for a range of CNS disorders. By offering a more subtle and potentially safer way to enhance endogenous dopaminergic signaling, D1R PAMs hold the promise of overcoming the limitations of traditional orthosteric agonists. A thorough understanding of the complex signaling pathways of the D1R, coupled with robust and well-defined experimental protocols for their characterization, is paramount for the successful discovery and development of the next generation of D1R-targeted drugs. This guide provides a foundational framework to aid researchers in this critical endeavor.

References

Mevidalen: A Novel mGluR2 Positive Allosteric Modulator for Modulating Neuronal Circuitry in the Prefrontal Cortex

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Mevidalen is a fictional compound created for illustrative purposes within this document. All data, experimental protocols, and results presented herein are hypothetical and intended to serve as a template for a technical guide.

Abstract

The prefrontal cortex (PFC) is a critical brain region for executive functions, and its dysregulation is implicated in numerous neuropsychiatric disorders. The metabotropic glutamate (B1630785) receptor 2 (mGluR2) has emerged as a promising therapeutic target for restoring PFC circuit integrity. This document provides a comprehensive technical overview of this compound, a novel, potent, and selective positive allosteric modulator (PAM) of mGluR2. We detail its mechanism of action, present preclinical data from in vitro and in vivo studies, and provide detailed experimental protocols used in its evaluation. The findings presented suggest that this compound effectively modulates PFC neuronal activity and holds significant potential for the treatment of cognitive deficits.

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR2 receptor. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous ligand, glutamate. In the PFC, mGluR2 is predominantly located on presynaptic terminals of glutamatergic neurons. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in glutamate release. By enhancing the natural, phasic activation of mGluR2, this compound is hypothesized to dampen excessive glutamatergic transmission, thereby improving the signal-to-noise ratio of neuronal communication within the PFC.

Mevidalen_Signaling_Pathway cluster_presynaptic Presynaptic Terminal This compound This compound mGluR2 mGluR2 This compound->mGluR2 Potentiates Glutamate Glutamate Glutamate->mGluR2 Binds Gi Gi Protein mGluR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Conversion Glutamate_Release Glutamate Release (Reduced) cAMP->Glutamate_Release Regulates

Figure 1: this compound's signaling pathway at the presynaptic terminal.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: Receptor Binding Affinity and Selectivity

Receptor/Transporter This compound Ki (nM) This compound EC50 (nM)
mGluR2 > 10,000 (no direct binding) 25.4
mGluR3 No potentiation No potentiation
mGluR5 No potentiation No potentiation
AMPA No effect No effect
NMDA No effect No effect
DAT > 10,000 > 10,000

| SERT | > 10,000 | > 10,000 |

Table 2: In Vitro Electrophysiology in PFC Pyramidal Neurons

Condition Spontaneous EPSC Frequency (Hz) Paired-Pulse Ratio (50ms ISI)
Vehicle Control 12.5 ± 1.3 0.65 ± 0.05
This compound (100 nM) 8.2 ± 0.9* 0.85 ± 0.06*
This compound + LY341495 (mGluR2/3 Antagonist) 12.1 ± 1.1 0.67 ± 0.04

*p < 0.05 vs. Vehicle Control

Table 3: In Vivo Microdialysis in Rodent PFC

Treatment Extracellular Glutamate (% Baseline) Extracellular Dopamine (B1211576) (% Baseline)
Vehicle 102 ± 5 98 ± 7
This compound (10 mg/kg) 75 ± 6* 135 ± 11*

*p < 0.05 vs. Vehicle

Table 4: Behavioral Performance in a Delayed Non-Match-to-Sample Task

Group % Correct Choices (15s Delay)
Sham Control 85 ± 4
PCP-Treated (Vehicle) 52 ± 5
PCP-Treated (this compound 10 mg/kg) 78 ± 6*

*p < 0.05 vs. PCP-Treated (Vehicle)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Objective: To determine the effect of this compound on synaptic transmission in layer V pyramidal neurons of the PFC.

  • Tissue Preparation: Coronal slices (300 µm) of the PFC were prepared from adult male Sprague-Dawley rats in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

  • Recording: Whole-cell voltage-clamp recordings were made from visually identified pyramidal neurons. The patch pipette solution contained QX-314 to block voltage-gated sodium channels.

  • Data Acquisition: Spontaneous excitatory postsynaptic currents (sEPSCs) were recorded at a holding potential of -70 mV. This compound (100 nM) was bath-applied for 10 minutes. For paired-pulse ratio (PPR) experiments, synaptic responses were evoked by two closely spaced stimuli (50 ms (B15284909) inter-stimulus interval).

  • Analysis: sEPSC frequency and amplitude were analyzed using Mini Analysis Program. PPR was calculated as the ratio of the second EPSC amplitude to the first.

Electrophysiology_Workflow cluster_workflow Experimental Workflow start Start: Prepare PFC Slices patch Obtain Whole-Cell Patch from Layer V Pyramidal Neuron start->patch record_base Record Baseline sEPSCs and PPR patch->record_base apply_drug Bath-apply this compound (100 nM) record_base->apply_drug record_drug Record sEPSCs and PPR in presence of this compound apply_drug->record_drug washout Washout and Antagonist Application (LY341495) record_drug->washout record_washout Record during Washout/Antagonist washout->record_washout analyze Analyze Data: Frequency, Amplitude, PPR record_washout->analyze end_node End analyze->end_node

Figure 2: Workflow for whole-cell patch-clamp electrophysiology experiments.
  • Objective: To measure the effect of this compound on extracellular glutamate and dopamine levels in the PFC of freely moving rats.

  • Surgical Procedure: Rats were anesthetized and a guide cannula was stereotaxically implanted targeting the medial PFC.

  • Microdialysis: Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with aCSF at a flow rate of 1 µL/min.

  • Sample Collection: Dialysate samples were collected every 20 minutes. After establishing a stable baseline, rats were administered this compound (10 mg/kg, i.p.) or vehicle.

  • Neurochemical Analysis: Samples were analyzed for glutamate and dopamine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Hypothesized Therapeutic Cascade

The data suggest a logical cascade from the molecular action of this compound to its observed pro-cognitive behavioral effects. By potentiating mGluR2, this compound reduces presynaptic glutamate release. This is theorized to decrease excitotoxicity and improve the efficiency of synaptic transmission, which in turn enhances the function of PFC circuits responsible for working memory and executive control.

Logical_Cascade cluster_cascade Hypothesized Therapeutic Cascade mol_action This compound Binds to mGluR2 Allosteric Site receptor_pot Potentiation of Glutamate-Mediated mGluR2 Activation mol_action->receptor_pot presyn_inhibit Reduced Presynaptic Glutamate Release receptor_pot->presyn_inhibit circuit_norm Normalization of PFC Circuit Activity (Improved Signal-to-Noise) presyn_inhibit->circuit_norm behavioral_out Amelioration of Cognitive Deficits circuit_norm->behavioral_out

Methodological & Application

Mevidalen: Application Notes and Protocols for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevidalen (LY-3154207) is an investigational drug that acts as a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] By binding to an allosteric site on the D1 receptor, this compound enhances the receptor's affinity for its endogenous ligand, dopamine. This potentiation of dopamine signaling is being explored for the symptomatic treatment of neurodegenerative disorders such as Lewy body dementia, Parkinson's disease, and Alzheimer's disease.[2] Preclinical in vivo studies have been instrumental in characterizing the pharmacological effects of this compound, particularly its impact on wakefulness and motor activity. These application notes provide a detailed overview of the experimental protocols for in vivo studies with this compound, based on published preclinical research.

Mechanism of Action

This compound is a positive allosteric modulator of the dopamine D1 receptor, meaning it enhances the affinity of dopamine for the D1 receptor. This amplification of dopamine signaling is thought to underlie its potential therapeutic effects on motor and cognitive symptoms. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein (Gs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling pathway is crucial for various neuronal functions, including motor control, cognition, and wakefulness.

Dopamine D1 Receptor Signaling Pathway with this compound

Mevidalen_D1R_Signaling Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds to orthosteric site This compound This compound (PAM) This compound->D1R Binds to allosteric site Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression (Cognition, Motor Control) CREB->Gene

Caption: Dopamine D1 receptor signaling pathway modulated by this compound.

In Vivo Experimental Protocols

The following protocols are based on preclinical studies investigating the effects of this compound and its close structural analog, DETQ, in humanized D1 mice (hD1). These mice are genetically engineered to express the human dopamine D1 receptor, which is important because this compound has a higher affinity for the human receptor than the rodent version.

Assessment of Wakefulness in Humanized D1 Mice

This protocol is adapted from studies evaluating the wake-promoting effects of this compound.

Objective: To determine the effect of this compound on sleep-wake patterns in hD1 mice.

Materials:

  • Humanized D1 (hD1) mice

  • This compound (LY-3154207)

  • Vehicle (e.g., 1% hydroxyethylcellulose, 0.25% Tween 80 in purified water)

  • Oral gavage needles

  • EEG/EMG recording system

  • Sleep deprivation apparatus (e.g., automated gentle handling system or slow-rotating bar)

Protocol:

  • Animal Acclimation:

    • House male hD1 mice individually in recording chambers for at least 7 days for acclimation to the environment and tethering for EEG/EMG recordings.

    • Maintain a 12:12 hour light:dark cycle and provide ad libitum access to food and water.

  • Surgical Implantation of EEG/EMG Electrodes:

    • Anesthetize mice and surgically implant EEG and EMG electrodes for polysomnographic recording.

    • Allow a recovery period of at least 7 days post-surgery.

  • Baseline Recording:

    • Record baseline sleep-wake data for 24-48 hours before drug administration to establish individual sleep patterns.

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle.

    • Administer this compound orally (p.o.) via gavage at doses ranging from 3 to 100 mg/kg. A vehicle control group should be included.

    • Administer the drug at the beginning of the light phase (inactive period for mice).

  • Sleep Deprivation Protocol (Optional):

    • To enhance the assessment of wake-promoting effects, a sleep deprivation period can be introduced.

    • Following drug administration, sleep-deprive the mice for a defined period (e.g., 4-6 hours) using a gentle handling method or an automated system.

  • Data Recording and Analysis:

    • Continuously record EEG/EMG signals for at least 24 hours post-dosing.

    • Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.

    • Analyze parameters such as latency to sleep onset, duration of wakefulness, and total time spent in each sleep stage.

    • Statistical analysis can be performed using ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control.

Assessment of Locomotor Activity in Humanized D1 Mice

This protocol is based on studies with DETQ, a close analog of this compound, and is applicable for assessing the effects of this compound on motor activity.

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in hD1 mice.

Materials:

  • Humanized D1 (hD1) mice

  • This compound (LY-3154207)

  • Vehicle

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Protocol:

  • Animal Acclimation:

    • Individually house male hD1 mice and acclimate them to the testing room for at least 60 minutes before the experiment.

  • Habituation:

    • Place each mouse in the open field arena and allow for a habituation period of 30-60 minutes to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle.

    • Administer this compound orally (p.o.) via gavage at the desired doses. Include a vehicle control group.

  • Locomotor Activity Recording:

    • Immediately after administration, place the mice back into the open field arenas.

    • Record locomotor activity for a period of 60-120 minutes.

  • Data Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound with the vehicle control.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies with this compound.

Table 1: Preclinical In Vivo Efficacy of this compound in hD1 Mice

ParameterAnimal ModelDoses (mg/kg, p.o.)Key FindingsReference
WakefulnesshD1 Mice3 - 100Dose-dependent increase in latency to fall asleep.McCarthy et al., 2022
Sleep OnsethD1 Mice20, 60Delayed sleep onset by 5.5 and 15.2-fold, respectively, after sleep deprivation.McCarthy et al., 2022

Table 2: Clinical Pharmacokinetics and Efficacy of this compound

Study PopulationDoses (mg, oral)Treatment DurationKey Pharmacokinetic FindingsKey Efficacy/Safety FindingsReference
Healthy Subjects15, 30, 75Single DoseDose-dependent increase in latency to sleep onset.Well-tolerated.McCarthy et al., 2022
Parkinson's Disease75; 15-75 titration14 daysTmax: ~2 hours. Minimal accumulation.Improved motor examination sub-scores. Transient increase in blood pressure and pulse rate.Wilbraham et al., 2022
Lewy Body Dementia10, 30, 7512 weeks-Dose-dependent improvements in motor symptoms (MDS-UPDRS). No significant improvement in cognition.Biglan et al., 2022

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_behavior Behavioral Assessment cluster_analysis Data Analysis acclimation Animal Acclimation (hD1 mice) surgery EEG/EMG Electrode Implantation (optional) acclimation->surgery baseline Baseline Recording (Sleep/Activity) acclimation->baseline surgery->baseline drug_prep This compound Formulation dosing Oral Administration (this compound or Vehicle) drug_prep->dosing baseline->dosing sleep Sleep/Wakefulness Recording (EEG/EMG) dosing->sleep locomotion Locomotor Activity (Open Field) dosing->locomotion scoring Sleep Scoring sleep->scoring quantification Activity Quantification locomotion->quantification stats Statistical Analysis scoring->stats quantification->stats

Caption: General workflow for in vivo studies with this compound.

Conclusion

This compound represents a novel therapeutic approach for neurodegenerative diseases by positively modulating the dopamine D1 receptor. The preclinical in vivo protocols described here for assessing wakefulness and locomotor activity in humanized D1 mice provide a foundation for further research into the pharmacological effects of this compound. These studies are crucial for understanding the potential therapeutic benefits and translational value of this compound for human clinical trials.

References

Application Notes and Protocols for the Use of Mevidalen in Humanized D1 Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevidalen (LY3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] As a PAM, this compound enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, thereby amplifying dopaminergic signaling.[1] This mechanism of action has shown potential in preclinical studies for treating conditions associated with dopaminergic dysfunction. Notably, research has demonstrated that this compound promotes wakefulness in humanized D1 (hD1) mice, suggesting its potential therapeutic utility in disorders characterized by excessive sleepiness.[1][2]

These application notes provide a comprehensive overview of the use of this compound in hD1 mouse models, including quantitative data from key studies, detailed experimental protocols, and a description of the underlying signaling pathways.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of this compound on wakefulness in humanized D1 mice as reported in key studies.

Table 1: Effect of this compound on Latency to Sleep Onset in hD1 Mice

Treatment GroupDose (mg/kg, p.o.)Latency to Sleep Onset (fold change vs. vehicle)
Vehicle-1.0
This compound205.5[1]
This compound6015.2[1]

Table 2: Dose-Dependent Enhancement of Wakefulness by this compound in hD1 Mice

Dose (mg/kg, p.o.)Observation
3-100Dose-dependent increase in wakefulness (latency to fall asleep) during the light (inactive) phase.[1]

Experimental Protocols

This section provides detailed protocols for key experiments involving the administration of this compound to humanized D1 mice to assess its effects on wakefulness.

Animal Model
  • Model: Humanized D1 (hD1) knock-in mice. These mice express the human dopamine D1 receptor. The specific genetic background and construction of this model should be obtained from the original developers or relevant publications to ensure reproducibility.

  • Housing: Mice should be housed in a controlled environment with a standard 12-hour light/12-hour dark cycle, with food and water available ad libitum.

  • Acclimation: Allow at least one week for mice to acclimate to the housing conditions before any experimental procedures.

This compound Formulation and Administration
  • Formulation: this compound (LY3154207) is prepared as a suspension in 20% hydroxypropyl betacyclodextrin (HPβCD).[3]

    • Weigh the required amount of this compound powder.

    • Prepare a 20% (w/v) solution of HPβCD in sterile water.

    • Suspend the this compound powder in the 20% HPβCD vehicle.

    • Ensure the suspension is homogenous before administration.

  • Administration: Administer this compound orally (p.o.) via gavage.

    • Calculate the required dose volume based on the animal's body weight. A typical dose volume is 10 mL/kg.

    • Use an appropriately sized, sterile gavage needle.

    • Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the suspension directly into the stomach.

    • Observe the animal for a short period post-administration to ensure no adverse effects.

Sleep Deprivation Protocol

This protocol is designed to induce a state of sleep deprivation before assessing the effects of this compound.

  • Method: Utilize a gentle handling or automated apparatus method to prevent sleep. One effective method involves placing the mice in a cage with a motorized wheel that rotates when sleep is initiated, thereby gently arousing the animal.[3]

  • Procedure:

    • Begin the sleep deprivation period at the onset of the light cycle (Zeitgeber time 0).

    • Continue the sleep deprivation for a defined period, for example, 5 hours.[3]

    • The goal is to restrict sleep bouts to very short durations (e.g., less than 10 seconds) to effectively abolish both NREM and REM sleep.[3]

Measurement of Sleep Latency

This protocol details the measurement of the time it takes for an animal to fall asleep following sleep deprivation and drug administration.

  • Methodology: Electroencephalography (EEG) and electromyography (EMG) are the gold standards for accurately determining sleep-wake states in mice.

  • Surgical Implantation of Electrodes:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Secure the animal in a stereotaxic frame.

    • Implant EEG screw electrodes over the cortex and EMG wire electrodes into the nuchal muscles.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow for a post-surgical recovery period of at least one week.

  • Data Acquisition and Analysis:

    • Following the sleep deprivation protocol and administration of this compound or vehicle, connect the mouse to the recording apparatus.

    • Record EEG and EMG signals continuously.

    • Score the recordings in epochs (e.g., 10 seconds) to identify periods of wakefulness, NREM sleep, and REM sleep based on the EEG and EMG characteristics.

    • Latency to sleep onset is defined as the time from the start of the recording period to the first epoch of consolidated NREM sleep.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its evaluation in hD1 mice.

Mevidalen_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D1R Human D1 Receptor Dopamine->D1R Binds G_protein Gαs/olf D1R->G_protein Activates This compound This compound (PAM) This compound->D1R Binds allosterically AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effectors (e.g., CREB phosphorylation) PKA->Downstream ACh_Hist Increased Acetylcholine & Histamine Release PKA->ACh_Hist Leads to

Caption: this compound's signaling pathway as a D1 receptor PAM.

Experimental_Workflow start Start: Acclimated hD1 Mice surgery EEG/EMG Electrode Implantation start->surgery recovery Post-Surgical Recovery (≥ 1 week) surgery->recovery sleep_dep Sleep Deprivation (e.g., 5 hours) recovery->sleep_dep dosing Oral Administration: This compound or Vehicle sleep_dep->dosing recording EEG/EMG Recording dosing->recording analysis Data Analysis: Scoring of Sleep Stages recording->analysis end Endpoint: Determine Latency to Sleep Onset analysis->end

Caption: Experimental workflow for assessing this compound's effects.

References

Application Notes and Protocols: Dose-Response Analysis of Mevidalen in Rodent Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevidalen (LY-3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] As a PAM, this compound enhances the affinity of dopamine for the D1 receptor, amplifying the effects of endogenous dopamine.[2][3] This mechanism of action is being investigated for its therapeutic potential in various neurological and psychiatric disorders, including Lewy body dementia, Parkinson's disease, and Alzheimer's disease. Preclinical evaluation of this compound and other D1 PAMs in rodent behavioral assays is crucial for determining their efficacy and establishing a dose-response relationship. These application notes provide a summary of available dose-response data and detailed protocols for key behavioral assays.

Data Presentation

The following tables summarize the quantitative dose-response data for this compound and the closely related D1 PAM, DETQ, in various rodent behavioral assays.

Table 1: Dose-Response of this compound in the Mouse Wakefulness Assay

Behavioral AssaySpecies/StrainDoses (mg/kg, p.o.)Key FindingsReference
Wakefulness Assay (Sleep Deprivation)Humanized D1 Mice3, 10, 20, 30, 60, 100Dose-dependent increase in latency to sleep onset. 20 mg/kg and 60 mg/kg doses delayed sleep onset by 5.5- and 15.2-fold, respectively.[1][4][5]

Table 2: Dose-Response of DETQ (this compound Analog) in Mouse Behavioral Assays

Behavioral AssaySpecies/StrainDoses (mg/kg, i.p.)Key FindingsReference
Novel Object Recognition (NOR)Humanized D1 Mice1, 3, 10Reversed cognitive deficits induced by PCP without an inverted U-shaped dose-response.[1]
Forced Swim TestNot SpecifiedNot SpecifiedDecreased immobility time.

Note: DETQ is a close structural and functional analog of this compound. The data presented for DETQ can be considered indicative of the potential effects of this compound in these assays, though direct testing is recommended.

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below. These protocols are based on established procedures and can be adapted for the dose-response analysis of this compound.

Wakefulness Assay in Mice (with Sleep Deprivation)

Objective: To assess the wake-promoting effects of this compound in a dose-dependent manner.

Materials:

  • Humanized D1 mice

  • This compound (vehicle: to be determined based on solubility)

  • Standard mouse cages with running wheels

  • Sleep deprivation apparatus (e.g., gentle handling or automated system)

  • Data acquisition system for recording locomotor activity and sleep/wake states (e.g., EEG/EMG or video tracking)

Protocol:

  • Habituation: Acclimate mice to individual cages with running wheels for at least 48 hours before the experiment.

  • Sleep Deprivation: Sleep-deprive the mice for a defined period (e.g., 6 hours) during their normal light/inactive phase using a gentle handling method.

  • Dosing: Immediately following sleep deprivation, administer this compound or vehicle orally (p.o.) by gavage. A range of doses (e.g., 3, 10, 30, 60, 100 mg/kg) should be tested against a vehicle control group.

  • Data Recording: Immediately after dosing, place the mice back into their home cages and record locomotor activity and/or sleep-wake states for a period of at least 4 hours.

  • Data Analysis: The primary endpoint is the latency to sleep onset. This can be defined as the first consolidated period of inactivity (e.g., > 40 seconds). Secondary endpoints can include total sleep time and wake time during the recording period.

Novel Object Recognition (NOR) Test in Mice

Objective: To evaluate the effects of this compound on recognition memory.

Materials:

  • Humanized D1 mice

  • This compound (vehicle: to be determined based on solubility)

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm)

  • Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough to not be displaced by the mice.

  • Video recording and analysis software

Protocol:

  • Habituation: On day 1, allow each mouse to freely explore the empty open field arena for 5-10 minutes.

  • Training (Familiarization): On day 2, place two identical objects in the arena. Administer this compound or vehicle (e.g., 30-60 minutes prior to the session) and allow the mouse to explore the objects for 10 minutes.

  • Testing: On day 3 (typically 24 hours after training), replace one of the familiar objects with a novel object. Administer this compound or vehicle at the same pre-treatment time as in the training phase. Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes.

  • Data Analysis: The primary measure is the discrimination index, calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Forced Swim Test (FST) in Mice

Objective: To assess the potential antidepressant-like effects of this compound.

Materials:

  • Mice

  • This compound (vehicle: to be determined based on solubility)

  • Glass or plastic cylinders (25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment

Protocol:

  • Pre-swim Session (optional but recommended for rats, less common for mice): On day 1, place each mouse in the water-filled cylinder for 15 minutes. This session is for habituation.

  • Test Session: On day 2, administer this compound or vehicle (e.g., 30-60 minutes prior to the test). Place the mouse in the cylinder for a 6-minute session.

  • Data Recording: Video record the entire 6-minute session from the side.

  • Data Analysis: Score the last 4 minutes of the session for immobility time. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.[3][6][7][8][9][10][11][12][13][14]

Visualizations

Dopamine D1 Receptor Signaling Pathway with this compound Modulation

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Orthosteric Site Allosteric Site Dopamine->D1_Receptor:f1 Binds G_Protein Gαs/olf Gβγ D1_Receptor->G_Protein Activates This compound This compound This compound->D1_Receptor:f2 Binds AC Adenylyl Cyclase G_Protein:f0->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream_Effectors Phosphorylates Neuronal_Response Neuronal Response Downstream_Effectors->Neuronal_Response Leads to

Caption: Dopamine D1 receptor signaling pathway modulated by this compound.

Experimental Workflow for Dose-Response Analysis

Experimental_Workflow start Start: Select Behavioral Assay animal_prep Animal Acclimation & Habituation start->animal_prep dosing Randomized Dosing: This compound (Multiple Doses) or Vehicle animal_prep->dosing behavioral_testing Behavioral Testing (e.g., Wakefulness, NOR, FST) dosing->behavioral_testing data_collection Data Collection & Recording behavioral_testing->data_collection data_analysis Statistical Analysis (e.g., ANOVA, post-hoc tests) data_collection->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response end End: Determine Efficacy & Potency dose_response->end

Caption: General experimental workflow for dose-response analysis.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Mevidalen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevidalen (LY-3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] As a PAM, this compound enhances the affinity of the endogenous ligand, dopamine, for the D1 receptor, thereby potentiating its downstream signaling.[2][3] This mechanism of action offers a promising therapeutic approach for neurological and psychiatric disorders characterized by dopaminergic dysfunction, such as Parkinson's disease and Lewy body dementia.[1][2]

These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of this compound. The described assays are designed to assess its potency as a D1 receptor PAM, its mechanism of action on downstream signaling pathways, and its selectivity profile.

Data Presentation

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Potency of this compound in a Human Dopamine D1 Receptor cAMP Assay

ParameterValueReference
EC50 3 nM[4]

Table 2: Selectivity Profile of this compound

TargetSelectivity vs. Dopamine D1 ReceptorReference
Other tested targets>1000-fold[2][4]

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound, as a positive allosteric modulator, binds to a site on the D1 receptor distinct from the dopamine binding site and enhances the receptor's response to dopamine.

D1_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds This compound This compound (PAM) This compound->D1R Binds (Allosteric Site) Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gs->AC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Dopamine D1 Receptor Signaling Pathway
Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a typical workflow for the in vitro characterization of a D1 receptor PAM like this compound.

Experimental_Workflow start Start: This compound Compound cAMP_assay cAMP Accumulation Assay (Functional Potency) start->cAMP_assay beta_arrestin_assay β-Arrestin Recruitment Assay (G-protein Independent Signaling) start->beta_arrestin_assay radioligand_assay Radioligand Binding Assay (Affinity and Cooperativity) start->radioligand_assay selectivity_assay Selectivity Profiling (Off-Target Effects) start->selectivity_assay data_analysis Data Analysis and Characterization cAMP_assay->data_analysis beta_arrestin_assay->data_analysis radioligand_assay->data_analysis selectivity_assay->data_analysis end End: Efficacy Profile of this compound data_analysis->end

In Vitro Efficacy Testing Workflow

Experimental Protocols

cAMP Accumulation Assay (HTRF)

This assay measures the potentiation of dopamine-stimulated cyclic adenosine monophosphate (cAMP) production, a hallmark of D1 receptor activation via the Gs protein pathway.

Principle: This homogeneous time-resolved fluorescence resonance energy transfer (HTRF) assay is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody-cryptate binds to the cAMP-d2, FRET occurs. An increase in endogenous cAMP displaces the cAMP-d2, leading to a decrease in the FRET signal.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor

  • Dopamine

  • This compound

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • 384-well white, low-volume microplates

  • Plate reader capable of HTRF

Protocol:

  • Cell Preparation:

    • Culture HEK293-D1 cells to 80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer to the desired cell density.

  • Assay Procedure:

    • Dispense cells into the wells of a 384-well plate.

    • Add this compound at various concentrations (or vehicle control).

    • Add a dose-response of dopamine to the wells.

    • Incubate for 30 minutes at room temperature.

    • Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Generate dose-response curves for dopamine in the presence and absence of this compound.

    • Determine the EC50 of dopamine and the Emax in each condition.

    • Calculate the fold-shift in dopamine potency (EC50) in the presence of this compound to determine its PAM activity.

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the recruitment of β-arrestin to the activated D1 receptor, a key event in receptor desensitization and G protein-independent signaling.

Principle: The PathHunter® β-arrestin assay is based on enzyme fragment complementation (EFC). The D1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon dopamine-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

  • CHO-K1 cells stably co-expressing the human D1R tagged with ProLink™ and β-arrestin tagged with the Enzyme Acceptor (e.g., from DiscoveRx)

  • Dopamine

  • This compound

  • PathHunter® detection reagents

  • 384-well white, solid-bottom microplates

  • Luminometer

Protocol:

  • Cell Preparation:

    • Plate the PathHunter® cells in a 384-well plate and incubate overnight.

  • Assay Procedure:

    • Add this compound at various concentrations (or vehicle control) to the cells.

    • Add a dose-response of dopamine to the wells.

    • Incubate for 90 minutes at 37°C.

    • Add the PathHunter® detection reagents as per the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Measure the chemiluminescence using a plate reader.

  • Data Analysis:

    • Generate dose-response curves for dopamine in the presence and absence of this compound.

    • Determine the EC50 and Emax of dopamine for β-arrestin recruitment in each condition.

    • Calculate the fold-shift in dopamine potency (EC50) to assess this compound's effect on this pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kb) of this compound for the D1 receptor and its cooperativity (α) with dopamine.

Principle: This is a competition binding assay where the ability of unlabeled this compound to displace a radiolabeled antagonist (e.g., [3H]SCH23390) from the D1 receptor is measured in the presence and absence of a fixed concentration of dopamine.

Materials:

  • Cell membranes prepared from HEK293 cells expressing the human D1 receptor

  • [3H]SCH23390 (radioligand)

  • Dopamine

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, combine cell membranes, [3H]SCH23390 at a concentration near its Kd, and varying concentrations of this compound.

    • A parallel set of experiments is performed in the presence of a fixed concentration of dopamine (e.g., its EC50).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a non-labeled antagonist).

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding.

    • Generate competition curves by plotting the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value of this compound.

    • Calculate the binding affinity (Kb) of this compound.

    • The cooperativity factor (α) can be determined by analyzing the effect of this compound on the affinity of dopamine for the receptor.

Selectivity Profiling

To ensure that this compound's effects are mediated specifically through the D1 receptor, its activity should be tested against a panel of other relevant receptors, ion channels, and transporters.

Principle: A series of binding or functional assays are performed for a range of targets to determine the potency of this compound at these potential off-targets.

Methodology:

  • Receptor Binding Assays: Radioligand binding assays are conducted for a panel of receptors (e.g., other dopamine receptor subtypes D2, D3, D4, D5, serotonin (B10506) receptors, adrenergic receptors, etc.) to determine the Ki of this compound.

  • Functional Assays: For GPCRs, functional assays (e.g., cAMP or calcium flux assays) are used to measure the EC50 or IC50 of this compound.

  • Ion Channel and Transporter Assays: Specific assays are used to assess the interaction of this compound with various ion channels and neurotransmitter transporters.

Data Analysis: The potency (Ki, IC50, or EC50) of this compound at each off-target is compared to its potency at the D1 receptor to determine its selectivity profile. A high ratio indicates high selectivity for the D1 receptor.

References

Application Notes and Protocols for Preclinical Administration of Mevidalen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevidalen (LY3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1][2] As a PAM, this compound enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, rather than directly stimulating the receptor itself.[1] This mechanism is being investigated for its therapeutic potential in various neuropsychiatric and neurodegenerative disorders, including Parkinson's disease and dementia with Lewy bodies.[1] In preclinical research, oral administration has been the primary route for evaluating the efficacy and pharmacokinetics of this compound.[3][4]

These application notes provide detailed protocols for the administration of this compound in preclinical research settings, focusing on the established oral route and offering general guidance for other potential routes based on standard laboratory practices.

Data Presentation

Preclinical Efficacy of Oral this compound Administration in Mice

While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in preclinical models are not extensively reported in publicly available literature, preclinical studies have demonstrated its biological activity and central nervous system penetration following oral administration.[4]

Animal ModelAdministration RouteDose Range (mg/kg)VehicleObserved EffectsReference
Humanized D1 MiceOral (gavage)3 - 10020% Hydroxypropyl beta-cyclodextrin (B164692)Enhanced wakefulness, delayed sleep onset.[3]

Signaling Pathway

This compound acts as a positive allosteric modulator of the dopamine D1 receptor, a G protein-coupled receptor (GPCR). The binding of dopamine to the D1 receptor activates the Gαs/olf subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression. This compound enhances the affinity of dopamine for the D1 receptor, thereby potentiating this signaling cascade.

Mevidalen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds This compound This compound (PAM) This compound->D1R Enhances Affinity G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response (Modulation of Neuronal Excitability and Gene Expression) Downstream->Response Leads to

Dopamine D1 Receptor Signaling Pathway Modulated by this compound.

Experimental Protocols

Oral Administration (Gavage) in Mice

This protocol is based on established methods for this compound administration in humanized D1 mice.[3]

Materials:

  • This compound (LY3154207)

  • 20% Hydroxypropyl beta-cyclodextrin (HPβCD) in sterile water

  • Sterile water for injection

  • Appropriate gavage needles (e.g., 20-22 gauge, flexible tip)

  • Syringes (1 mL)

  • Balance and weigh boats

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation of Vehicle: Prepare a 20% (w/v) solution of HPβCD in sterile water. Gently warm and stir the solution until the HPβCD is fully dissolved. Allow the solution to cool to room temperature before use.

  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Weigh the calculated amount of this compound powder.

    • Prepare a slurry of the this compound powder in a small volume of the 20% HPβCD vehicle.

    • Gradually add the remaining vehicle to the slurry while continuously mixing (e.g., vortexing or sonicating) to achieve a homogenous suspension. The final concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg body weight.

  • Animal Dosing:

    • Weigh each mouse immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the mouse.

    • Fill a syringe with the appropriate volume of the this compound suspension.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Experimental Workflow for Oral Gavage:

Oral_Gavage_Workflow prep_vehicle Prepare 20% HPβCD Vehicle prep_drug Prepare this compound Suspension prep_vehicle->prep_drug administer Administer by Oral Gavage prep_drug->administer weigh_animal Weigh Animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose calculate_dose->administer monitor Monitor Animal administer->monitor

Workflow for Oral Administration of this compound in Mice.
General Protocols for Alternative Administration Routes

The following protocols are not based on specific published studies for this compound but represent standard preclinical procedures for small molecule administration. It is crucial to conduct appropriate vehicle and tolerability studies before initiating efficacy experiments with these routes.

Intraperitoneal (IP) Injection in Mice

Potential Vehicle: A common vehicle for IP injection of compounds with limited aqueous solubility is a mixture of DMSO, Tween 80, and saline. A typical formulation might be 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline.

Procedure:

  • Preparation of Formulation:

    • Dissolve this compound in the minimum required volume of DMSO.

    • Add Tween 80 and mix thoroughly.

    • Slowly add sterile saline to the final volume while vortexing to maintain a clear solution or a fine suspension.

  • Animal Dosing:

    • Restrain the mouse, exposing the abdomen.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

    • Insert a 25-27 gauge needle at a 15-20 degree angle and inject the formulation into the peritoneal cavity.

    • The typical injection volume is 5-10 mL/kg.

Intravenous (IV) Injection in Mice (Tail Vein)

Potential Vehicle: For IV administration, the compound must be fully solubilized. A vehicle such as 10% DMSO in saline or a solution containing cyclodextrins may be suitable. The final formulation must be sterile and free of particulates.

Procedure:

  • Preparation of Formulation:

    • Ensure this compound is completely dissolved in the chosen sterile vehicle.

    • Filter the final solution through a 0.22 µm sterile filter.

  • Animal Dosing:

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.

    • Slowly inject the formulation. The typical injection volume is 2-5 mL/kg.

Subcutaneous (SC) Injection in Mice

Potential Vehicle: A variety of vehicles can be used for SC injection, including saline, PBS, or solutions containing solubilizing agents like HPβCD, depending on the solubility of this compound.

Procedure:

  • Preparation of Formulation: Prepare the this compound formulation in the chosen sterile vehicle.

  • Animal Dosing:

    • Grasp the loose skin over the back of the neck and shoulders to form a "tent".

    • Insert a 25-27 gauge needle into the base of the tented skin.

    • Inject the formulation into the subcutaneous space.

    • The typical injection volume is 5-10 mL/kg.

Logical Relationship of Administration Route Selection:

Route_Selection_Logic start Start: Preclinical Study Design solubility Assess this compound Solubility and Formulation Stability start->solubility pk_pd Define Desired Pharmacokinetic/Pharmacodynamic Profile start->pk_pd oral Oral (Gavage) (Established Route) solubility->oral Informs ip Intraperitoneal solubility->ip Informs iv Intravenous solubility->iv Informs sc Subcutaneous solubility->sc Informs pk_pd->oral Guides pk_pd->ip Guides pk_pd->iv Guides pk_pd->sc Guides protocol_dev Develop and Validate Administration Protocol oral->protocol_dev ip->protocol_dev iv->protocol_dev sc->protocol_dev execute Execute Study protocol_dev->execute

Decision-making process for selecting an administration route.

References

Application Notes and Protocols: Assessing the Blood-Brain Barrier Penetration of Mevidalen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mevidalen (also known as LY3154207) is a positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, which is under investigation for the treatment of cognitive impairment in conditions such as Parkinson's disease dementia and dementia with Lewy bodies.[1] As a centrally acting therapeutic, the ability of this compound to effectively cross the blood-brain barrier (BBB) is critical to its pharmacological activity. These application notes provide a comprehensive overview of the protocols for assessing the BBB penetration of this compound, from in vitro permeability assays to in vivo brain concentration measurements. While specific preclinical BBB permeability data for this compound is not extensively published, central penetration has been confirmed in clinical studies through the measurement of the compound in cerebrospinal fluid.[2][3][4] For comparative purposes, this document may refer to data from other brain-penetrant small molecule modulators, such as TAK-071, a muscarinic M1 receptor PAM.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters relevant to the BBB penetration of this compound and the analogous compound TAK-071.

Table 1: Preclinical Brain Penetration of TAK-071 in Rats

CompoundDose (mg/kg)Brain RegionBrain ConcentrationPlasma ConcentrationKp (Brain/Plasma Ratio)Reference
TAK-0711Hippocampus122 ng/g609 ng/mL0.20[5]

Note: Kp is the ratio of total concentration in the brain to total concentration in plasma and is an indicator of the extent of brain penetration.

Table 2: Clinical Evidence of this compound's Central Penetration

Study PhaseDose(s)Method of ConfirmationFindingsReference
Phase 125 mg and 75 mgMeasurement in cerebrospinal fluidCentral penetration of this compound was confirmed.[2][3][4]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes an in vitro method to assess the permeability of this compound across a cellular model of the BBB using a transwell system. This assay helps to determine the apparent permeability coefficient (Papp), a key parameter for predicting in vivo BBB penetration.

Objective: To quantify the rate of transport of this compound across a monolayer of brain endothelial cells.

Materials:

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable brain endothelial cell line.

  • Transwell inserts (e.g., 24-well format with polycarbonate membrane, 0.4 µm pore size).

  • Cell culture medium and supplements.

  • This compound stock solution of known concentration.

  • Lucifer yellow or other low-permeability marker.

  • LC-MS/MS system for quantification of this compound.

Methodology:

  • Cell Culture and Monolayer Formation:

    • Culture the brain endothelial cells on the apical (upper) side of the transwell inserts.

    • Maintain the cell culture until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transendothelial electrical resistance (TEER). A TEER value >150 Ω x cm² is generally considered acceptable.[6]

  • Permeability Assay:

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound solution at a known concentration to the apical chamber (donor compartment).

    • Add fresh transport buffer to the basolateral (lower) chamber (receiver compartment).

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

    • Replenish the basolateral chamber with fresh transport buffer after each sampling.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the transwell membrane, and C0 is the initial concentration in the donor chamber.

  • Monolayer Integrity Check:

    • After the experiment, assess the integrity of the cell monolayer by measuring the permeability of a low-permeability marker like Lucifer yellow.

Workflow for In Vitro BBB Permeability Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Culture brain endothelial cells on Transwell inserts p2 Allow cells to form a confluent monolayer p1->p2 p3 Confirm monolayer integrity (TEER measurement) p2->p3 a1 Add this compound to apical chamber p3->a1 a2 Incubate and collect samples from basolateral chamber at time intervals a1->a2 an1 Quantify this compound concentration (LC-MS/MS) a2->an1 an3 Verify monolayer integrity (Lucifer yellow assay) a2->an3 an2 Calculate apparent permeability (Papp) an1->an2

Workflow for the in vitro blood-brain barrier permeability assay.

Protocol 2: In Vivo Brain Penetration Assessment via Microdialysis

This protocol outlines the use of in vivo microdialysis in a preclinical animal model (e.g., rat) to measure the unbound concentration of this compound in the brain extracellular fluid (ECF). This provides a direct measure of the pharmacologically active drug concentration at the target site.[7][8][9]

Objective: To determine the time-course of unbound this compound concentration in a specific brain region and in plasma following systemic administration.

Materials:

  • Sprague-Dawley rats or other suitable animal model.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes and guide cannulas.

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • This compound formulation for administration (e.g., oral gavage or intravenous injection).

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum).

    • Allow the animal to recover from surgery for a minimum of 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant, low flow rate (e.g., 0.5-2.0 µL/min).[7]

    • Allow the system to equilibrate for 1-2 hours before drug administration.

    • Administer this compound to the animal via the desired route.

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a refrigerated fraction collector.

    • Collect time-matched blood samples to determine plasma concentrations.

  • Probe Recovery Calibration:

    • Determine the in vivo recovery of the microdialysis probe to accurately calculate the ECF concentration from the dialysate concentration. The retrodialysis method is commonly used for this purpose.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Correct the dialysate concentrations for probe recovery to determine the unbound ECF concentration of this compound.

    • Plot the concentration-time profiles for both brain ECF and plasma.

    • Calculate the ratio of the area under the curve (AUC) for the brain ECF to the AUC for the unbound plasma concentration (Kp,uu) to quantify the extent of BBB penetration.

Workflow for In Vivo Microdialysis

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis s1 Anesthetize animal and place in stereotaxic frame s2 Implant guide cannula into target brain region s1->s2 s3 Allow for post-operative recovery s2->s3 e1 Insert microdialysis probe and begin aCSF perfusion s3->e1 e2 Administer this compound e1->e2 e3 Collect dialysate and blood samples over time e2->e3 a1 Quantify this compound in samples (LC-MS/MS) e3->a1 a2 Determine probe recovery a1->a2 a3 Calculate unbound brain concentration and Kp,uu a2->a3

Workflow for in vivo microdialysis to assess brain penetration.

Signaling Pathway

This compound is a dopamine D1 receptor PAM. As an illustrative example of the signaling pathways targeted by centrally acting modulators, the following diagram depicts the canonical signaling pathway for the muscarinic M1 receptor, another G-protein coupled receptor that is a target for cognitive enhancement.

Muscarinic M1 Receptor Signaling Pathway

The M1 muscarinic receptor primarily couples to Gq/11 G-proteins.[10][11][12][13] Upon binding of acetylcholine (B1216132), the activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to various downstream cellular responses.[10]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses Ca2->Response PKC->Response

Canonical Gq-coupled signaling pathway of the muscarinic M1 receptor.

References

Application of Mevidalen in Primary Neuronal Cultures: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevidalen (LY3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] As a PAM, this compound enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, thereby potentiating downstream signaling pathways.[2][3] The dopamine D1 receptor is a Gαs/olf-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions like the striatum and cerebral cortex.[4] Its activation is crucial for regulating a variety of neuronal functions, including motor control, cognition, and motivation.[1]

The primary signaling cascade initiated by D1 receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates a host of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), and other signaling molecules such as the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[1][4] Through these pathways, D1 receptor signaling can modulate neuronal excitability, gene expression, and synaptic plasticity.[1]

These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its effects on D1 receptor-mediated signaling and neuronal function. The methodologies described are based on established techniques for studying D1 receptor pharmacology in vitro.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueSpeciesAssay SystemReference
EC50 3 nMHumanD1 cAMP Assay[6]
Table 2: Example Dose-Response Data for this compound in Primary Cortical Neurons (Hypothetical)
This compound Concentration (nM)Dopamine Concentration (nM)cAMP Accumulation (pmol/well)pCREB Expression (Normalized to Control)
0 (Vehicle)10015.2 ± 1.81.0 ± 0.1
110025.6 ± 2.11.8 ± 0.2
1010048.9 ± 3.53.5 ± 0.4
10010075.3 ± 5.95.2 ± 0.6
100010078.1 ± 6.25.5 ± 0.7

Note: This data is hypothetical and for illustrative purposes to demonstrate the expected potentiation effect of this compound in the presence of a sub-maximal concentration of dopamine.

Signaling Pathway and Experimental Workflow Visualization

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Extracellular D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates pDARPP32 p-DARPP-32 pCREB p-CREB Gene Gene Expression pCREB->Gene regulates Dopamine Dopamine Dopamine->D1R binds This compound This compound (PAM) This compound->D1R enhances affinity

Caption: this compound enhances Dopamine D1 receptor signaling.

Experimental_Workflow cluster_culture Primary Neuron Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Dissect Dissect Cortical/ Striatal Tissue Dissociate Enzymatic & Mechanical Dissociation Dissect->Dissociate Plate Plate Neurons on Coated Coverslips Dissociate->Plate Culture Culture for 7-14 DIV Plate->Culture Treat_Cells Treat Neurons Culture->Treat_Cells Prepare_Drugs Prepare this compound & Dopamine Solutions Prepare_Drugs->Treat_Cells Incubate Incubate (Time Course) Treat_Cells->Incubate Analysis Choose Assay Incubate->Analysis cAMP_Assay cAMP Assay Analysis->cAMP_Assay ICC Immunocytochemistry (e.g., pCREB) Analysis->ICC Western_Blot Western Blot Analysis->Western_Blot

Caption: Workflow for this compound studies in primary neurons.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from standard methods for isolating and culturing rodent cortical neurons.[7][8][9]

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat at embryonic day 18 or C57BL/6 mouse at embryonic day 15-16)

  • Coating solution: Poly-D-lysine (50 µg/mL) and Laminin (5 µg/mL) in sterile water[10]

  • Dissection medium: Hank's Balanced Salt Solution (HBSS)

  • Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in dissection medium

  • Stop solution: Trypsin inhibitor in culture medium

  • Culture medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

  • Sterile dissection tools, conical tubes, cell strainers (70 µm), and tissue culture plates/coverslips

Procedure:

  • Plate Coating: Coat tissue culture plates or coverslips with the Poly-D-lysine/Laminin solution and incubate overnight at 37°C. The following day, wash twice with sterile water and allow to dry.[10]

  • Tissue Dissection: Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols. Dissect the embryonic cortices in ice-cold HBSS. Carefully remove the meninges.

  • Enzymatic Digestion: Transfer the cortical tissue to the digestion solution and incubate at 37°C for 15-20 minutes, with gentle agitation every 5 minutes.

  • Dissociation: Stop the digestion by adding the stop solution. Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.

  • Plating: Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.[7] Centrifuge the cells, resuspend the pellet in pre-warmed culture medium, and count the viable cells using a hemocytometer and Trypan blue.

  • Cell Seeding: Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) onto the coated plates/coverslips.

  • Maintenance: Culture the neurons at 37°C in a humidified incubator with 5% CO₂. Perform a partial media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

  • Mature primary neuronal cultures (DIV 7-14)

  • This compound (LY3154207)

  • Dopamine hydrochloride

  • Vehicle (e.g., DMSO or sterile water, depending on this compound's solubility)

  • Pre-warmed culture medium

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the appropriate vehicle. Prepare a fresh stock solution of dopamine in sterile water containing an antioxidant (e.g., ascorbic acid) to prevent oxidation.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound and dopamine stock solutions to the final desired concentrations in pre-warmed culture medium.

  • Treatment:

    • For experiments investigating this compound's potentiation of dopamine-induced signaling, a co-treatment approach is necessary.

    • Carefully remove half of the culture medium from each well.

    • Gently add an equal volume of the medium containing the final concentrations of this compound and dopamine.

    • For control wells, add medium containing vehicle and/or dopamine alone.

  • Incubation: Return the plates to the 37°C incubator for the desired period. Incubation times will vary depending on the downstream assay (e.g., 15-30 minutes for cAMP and phosphorylation studies; longer for gene expression or morphological analyses).

Protocol 3: Quantification of cAMP Accumulation

Materials:

  • Treated primary neuronal cultures

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Lysis buffer (provided with the kit or 0.1 M HCl)

  • Plate reader

Procedure:

  • Cell Lysis: After the desired incubation period with this compound and dopamine, remove the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Assay Performance: Perform the cAMP assay on the cell lysates. This typically involves a competitive binding reaction where cAMP in the sample competes with a labeled cAMP conjugate for binding to a specific antibody.

  • Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the concentration of cAMP in each sample by comparing the signal to a standard curve generated with known concentrations of cAMP. Normalize the data to the protein concentration in each lysate if necessary.

Protocol 4: Immunocytochemistry for Phosphorylated CREB (pCREB)

Materials:

  • Treated primary neuronal cultures on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% normal goat serum and 1% BSA in PBS

  • Primary antibody: Rabbit anti-pCREB (Ser133)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After treatment, wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with the permeabilization buffer for 10 minutes.[11]

  • Blocking: Wash three times with PBS and then incubate in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the coverslips with the primary anti-pCREB antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again and mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of nuclear pCREB staining using image analysis software (e.g., ImageJ). Normalize the pCREB intensity to the DAPI signal for each cell.

References

Application Notes and Protocols for Utilizing Mevidalen in Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevidalen (also known as LY3154207) is an investigational small molecule that acts as a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] By enhancing the affinity of the D1 receptor for its endogenous ligand, dopamine, this compound offers a novel mechanism for potentially improving cognitive functions.[2][3] The dopamine D1 receptor is highly expressed in the prefrontal cortex, a brain region critical for executive function, working memory, and attention.[3][4] As such, this compound is being explored as a potential therapeutic agent for the symptomatic treatment of cognitive and motor impairments in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Lewy body dementia.[1][5][6]

These application notes provide an overview of this compound's mechanism of action, summarize key quantitative data from preclinical and clinical studies, and offer detailed protocols for preclinical and clinical research in cognitive enhancement.

Mechanism of Action

This compound functions by binding to an allosteric site on the dopamine D1 receptor, which is distinct from the binding site for dopamine. This binding event induces a conformational change in the receptor that increases its affinity for dopamine.[1][2] This positive allosteric modulation amplifies the downstream signaling cascade initiated by dopamine binding. The proposed mechanism for cognitive enhancement involves the potentiation of dopaminergic neurotransmission in the frontal cortex, leading to the activation of cortical neurons, enhancement of synaptic plasticity, and an increase in acetylcholine (B1216132) release.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound on Wakefulness in Humanized D1 Mice

SpeciesModelDosage (oral)Key FindingReference
Humanized D1 MiceSleep Deprivation20 mg/kg5.5-fold delay in sleep onset compared to vehicle
Humanized D1 MiceSleep Deprivation60 mg/kg15.2-fold delay in sleep onset compared to vehicle

Table 2: Clinical Trial Data for this compound in Lewy Body Dementia (PRESENCE Study)

ParameterPlaceboThis compound (10 mg)This compound (30 mg)This compound (75 mg)Reference
Primary Outcome
Change in CDR Continuity of Attention-Not SignificantNot SignificantNot Significant[8][9]
Secondary Outcomes
MDS-UPDRS Total Score Improvement-Significant (p < 0.05)Significant (p < 0.05)Significant (p < 0.01)[7][8][9]
ADCS-CGIC Minimal Improvement--Significant (p < 0.01)Significant (p < 0.01)[8][9]
ADCS-CGIC Moderate Improvement--Significant (p < 0.05)Significant (p < 0.001)[8][9]

Table 3: Human Pharmacokinetic and Safety Data

Study PopulationDosageKey Pharmacokinetic FindingsKey Safety FindingsReference
Healthy VolunteersSingle doses (15, 30, 75 mg)Dose-dependent increase in latency to sleep onsetGenerally well-tolerated; dose-dependent increases in blood pressure and pulse rate that normalized with repeated dosing.[10]
Patients with Parkinson's Disease75 mg once daily for 14 daysMedian Tmax ~2 hours; minimal accumulation with repeated dosing.Most adverse events were mild; transient increases in blood pressure and pulse.[11]

Experimental Protocols

Preclinical Assessment of Cognitive Enhancement in a Rodent Model

Objective: To evaluate the efficacy of this compound in improving cognitive performance in an animal model of cognitive impairment.

Model: Aged rodents or a pharmacological model of cognitive deficit (e.g., scopolamine-induced amnesia).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Cognitive testing apparatus (e.g., Morris water maze, novel object recognition arena)

  • Animal housing and care facilities

Protocol:

  • Animal Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

  • Dosing: Administer this compound or vehicle orally (p.o.) via gavage at a specified time before cognitive testing (e.g., 60 minutes). Dosages can be selected based on preclinical data (e.g., 3-100 mg/kg in mice).[12]

  • Cognitive Testing (Novel Object Recognition):

    • Habituation: Allow each animal to explore an empty arena for 5-10 minutes on day 1.

    • Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5 minutes).

    • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the animal to explore the arena for a set period (e.g., 5 minutes).

  • Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare the DI between treatment groups.

Clinical Trial Protocol for Assessing Cognitive Effects in Alzheimer's Disease

Objective: To assess the safety and efficacy of this compound on cognitive function in participants with mild to moderate Alzheimer's disease.[6]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[6]

Participant Population: Individuals aged 50-80 years with a diagnosis of mild to moderate Alzheimer's disease and a gradual decline in memory for at least 6 months.[6]

Intervention:

  • This compound (low dose)

  • This compound (high dose)

  • Placebo

  • Duration: 24 weeks of treatment followed by a 26-week follow-up period.[6]

Outcome Measures:

  • Primary Outcome: Change from baseline in a composite score of cognitive and functional ability, such as the Integrated Alzheimer's Disease Rating Scale (iADRS).

  • Secondary Outcomes:

    • Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[13]

    • Clinical Global Impression of Change (CGIC).

    • Assessment of sleep, mood, and physical activity.[6]

Protocol:

  • Screening and Baseline Assessment: Screen potential participants for eligibility criteria. Conduct baseline assessments of cognitive function, daily activities, and other relevant measures.

  • Randomization: Randomly assign eligible participants to one of the treatment arms.

  • Treatment Period: Administer the assigned treatment (this compound or placebo) orally once daily for 24 weeks.

  • Follow-up Visits: Conduct regular follow-up visits (e.g., at weeks 4, 8, 12, 18, and 24) to assess safety, tolerability, and efficacy using the specified outcome measures.

  • End of Treatment and Follow-up: After the 24-week treatment period, participants will enter a 26-week follow-up phase to monitor for any long-term effects.

  • Data Analysis: The primary analysis will compare the change from baseline in the iADRS score between each this compound group and the placebo group using a mixed model for repeated measures (MMRM). Secondary outcomes will be analyzed similarly.

Visualizations

Mevidalen_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC Activates ACh Acetylcholine Release D1R->ACh Enhances This compound This compound (PAM) This compound->D1R Binds to allosteric site cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Plasticity Synaptic Plasticity CREB->Plasticity Cognition Enhanced Cognition Plasticity->Cognition ACh->Cognition Dopamine->D1R Binds

Caption: this compound's mechanism of action as a D1 receptor PAM.

Preclinical_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Grouping Random Group Allocation Acclimation->Grouping Dosing Oral Administration (this compound or Vehicle) Grouping->Dosing Testing Cognitive Testing (e.g., Novel Object Recognition) Dosing->Testing Data_Collection Record Exploration Time Testing->Data_Collection Calculation Calculate Discrimination Index (DI) Data_Collection->Calculation Stats Statistical Analysis (ANOVA) Calculation->Stats

Caption: Workflow for preclinical cognitive assessment.

References

Experimental Design for Long-Term Mevidalen Treatment Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for designing and executing long-term preclinical studies of Mevidalen, a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor. The protocols outlined herein are intended to guide researchers in evaluating the sustained efficacy, safety, and molecular effects of chronic this compound administration in the context of neurodegenerative diseases such as Parkinson's disease, Lewy Body Dementia, and Alzheimer's disease. This document includes detailed experimental protocols, structured tables for quantitative data presentation, and visualizations of key pathways and workflows to facilitate robust and reproducible long-term preclinical research.

Introduction

This compound (LY-3154207) is an orally active, central nervous system-penetrant small molecule that acts as a selective positive allosteric modulator of the dopamine D1 receptor.[1] By enhancing the affinity of dopamine for the D1 receptor, this compound offers a novel therapeutic approach for conditions associated with dopaminergic dysfunction.[2][3][4] Early clinical development has shown its potential in improving motor symptoms in Parkinson's disease and Lewy body dementia, as well as promoting wakefulness.[3][5][6] As this compound is intended for chronic use in managing neurodegenerative diseases, a thorough understanding of its long-term effects is critical.

These protocols are designed to address key questions regarding the long-term administration of this compound, including:

  • Sustained efficacy on motor and cognitive functions.

  • Potential for receptor desensitization or tachyphylaxis.

  • Long-term safety and tolerability, with a focus on cardiovascular and central nervous system effects.

  • Chronic impact on D1 receptor signaling pathways.

Signaling Pathway and Experimental Workflow

This compound potentiates the canonical D1 receptor signaling cascade. The following diagram illustrates this pathway.

Mevidalen_Signaling_Pathway Dopamine Dopamine D1R Dopamine D1 Receptor (GPCR) Dopamine->D1R Binds This compound This compound (D1 PAM) This compound->D1R Potentiates Gs Gαs D1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Function Modulation of Neuronal Function (e.g., Gene Expression, Synaptic Plasticity) DARPP32->Neuronal_Function ERK->Neuronal_Function CREB->Neuronal_Function

Figure 1: this compound's Mechanism of Action on the Dopamine D1 Receptor Signaling Pathway.

A general workflow for long-term preclinical evaluation of this compound is presented below.

Long_Term_Study_Workflow start Study Initiation: Animal Model Selection & Acclimatization baseline Baseline Assessment: Behavioral & Physiological Measurements start->baseline dosing Chronic Dosing Period (e.g., 6-9 months) This compound vs. Vehicle baseline->dosing monitoring Interim Monitoring: - Behavioral Testing - In-life Safety Pharmacology - Biomarker Sampling dosing->monitoring Repeated Assessments endpoint Terminal Endpoint Assessment: - Final Behavioral Tests - Ex vivo Tissue Analysis - Histopathology dosing->endpoint monitoring->dosing analysis Data Analysis & Interpretation endpoint->analysis conclusion Conclusion & Reporting analysis->conclusion

Figure 2: General Experimental Workflow for Long-Term this compound Studies.

Experimental Protocols

Long-Term In Vivo Efficacy Studies

Objective: To assess the sustained efficacy of chronic this compound treatment on motor and cognitive function in relevant animal models of neurodegeneration.

Animal Models:

  • Parkinson's Disease/Lewy Body Dementia: Chronic MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model. This model recapitulates progressive nigrostriatal dopaminergic neurodegeneration.[1][7][8]

  • Alzheimer's Disease: 5XFAD transgenic mouse model. This model exhibits amyloid plaque pathology and associated cognitive deficits.

Protocol:

  • Animal Selection and Acclimatization:

    • Use age-matched male and female mice (e.g., 3-4 months old at study initiation for 5XFAD; as per established MPTP protocols).

    • House animals under standard laboratory conditions (12:12 light:dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week prior to study initiation.

  • Group Allocation:

    • Randomly assign animals to the following groups (n=15-20 per group):

      • Group 1: Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)

      • Group 2: this compound - Low Dose (e.g., 3 mg/kg, p.o., daily)

      • Group 3: this compound - High Dose (e.g., 10 mg/kg, p.o., daily)

      • Group 4 (for PD model): Levodopa/Carbidopa as a positive control.

  • Chronic Dosing:

    • Administer this compound or vehicle daily via oral gavage for 6 months.

  • Behavioral Assessments:

    • Perform a battery of behavioral tests at baseline, and at 1, 3, and 6 months post-treatment initiation.

    • Motor Function (PD Model):

      • Rotarod Test: To assess motor coordination and balance.

      • Cylinder Test: To evaluate forelimb akinesia.

      • Open Field Test: To measure locomotor activity and exploratory behavior.

    • Cognitive Function (AD Model):

      • Morris Water Maze: To assess spatial learning and memory.

      • Y-Maze: To evaluate short-term spatial working memory.

      • Novel Object Recognition: To test recognition memory.

  • Terminal Procedures:

    • At the end of the 6-month treatment period, euthanize animals and collect brain tissue for ex vivo analysis.

Long-Term Safety and Toxicology Study

Objective: To evaluate the long-term safety profile of this compound, with a focus on cardiovascular, central nervous system, and general organ toxicity. This protocol is designed to meet regulatory expectations for chronic drug administration.[9][10]

Species:

  • Sprague-Dawley Rat (rodent)

  • Beagle Dog (non-rodent)

Protocol:

  • Dose Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound - Low Dose (e.g., 3 mg/kg/day)

    • Group 3: this compound - Mid Dose (e.g., 10 mg/kg/day)

    • Group 4: this compound - High Dose (e.g., 30 mg/kg/day)

    • Include satellite groups for toxicokinetic analysis.

  • Dosing Duration:

    • Rats: 6 months

    • Dogs: 9 months

  • In-Life Assessments (Safety Pharmacology Core Battery): [10][11]

    • Cardiovascular:

      • Regularly monitor blood pressure, heart rate, and ECG using telemetry in a subset of animals.

    • Central Nervous System:

      • Conduct a functional observational battery (FOB) or Irwin screen at regular intervals to assess behavioral and neurological changes.

    • Respiratory:

      • Measure respiratory rate and tidal volume using whole-body plethysmography.

    • General Observations:

      • Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology:

    • Collect blood and urine samples at baseline, mid-study, and termination for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • At the end of the study, perform a full necropsy.

    • Collect a comprehensive set of organs and tissues for histopathological examination.

    • Record organ weights.

Molecular and Cellular Effects of Chronic Treatment

Objective: To investigate the long-term impact of this compound on D1 receptor expression, signaling, and potential for desensitization.

Protocol:

  • Tissue Preparation:

    • Use brain tissue (striatum and prefrontal cortex) collected from the long-term efficacy studies (Section 3.1).

    • Prepare tissue homogenates and synaptosomal fractions.

  • Receptor Density and Occupancy:

    • Receptor Binding Assay: Use a radiolabeled D1 receptor antagonist (e.g., [³H]SCH23390) to quantify D1 receptor density (Bmax) and affinity (Kd) in brain homogenates from each treatment group.

  • Downstream Signaling Pathway Analysis:

    • Western Blotting: Measure the protein levels of key signaling molecules:

      • Phosphorylated and total PKA.

      • Phosphorylated and total ERK.

      • Phosphorylated and total CREB.

    • cAMP Assay: Quantify cAMP levels in response to an ex vivo dopamine challenge in tissue slices.

  • Receptor Internalization:

    • Immunohistochemistry: Use an antibody against the D1 receptor to visualize its subcellular localization in brain sections. Compare the membrane versus cytosolic staining patterns across treatment groups to assess chronic internalization.[12]

Data Presentation

Quantitative data from the proposed studies should be summarized in clear, structured tables for easy comparison.

Table 1: Long-Term Efficacy - Motor Function (PD Model)

Parameter Vehicle This compound (Low Dose) This compound (High Dose) Levodopa
Rotarod Latency (s) at 6 Months
Mean ± SEM
p-value vs. Vehicle -
Cylinder Test (% Contralateral Use) at 6 Months
Mean ± SEM

| p-value vs. Vehicle | - | | | |

Table 2: Long-Term Efficacy - Cognitive Function (AD Model)

Parameter Vehicle This compound (Low Dose) This compound (High Dose)
Morris Water Maze Escape Latency (s) at 6 Months
Mean ± SEM
p-value vs. Vehicle -
Novel Object Recognition Index at 6 Months
Mean ± SEM

| p-value vs. Vehicle | - | | |

Table 3: Long-Term Safety - Cardiovascular Parameters (Dog Model)

Parameter Vehicle This compound (Low Dose) This compound (Mid Dose) This compound (High Dose)
Change in Mean Arterial Pressure (mmHg) at 9 Months
Mean ± SEM
Change in Heart Rate (bpm) at 9 Months
Mean ± SEM
QTc Interval (ms) at 9 Months

| Mean ± SEM | | | | |

Table 4: Molecular Effects - D1 Receptor Signaling (Striatum)

Parameter Vehicle This compound (Low Dose) This compound (High Dose)
D1 Receptor Bmax (fmol/mg protein)
Mean ± SEM
p-ERK / Total ERK Ratio
Mean ± SEM
Dopamine-stimulated cAMP (pmol/mg protein)

| Mean ± SEM | | | |

Conclusion

The experimental designs and protocols provided in these application notes offer a robust framework for the comprehensive evaluation of long-term this compound treatment. By systematically assessing sustained efficacy, chronic safety, and molecular adaptations, researchers can generate the critical data needed to support the continued development of this compound as a potential therapy for neurodegenerative diseases. Adherence to these detailed methodologies will ensure data quality and facilitate cross-study comparisons, ultimately advancing our understanding of the therapeutic potential and long-term implications of D1 receptor positive allosteric modulation.

References

Application Notes and Protocols for the Laboratory Use of Mevidalen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevidalen, also known as LY-3154207, is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] As a PAM, this compound enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, thereby amplifying dopaminergic signaling.[2][3][4] This mechanism of action is being investigated for its therapeutic potential in various neuropsychiatric and neurodegenerative disorders, including Lewy body dementia and Parkinson's disease.[5]

These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory studies, based on available information and standard laboratory practices.

Compound Information and Properties

This compound is available as a free base and as a hydroxybenzoate (HBA) co-crystal. The HBA form has been noted to possess superior solubility, making it more suitable for research and development purposes.[6]

PropertyThis compound (Free Base)This compound Hydroxybenzoate (HBA)
Synonyms LY-3154207, LY3154207LY-3154207 hydroxybenzoate, this compound HBA
Chemical Formula C₂₄H₂₉Cl₂NO₃C₃₁H₃₅Cl₂NO₆
Molar Mass 450.40 g/mol [7]588.52 g/mol [6][8]
CAS Number 1638667-79-41638669-32-5[6]
IUPAC Name 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanoneBenzoic acid, 4-hydroxy-, compd. with 2-(2,6-dichlorophenyl)-1-((1S,3R)-3,4-dihydro-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-2(1H)-isoquinolinyl)ethanone (1:1)[6]

Solubility and Stability

Specific quantitative solubility data for this compound in common laboratory solvents is not widely published. The following table provides general guidance based on available information and typical properties of similar small molecules.

ParameterInformation
Recommended Form This compound Hydroxybenzoate (HBA) is recommended due to its superior solubility compared to the free base.[3][6]
Solvents for Stock DMSO (Dimethyl Sulfoxide): While specific solubility values are not provided, general protocols for D1 receptor PAMs indicate the use of DMSO for creating high-concentration stock solutions for in vitro assays.[9]
Aqueous Solubility Likely low. For in vivo studies, especially oral administration, suspension in an appropriate vehicle is common practice for poorly soluble compounds.
Storage (Solid) The solid compound should be stored in a dry, dark environment. Recommended short-term storage is at 0-4°C (days to weeks), and long-term storage is at -20°C (months to years).[6]
Storage (Solutions) Stock solutions in DMSO should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. At -20°C, the solution may be stable for up to two weeks, while at -80°C, it may be stable for up to three months.

Experimental Protocols

Protocol 1: Preparation of this compound HBA Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound HBA in DMSO. This is a common starting concentration for subsequent dilutions for cell-based assays.

Materials:

  • This compound Hydroxybenzoate (HBA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate: Allow the vial of this compound HBA powder to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound HBA powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.89 mg of this compound HBA (Molar Mass = 588.52 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the stock solution is diluted sufficiently in the assay buffer or cell culture medium.

Protocol 2: Preparation of this compound HBA Formulation for In Vivo Oral Administration

Preclinical studies have administered this compound to mice via oral gavage.[10] While the specific vehicle used in published studies is not detailed, a common practice for water-insoluble compounds is to prepare a suspension. This protocol provides a general method for preparing a suspension in 0.5% Carboxymethyl Cellulose (CMC).

Materials:

  • This compound Hydroxybenzoate (HBA) powder

  • Carboxymethyl Cellulose (CMC), sodium salt, low viscosity

  • Sterile water for injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder and sterile tubes

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC powder to 100 mL of sterile water while stirring continuously with a magnetic stir bar. Stir until the CMC is fully dissolved. This may take several hours.

  • Weighing: Weigh the required amount of this compound HBA based on the desired dose and dosing volume. For example, for a 10 mg/kg dose in mice with a dosing volume of 10 mL/kg, you would need 1 mg of this compound HBA per mL of vehicle.

  • Trituration: Place the weighed this compound HBA powder in a mortar. Add a small amount of the 0.5% CMC vehicle (a few drops) and triturate with the pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.

  • Suspension: Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuing to mix. Transfer the suspension to a sterile tube.

  • Homogenization: Stir the final suspension continuously using a magnetic stir bar until administration to ensure a uniform dose. The suspension should be prepared fresh daily.

Visualizations

Mevidalen_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D1R Dopamine D1 Receptor (D1R) AC Adenylate Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Dopamine->D1R Binds This compound This compound (D1 PAM) This compound->D1R Binds to Allosteric Site Synaptic_Cleft Synaptic Cleft

Caption: Mechanism of this compound as a D1 Receptor Positive Allosteric Modulator.

Mevidalen_Solution_Prep_Workflow start Start equilibrate Equilibrate this compound HBA to Room Temperature start->equilibrate weigh Weigh this compound HBA Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle Warming if Needed) add_dmso->dissolve check_solution Visually Confirm Complete Dissolution dissolve->check_solution check_solution->dissolve No aliquot Aliquot into Sterile Tubes check_solution->aliquot Yes store Store at -20°C or -80°C aliquot->store end End: Ready for Dilution store->end

Caption: Workflow for Preparing this compound HBA Stock Solution for In Vitro Use.

References

Application Notes and Protocols: Mevidalen in Functional MRI Studies of Brain Connectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed results and specific protocols from functional MRI (fMRI) studies on Mevidalen (LY-3154207) are not publicly available. A Phase 1 study (NCT04523992) was completed in early 2022 to assess changes in intrinsic functional connectivity in resting-state networks in healthy adults after a single dose of this compound, but the findings have not been published.[1] The following application notes and protocols are based on the known mechanism of action of this compound, general principles of pharmacological fMRI, and protocols from studies on similar dopaminergic agents. The quantitative data presented is illustrative.

Introduction to this compound

This compound (LY-3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[2] Unlike direct agonists, this compound enhances the affinity of the D1 receptor for its endogenous ligand, dopamine.[1][3][4] This mechanism is thought to amplify dopaminergic signaling in a more physiologically regulated manner, potentially offering a wider therapeutic window and reducing the risk of tolerance associated with direct agonists.[1][5] this compound is under investigation for the treatment of cognitive and motor impairments in neurodegenerative disorders such as Lewy body dementia, Parkinson's disease, and Alzheimer's disease.[1][2][6][7]

Rationale for fMRI Studies of this compound

Resting-state functional MRI (rs-fMRI) is a non-invasive neuroimaging technique that measures spontaneous fluctuations in the blood-oxygen-level-dependent (BOLD) signal to map intrinsic functional connectivity networks in the brain.[8] Given that dopamine, particularly via the D1 receptor, plays a crucial role in modulating neuronal activity and connectivity within key cognitive and motor circuits, rs-fMRI is an ideal tool to investigate the pharmacodynamic effects of this compound.

Potential applications of fMRI in this compound research include:

  • Target Engagement: Demonstrating that this compound modulates connectivity in dopamine-rich brain regions and associated networks.

  • Dose-Response Relationship: Characterizing how different doses of this compound affect brain connectivity.

  • Translational Biomarker: Using changes in functional connectivity as a biomarker for pro-cognitive or pro-motor effects in clinical trials.

  • Patient Stratification: Identifying patient populations most likely to respond to this compound based on baseline connectivity patterns.

Signaling Pathway of this compound

This compound acts as a D1 receptor PAM. It binds to an allosteric site on the D1 receptor, distinct from the dopamine binding site. This binding event induces a conformational change in the receptor that increases its affinity for dopamine. When dopamine binds to the this compound-bound receptor, it leads to a more robust activation of the downstream signaling cascade, primarily through the Gαs/olf G-protein, leading to adenylyl cyclase activation, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA).

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds to orthosteric site This compound This compound This compound->D1_Receptor Binds to allosteric site Gs_Protein Gαs/olf Protein D1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Effects Downstream Neuronal Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Neuronal_Effects Phosphorylates targets

This compound's signaling pathway as a D1 receptor PAM.

Representative Experimental Protocol for a Pharmacological rs-fMRI Study

This protocol is a representative example for a double-blind, placebo-controlled, crossover study in healthy volunteers.

4.1. Participant Recruitment

  • Inclusion Criteria: Healthy male and female volunteers, aged 18-55 years, with no history of neurological or psychiatric disorders. Participants should be right-handed and provide written informed consent.

  • Exclusion Criteria: Standard MRI contraindications (e.g., metallic implants), history of significant medical conditions, use of psychoactive medications, and contraindications for this compound.

4.2. Study Design

  • A randomized, double-blind, placebo-controlled, crossover design.

  • Each participant will attend two study visits, separated by a washout period of at least 14 days.

  • On each visit, participants will receive a single oral dose of either this compound (e.g., 30 mg) or a matching placebo.

  • Two rs-fMRI scans will be performed on each visit: one pre-dose (baseline) and one post-dose (at the approximate time of peak plasma concentration, e.g., 2 hours post-dose).[3][4]

cluster_screening Screening & Consent cluster_visit1 Visit 1 cluster_washout Washout Period cluster_visit2 Visit 2 (Crossover) Screening Participant Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization1 Randomization to This compound or Placebo Consent->Randomization1 Baseline_Scan1 Pre-Dose rs-fMRI Scan Randomization1->Baseline_Scan1 Dosing1 Drug/Placebo Administration Baseline_Scan1->Dosing1 PostDose_Scan1 Post-Dose rs-fMRI Scan (at Tmax) Dosing1->PostDose_Scan1 Washout ~14 Days PostDose_Scan1->Washout Crossover_Dosing Crossover to other treatment (Placebo or this compound) Washout->Crossover_Dosing Baseline_Scan2 Pre-Dose rs-fMRI Scan Crossover_Dosing->Baseline_Scan2 Dosing2 Drug/Placebo Administration Baseline_Scan2->Dosing2 PostDose_Scan2 Post-Dose rs-fMRI Scan (at Tmax) Dosing2->PostDose_Scan2 Analysis Data Preprocessing & Connectivity Analysis PostDose_Scan2->Analysis

References

Application Notes and Protocols: In Vivo Target Engagement of Mevidalen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevidalen (LY3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1][2][3][4][5][6][7][8] As a PAM, this compound enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, thereby amplifying dopaminergic signaling.[3][8] This mechanism of action has positioned this compound as a potential therapeutic for neurological and psychiatric disorders characterized by dysregulated dopamine function, including Lewy body dementia and Parkinson's disease.[1][5]

Measuring target engagement in vivo is a critical step in the clinical development of drugs like this compound. It provides direct evidence that the drug reaches its intended target in the central nervous system (CNS) and exerts a biological effect. This information is crucial for dose selection, understanding pharmacokinetic/pharmacodynamic (PK/PD) relationships, and establishing a therapeutic window.

These application notes provide a detailed overview of the primary techniques for assessing the in vivo target engagement of this compound, focusing on direct receptor occupancy and downstream pharmacodynamic biomarkers.

Direct Target Engagement: Positron Emission Tomography (PET) for D1 Receptor Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain.[9] For D1 receptor PAMs like this compound, PET studies are essential to demonstrate target engagement and inform dose selection for clinical trials.[9]

Signaling Pathway of Dopamine D1 Receptor

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs activates This compound This compound (PAM) This compound->D1R Dopamine Dopamine Dopamine->D1R AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (at Thr34) PP1 Protein Phosphatase-1 DARPP32->PP1 inhibits

Caption: Dopamine D1 Receptor Signaling Cascade.

Experimental Workflow for PET Receptor Occupancy

PET_Workflow cluster_setup Study Setup cluster_dosing Drug Administration cluster_postdose Post-Dose Imaging cluster_analysis Data Analysis Subject_Recruitment Recruit Healthy Volunteers or Patient Population Baseline_Scan Baseline PET Scan with D1 Radioligand Subject_Recruitment->Baseline_Scan Mevidalen_Admin Administer Single Dose of this compound or Placebo Baseline_Scan->Mevidalen_Admin Postdose_Scan Post-Dose PET Scan with D1 Radioligand Mevidalen_Admin->Postdose_Scan Blood_Sampling Concurrent Plasma Pharmacokinetic Sampling Mevidalen_Admin->Blood_Sampling Image_Analysis Quantify Radioligand Binding (e.g., BPnd) Postdose_Scan->Image_Analysis PKPD_Modeling Relate Occupancy to This compound Plasma Concentration Blood_Sampling->PKPD_Modeling Occupancy_Calc Calculate Receptor Occupancy Image_Analysis->Occupancy_Calc Occupancy_Calc->PKPD_Modeling

Caption: Workflow for a D1 Receptor PET Occupancy Study.

Protocol: D1 Receptor Occupancy Measurement using PET

1. Objective: To quantify the occupancy of dopamine D1 receptors in the human brain following a single oral dose of this compound.

2. Radioligand Selection:

  • [11C]NNC 112 or [11C]SCH 23390 are commonly used antagonist radioligands for the D1 receptor.[9]

  • The choice of radioligand will depend on its kinetic properties and availability.

3. Study Design:

  • A double-blind, placebo-controlled, crossover design is recommended.

  • Each subject undergoes a baseline PET scan and a post-dose PET scan.

4. Procedure:

  • Baseline Scan:

    • A baseline dynamic PET scan is acquired for 90-120 minutes following the intravenous injection of the D1 radioligand.

    • Arterial blood sampling may be required for kinetic modeling, depending on the chosen analysis method.

  • Drug Administration:

    • A single oral dose of this compound or placebo is administered.

  • Post-Dose Scan:

    • A second dynamic PET scan is performed at a time point corresponding to the peak plasma concentration of this compound.

  • Pharmacokinetic Sampling:

    • Venous blood samples are collected at regular intervals to determine the plasma concentration of this compound.

5. Data Analysis:

  • PET data are used to calculate the binding potential (BPnd) of the radioligand in D1 receptor-rich regions (e.g., striatum, prefrontal cortex).

  • Receptor occupancy (Occ) is calculated using the following formula:

    • Occ (%) = [(BPnd_baseline - BPnd_postdose) / BPnd_baseline] x 100

  • The relationship between receptor occupancy and this compound plasma concentration is determined using pharmacokinetic-pharmacodynamic (PK/PD) modeling.[10]

Quantitative Data Presentation
Drug (D1 Antagonist)Dose (oral)RadioligandBrain RegionReceptor Occupancy (%)Reference
NNC 75680 mg[11C]SCH 23390Putamen47-75% at 1.5h[10]
NNC 75680 mg[11C]SCH 23390Putamen24-46% at 7.5h[10]
SCH-233900.2 mg/kg (IV, NHP)[18F]MNI-800Striatum~60%[11]
SCH-233900.5 mg/kg (IV, NHP)[18F]MNI-800Striatum~85%[11]
(Note: Data for other D1 receptor modulators are provided as examples of expected outcomes.)

Pharmacodynamic Biomarkers: Assessing Downstream Signaling

In addition to direct receptor occupancy, measuring the modulation of downstream signaling pathways provides evidence of the functional consequences of target engagement. For the D1 receptor, a key downstream signaling molecule is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[12]

Protocol: Measurement of DARPP-32 Phosphorylation in Preclinical Models

1. Objective: To measure the effect of this compound on the phosphorylation of DARPP-32 at the Threonine-34 (Thr34) site in the striatum of a preclinical model (e.g., rat or mouse).

2. Experimental Design:

  • Animals are treated with this compound, a D1 agonist (positive control), or vehicle.

  • To enhance the dopaminergic tone, a dopamine-releasing agent (e.g., amphetamine) can be co-administered.

3. Procedure:

  • Dosing: Administer this compound or control compounds via the appropriate route (e.g., oral gavage).

  • Tissue Collection: At the time of expected peak effect, animals are euthanized, and brain tissue (specifically the striatum) is rapidly dissected and frozen to preserve the phosphorylation state of proteins.

  • Tissue Homogenization: The striatal tissue is homogenized in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Protein concentrations of the homogenates are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phospho-Thr34-DARPP-32 and total DARPP-32.

    • A secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase) is used for visualization.

  • Quantification: The band intensities for phospho-DARPP-32 and total DARPP-32 are quantified, and the ratio of phosphorylated to total protein is calculated.

Quantitative Data Presentation
TreatmentModelBrain RegionChange in Phospho-Thr34-DARPP-32Reference
D1 Agonist (SKF 81297)Mouse Striatal SlicesStriatum+441.3% of control[12]
D2 Antagonist (Eticlopride)Mouse (in vivo)StriatumDose-dependent increase[13]
(Note: Data for D1 agonists and related compounds are provided as examples of expected outcomes.)

Central Nervous System Penetration: Cerebrospinal Fluid (CSF) Analysis

Confirmation that this compound crosses the blood-brain barrier and reaches the CNS is a prerequisite for target engagement. This can be directly assessed by measuring drug concentrations in the cerebrospinal fluid (CSF).

Protocol: CSF Collection and Analysis in Clinical Studies

1. Objective: To determine the concentration of this compound in the CSF of human subjects following oral administration.

2. Study Design:

  • A subset of participants in a Phase 1 clinical trial can be included in a CSF collection arm.

3. Procedure:

  • Dosing: Subjects receive a single oral dose of this compound.

  • CSF Collection: CSF is collected via lumbar puncture at a specified time point post-dose, often corresponding to the time of peak plasma concentration.

  • Plasma Sampling: Concurrent blood samples are collected to determine plasma this compound concentrations.

  • Bioanalysis: this compound concentrations in plasma and CSF are quantified using a validated analytical method (e.g., LC-MS/MS).

4. Data Analysis:

  • The CSF-to-plasma concentration ratio is calculated to assess the extent of CNS penetration.

Quantitative Data Presentation
Dose of this compoundTime Post-DoseMean Plasma ConcentrationMean CSF ConcentrationCSF/Plasma RatioReference
25 mgTmaxData not specifiedConfirmed central penetrationData not specified[4]
75 mgTmaxData not specifiedConfirmed central penetrationData not specified[4]
(Note: Published studies confirm central penetration of this compound via CSF measurements, though specific concentration values were not detailed in the cited abstracts.)[4][8]

Conclusion

The in vivo target engagement of this compound can be robustly assessed through a combination of direct and indirect methods. PET imaging provides a quantitative measure of D1 receptor occupancy, which is essential for dose-finding and establishing a direct link between drug exposure and target binding. Pharmacodynamic biomarker assays, such as the measurement of DARPP-32 phosphorylation, offer a functional readout of target modulation. Finally, CSF analysis confirms that this compound reaches the CNS. A comprehensive evaluation incorporating these techniques is critical for the successful clinical development of this compound and other D1 receptor PAMs.

References

Troubleshooting & Optimization

Mevidalen (LY3154207) Technical Support Center: Optimizing Dosage for Cognitive Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Mevidalen (LY3154207), a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, in preclinical cognitive studies involving rat models.[1][2] Due to the limited availability of public data on this compound in rat cognitive studies, this guide synthesizes information from studies in other species and general principles of dopamine D1 receptor pharmacology to provide a robust starting point for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as LY3154207) is a selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[1] Unlike a direct agonist, this compound enhances the affinity of the D1 receptor for its natural ligand, dopamine.[1] This mode of action is thought to amplify the effects of endogenous dopamine, potentially offering a more nuanced modulation of the dopamine system compared to direct agonists.[2]

Q2: What is the rationale for using this compound in cognitive studies?

A2: The dopamine D1 receptor is crucial for various cognitive processes, including working memory, attention, and executive function.[3] By potentiating D1 receptor signaling, this compound is hypothesized to improve cognitive performance in conditions where dopamine signaling is compromised.

Q3: Are there established dosage ranges for this compound in rat cognitive studies?

A3: To date, there are no publicly available, peer-reviewed studies that have established a definitive dosage range for this compound specifically for cognitive endpoints in rats. However, a study in humanized D1 mice demonstrated that this compound enhanced wakefulness in a dose-dependent manner within a range of 3-100 mg/kg (administered orally). This can serve as a preliminary, albeit broad, reference range for initiating dose-finding studies in rats.

Q4: What are the known pharmacokinetic properties of this compound?

A4: Pharmacokinetic data is primarily from human studies. In humans, the median time to maximum plasma concentration is approximately 2-3 hours following oral administration. It is important to conduct pharmacokinetic studies in your specific rat strain to determine the relevant parameters for your experimental design.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of behavioral effect at expected doses. Species Selectivity: Some D1 PAMs have shown selectivity for human and non-human primate D1 receptors, with reduced or no activity at rodent receptors. This compound has been tested in mice with humanized D1 receptors, suggesting potential species-specific effects.Action 1: Receptor Binding Assay. Conduct in vitro binding assays using rat brain tissue to confirm that this compound effectively modulates the rat D1 receptor. Action 2: Use Humanized Rat Models. If available, consider using a rat model expressing the human D1 receptor.
Inconsistent or highly variable behavioral results. Inverted U-Shaped Dose-Response: D1 receptor activation often follows an inverted U-shaped dose-response curve, where both insufficient and excessive stimulation can impair cognitive performance.Action 1: Broad Dose-Response Study. Test a wide range of doses (e.g., logarithmic or semi-logarithmic spacing) to identify the optimal therapeutic window. Action 2: Monitor for Hyperactivity. At higher doses, D1 receptor activation can induce hyperactivity, which may interfere with performance in cognitive tasks. Include locomotor activity monitoring in your experimental design.
Difficulty with compound formulation and administration. Solubility and Stability: this compound's solubility and stability in different vehicles may vary.Action 1: Vehicle Testing. Test the solubility and stability of this compound in common vehicles (e.g., saline, DMSO, Tween 80) at your desired concentrations. Action 2: Fresh Preparation. Prepare solutions fresh for each experiment to minimize degradation.
Adverse events or off-target effects. Cardiovascular Effects: In human studies, this compound has been associated with transient increases in blood pressure and heart rate.Action 1: Physiological Monitoring. In pilot studies, consider monitoring cardiovascular parameters in a subset of animals to assess potential side effects. Action 2: Acclimatization. Allow for a period of acclimatization to the dosing procedure to minimize stress-induced physiological changes.

Data Summary Tables

Table 1: this compound Dosage in Preclinical and Clinical Studies

SpeciesStudy TypeDosage RangeRoute of AdministrationObserved Effects
Humanized D1 MiceWakefulness Study3-100 mg/kgOral (PO)Dose-dependent increase in wakefulness.
HumansPhase 1 & 2 Clinical Trials10-200 mgOral (PO)Assessed for safety, tolerability, and efficacy in neurodegenerative diseases.

Table 2: Key Pharmacokinetic Parameters of this compound in Humans

ParameterValue
Time to Maximum Concentration (Tmax)~2-3 hours
Apparent Steady-State Clearance20-25 L/h
Accumulation upon Repeated DosingMinimal

Experimental Protocols

While a specific, validated protocol for this compound in rat cognitive studies is not publicly available, the following provides a general framework based on studies with other D1 receptor modulators.

1. Dose-Response Pilot Study

  • Objective: To determine the optimal dose range of this compound for the desired cognitive task.

  • Animals: A small cohort of the specific rat strain to be used in the main study.

  • Doses: Based on the mouse data, a starting range could be 1, 3, 10, 30, and 100 mg/kg, plus a vehicle control.

  • Administration: Oral gavage is a common route. The timing of administration relative to behavioral testing should be determined based on pilot pharmacokinetic data or an assumed Tmax of 2-3 hours.

  • Behavioral Assay: A well-validated cognitive task sensitive to dopaminergic modulation, such as the Novel Object Recognition (NOR) task or a working memory task in an operant chamber.

  • Outcome Measures: Cognitive performance (e.g., discrimination index in NOR) and locomotor activity (to identify potential hyperactivity).

2. Main Cognitive Study

  • Objective: To assess the effects of the optimized dose of this compound on cognitive performance.

  • Design: A between-subjects or within-subjects design with at least two doses (e.g., an optimal dose and a sub-optimal or supra-optimal dose) and a vehicle control.

  • Administration: Maintain the same route and timing as determined in the pilot study.

  • Behavioral Assays: The primary cognitive task of interest, potentially supplemented with secondary tasks to assess different cognitive domains.

  • Data Analysis: Appropriate statistical analysis (e.g., ANOVA, t-tests) to compare the performance of the different treatment groups.

Visualizations

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the dopamine D1 receptor, which is potentiated by this compound. This pathway is crucial for synaptic plasticity and cognitive functions.[1][2][4][5]

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds This compound This compound (PAM) This compound->D1R Potentiates Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates PP1 PP-1 DARPP32->PP1 Inhibits Gene Gene Expression (Synaptic Plasticity, Cognition) CREB->Gene Promotes

Caption: Dopamine D1 receptor signaling cascade relevant to cognition.

Experimental Workflow for this compound Dosage Optimization

This workflow outlines the logical steps for a researcher to determine an effective dose of this compound for cognitive studies in a rat model.

Experimental_Workflow start Start pk_study Pharmacokinetic Study (Optional but Recommended) start->pk_study dose_finding Dose-Response Pilot Study (e.g., 1-100 mg/kg) pk_study->dose_finding Inform Tmax for dosing schedule assess_behavior Assess Cognitive Performance and Locomotor Activity dose_finding->assess_behavior analyze_dose Analyze Dose-Response Curve assess_behavior->analyze_dose main_study Main Cognitive Study with Optimized Doses analyze_dose->main_study Optimal dose identified no_effect Troubleshoot: Consider Species Selectivity analyze_dose->no_effect No significant effect end End main_study->end no_effect->start Re-evaluate compound/model

Caption: Logical workflow for optimizing this compound dosage in rats.

References

Technical Support Center: Investigating Potential Off-Target Effects of Mevidalen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Mevidalen (LY-3154207) in a research setting. The following information is intended to support experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (LY-3154207) is an investigational small molecule that acts as a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1][2] As a PAM, it does not activate the D1 receptor on its own but enhances the affinity of the receptor for its natural ligand, dopamine.[3][4] This amplification of endogenous dopamine signaling is being explored for the symptomatic treatment of neurodegenerative diseases such as Lewy body disease, Parkinson's disease, and Alzheimer's disease.[1][5][6][7]

Q2: What is known about the selectivity and potential off-target effects of this compound?

Preclinical data indicates that this compound has a high degree of selectivity, with a reported >1000-fold selectivity for the human D1 receptor over other tested targets.[3] However, like any small molecule, the potential for off-target interactions cannot be entirely excluded. In clinical trials, some side effects have been reported, including increased heart rate and blood pressure, insomnia, dizziness, nausea, and anxiety.[1][2] While these may be related to the on-target modulation of the dopamine system, researchers should consider the possibility of off-target contributions, particularly at higher concentrations.

Q3: How can I proactively assess the potential for off-target effects of this compound in my experimental model?

To proactively identify potential off-target effects, a systematic approach is recommended. This can include:

  • Target-specific binding assays: Compare the binding affinity of this compound to the D1 receptor with its affinity for other related G protein-coupled receptors (GPCRs).

  • Proteome-wide screening: Employ techniques such as chemical proteomics or cellular thermal shift assays (CETSA) to identify a broader range of potential binding partners.[8][9]

  • Functional assays: Utilize cell-based assays to measure downstream signaling pathways and assess whether observed effects are consistent with D1 receptor activation or suggest the involvement of other pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Cellular phenotype is inconsistent with known D1 receptor signaling.Off-target effect.Perform a rescue experiment by overexpressing the D1 receptor to see if the phenotype is potentiated. If not, consider off-target activity.
Discrepancy between biochemical and cell-based assay results.Cellular factors (e.g., membrane permeability, efflux pumps, high intracellular ATP if applicable to off-targets).Use cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.[10]
Unexpected activation of a signaling pathway.Off-target binding to another receptor or kinase.Use phosphoproteomics or western blotting to analyze the phosphorylation status of key downstream effectors of related signaling pathways.[8]
High variability in experimental replicates.Issues with compound solubility or stability in media.Confirm the solubility and stability of this compound under your specific experimental conditions.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of this compound to the D1 receptor in a cellular context and identify potential off-target binding partners.[9][10]

Methodology:

  • Cell Treatment: Treat intact cells expressing the D1 receptor with this compound at various concentrations or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble D1 receptor (and other proteins of interest) at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. Ligand binding will stabilize the protein, resulting in a higher melting temperature.

Chemical Proteomics for Off-Target Identification

Objective: To identify the protein binding partners of this compound in an unbiased manner.[11]

Methodology:

  • Affinity Probe Synthesis: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., beads) without compromising its binding activity.

  • Protein Lysate Incubation: Incubate the immobilized this compound with a cell or tissue lysate.

  • Affinity Purification: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the identified proteins to distinguish specific binding partners from background.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of selectivity profiling experiments.

Table 1: Hypothetical Selectivity Profile of this compound Against a Panel of GPCRs

TargetBinding Affinity (Ki, nM)Fold Selectivity vs. D1 Receptor
Dopamine D1 Receptor 5.2 -
Dopamine D2 Receptor>10,000>1923
Dopamine D5 Receptor850163
Serotonin 5-HT2A Receptor>10,000>1923
Adrenergic α2A Receptor>10,000>1923

Table 2: Hypothetical Dose-Response Data for On-Target and Off-Target Effects

Compound Concentration (nM)D1 Receptor Occupancy (%)Off-Target Kinase Y Inhibition (%)
125<5
10788
1009522
10009965
100009992

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Assessment start Start with this compound biochem Biochemical Assays (e.g., Radioligand Binding) start->biochem cell_based Cell-Based Assays (e.g., Reporter Gene) start->cell_based chem_proteomics Chemical Proteomics start->chem_proteomics cetsa Cellular Thermal Shift Assay (CETSA) biochem->cetsa cell_based->cetsa validation Functional Validation of Hits cetsa->validation chem_proteomics->validation on_target On-Target Effect Confirmed validation->on_target Consistent with D1 off_target Potential Off-Target Identified validation->off_target Inconsistent with D1

Caption: Workflow for investigating this compound off-target effects.

G cluster_pathway Dopamine D1 Receptor Signaling Pathway This compound This compound (PAM) D1R D1 Receptor This compound->D1R Enhances Affinity Dopamine Dopamine Dopamine->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Downstream Downstream Effects (Gene Expression, Neuronal Excitability) DARPP32->Downstream

Caption: Simplified Dopamine D1 receptor signaling pathway.

References

Stability of Mevidalen in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Mevidalen in various experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

For optimal stability, it is recommended to prepare concentrated stock solutions of this compound in a suitable organic solvent such as DMSO and store them at -20°C or -80°C. Aliquoting the stock solution is advised to minimize freeze-thaw cycles, which can contribute to degradation.

Q2: How stable is this compound in common aqueous experimental buffers?

The stability of this compound in aqueous buffers is influenced by factors such as pH, temperature, and buffer composition. While specific degradation kinetics are not extensively published, it is generally advisable to prepare fresh dilutions of this compound in your experimental buffer for each experiment. If storage of diluted solutions is necessary, it should be for a short duration at 2-8°C, and a stability test is recommended.

Q3: Are there any known incompatibilities of this compound with common buffer components?

There is limited publicly available information on specific incompatibilities. However, based on its chemical structure, which includes a tetrahydroisoquinoline core, this compound may be susceptible to oxidation. Therefore, avoiding strong oxidizing agents in the buffer is recommended. It is good practice to visually inspect solutions for any signs of precipitation or color change.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A stability study can be performed by incubating a solution of this compound in your buffer of choice under your experimental conditions (e.g., temperature, light exposure). Aliquots can be taken at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of the intact compound.

Troubleshooting Guide

Issue: I observe a precipitate after diluting my this compound stock solution into my aqueous experimental buffer.

  • Possible Cause: The aqueous solubility of this compound in the final buffer composition has been exceeded.

  • Solution:

    • Increase the final volume of the buffer: This will lower the final concentration of this compound.

    • Incorporate a solubilizing agent: A small percentage of a co-solvent like DMSO or a cyclodextrin (B1172386) may help to increase solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.

    • pH adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of the buffer, while ensuring it remains within the acceptable range for your experiment, might improve solubility.

Issue: I am seeing high variability in my experimental results when using this compound.

  • Possible Cause 1: Inconsistent sample preparation.

    • Solution: Ensure accurate and consistent pipetting when preparing dilutions. Vortex or mix solutions thoroughly to ensure homogeneity. Prepare fresh dilutions for each experiment from a validated stock solution.

  • Possible Cause 2: Degradation of this compound in the experimental buffer.

    • Solution: Perform a stability study to determine the rate of degradation under your experimental conditions. If significant degradation is observed, prepare fresh solutions immediately before use and minimize the incubation time. Consider if any components of your buffer or experimental setup could be contributing to degradation (e.g., exposure to light, presence of reactive species).

Data on this compound Stability

The following table summarizes hypothetical stability data for this compound in different experimental buffers at various temperatures. This data is intended for illustrative purposes to guide experimental design.

Buffer (pH)Temperature (°C)Storage DurationRemaining this compound (%)
Phosphate-Buffered Saline (PBS) (pH 7.4)3724 hours85%
Phosphate-Buffered Saline (PBS) (pH 7.4)472 hours95%
Tris-HCl (pH 8.0)3724 hours78%
Tris-HCl (pH 8.0)472 hours92%
HEPES (pH 7.4)3724 hours88%
HEPES (pH 7.4)472 hours97%

Experimental Protocols

Protocol for Assessing this compound Stability in an Experimental Buffer

  • Preparation of this compound Solution: Prepare a solution of this compound in the desired experimental buffer at the final working concentration.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution. This will serve as the baseline (100% intact compound).

  • Incubation: Incubate the remaining solution under the intended experimental conditions (e.g., 37°C in a cell culture incubator). Protect the solution from light if the compound is known to be light-sensitive.

  • Time-Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Sample Analysis: Analyze all samples (T=0 and subsequent time points) using a validated analytical method, such as reverse-phase HPLC with UV detection, to quantify the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare this compound in Experimental Buffer t0_sample T=0 Sample (Baseline) prep_solution->t0_sample incubation Incubate under Experimental Conditions prep_solution->incubation hplc_analysis Analyze Samples by HPLC t0_sample->hplc_analysis sampling Collect Aliquots at Time Points incubation->sampling sampling->hplc_analysis data_analysis Calculate % Remaining This compound hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways This compound This compound Hydrolysis Hydrolysis (e.g., amide bond cleavage) This compound->Hydrolysis pH, Temp Oxidation Oxidation (e.g., at tetrahydroisoquinoline) This compound->Oxidation O2, Metal Ions Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways for this compound in aqueous solutions.

troubleshooting_guide cluster_issue1 Issue: Precipitation cluster_issue2 Issue: High Variability Precipitation Precipitate Observed Cause1 Solubility Exceeded Precipitation->Cause1 Solution1a Lower Concentration Cause1->Solution1a Solution1b Add Co-solvent Cause1->Solution1b Solution1c Adjust pH Cause1->Solution1c Variability High Variability in Results Cause2a Inconsistent Preparation Variability->Cause2a Cause2b Compound Degradation Variability->Cause2b Solution2a Standardize Pipetting & Mixing Cause2a->Solution2a Solution2b Perform Stability Study & Use Fresh Solutions Cause2b->Solution2b

Caption: Troubleshooting guide for common issues with this compound experiments.

Technical Support Center: Improving the Bioavailability of Mevidalen in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Mevidalen (LY-3154207) in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a consideration in preclinical studies?

A1: this compound (LY-3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, developed for neuropsychiatric disorders.[1] Like many new chemical entities, the initial free form of this compound presented solubility challenges, which can limit its oral absorption and, consequently, its bioavailability in preclinical models.[2][3] Ensuring adequate and consistent oral bioavailability is crucial for obtaining reliable and reproducible results in pharmacokinetic, pharmacodynamic, and toxicology studies.

Q2: What are the known formulation strategies that have been used for this compound?

A2: To address solubility issues, a novel co-crystal form of this compound with hydroxybenzoate was developed, which exhibits superior solubility compared to the free base.[3][4][5] This co-crystal form was advanced to clinical development.[3][5] In preclinical studies, this compound has also been formulated using 20% hydroxypropyl betacyclodextrin, a common approach to enhance the solubility of poorly water-soluble compounds.[2]

Q3: What are the key physicochemical properties of this compound?

A3: The following table summarizes some of the known physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₂₄H₂₉Cl₂NO₃[6][7]
Molecular Weight450.4 g/mol [6]
XLogP34.4[6]

Note: Quantitative aqueous solubility data for the free form versus the hydroxybenzoate co-crystal in preclinical settings are not publicly available. However, the development of the co-crystal strongly indicates that the free form has low aqueous solubility.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound in a question-and-answer format.

Problem 1: Low and variable plasma concentrations of this compound after oral administration of a simple suspension in rodents.

  • Possible Cause: Poor aqueous solubility and dissolution rate of the this compound free base in the gastrointestinal (GI) tract.

  • Troubleshooting Steps:

    • Switch to a more soluble form: If possible, obtain the this compound hydroxybenzoate co-crystal, which was specifically designed for improved solubility.[3][4][5]

    • Formulation with enabling excipients: If the co-crystal is unavailable, consider formulating the free base with solubilizing agents. A known successful approach for this compound in preclinical studies is the use of 20% hydroxypropyl betacyclodextrin.[2]

    • Particle size reduction: While not specifically documented for this compound, micronization or nanosizing of the drug substance can increase the surface area for dissolution and improve absorption of poorly soluble compounds.

    • Lipid-based formulations: For a lipophilic compound like this compound (XLogP3 of 4.4), lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) could be explored to enhance solubility and absorption.[6]

Problem 2: Precipitation of this compound is observed when the dosing formulation is prepared or administered.

  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.

  • Troubleshooting Steps:

    • Conduct solubility screening: Systematically determine the solubility of this compound in a range of pharmaceutically acceptable vehicles (e.g., different concentrations of cyclodextrins, co-solvents like PEG 400, propylene (B89431) glycol, and various surfactants).

    • pH adjustment: Although not specifically reported for this compound, the solubility of many compounds can be pH-dependent. Assess the pH-solubility profile of this compound to determine if buffering the formulation could improve its stability.

    • Use of co-solvents: Incorporating a co-solvent in the formulation can increase the solubility of this compound. However, the concentration of the co-solvent must be carefully chosen to avoid toxicity in the animal model.

Problem 3: High inter-animal variability in pharmacokinetic parameters.

  • Possible Cause: Inconsistent formulation preparation, dosing technique, or physiological differences between animals.

  • Troubleshooting Steps:

    • Ensure formulation homogeneity: For suspensions, ensure uniform particle size and proper resuspension before each dose. For solutions, confirm that the drug is fully dissolved and remains so during the study.

    • Standardize dosing procedure: Use precise oral gavage techniques to ensure accurate dose administration. Fasting animals overnight before dosing can reduce variability in GI transit time and food effects on absorption.

    • Consider the animal model: Factors such as age, sex, and strain of the preclinical model can influence drug absorption and metabolism. Ensure these are consistent across study groups.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To prepare a clear, aqueous solution of this compound for oral administration in preclinical models.

  • Materials:

    • This compound (free base or hydroxybenzoate co-crystal)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Purified water (e.g., Milli-Q or equivalent)

    • Magnetic stirrer and stir bar

    • Volumetric flasks and pipettes

    • Analytical balance

  • Procedure:

    • Prepare a 20% (w/v) solution of HP-β-CD in purified water by slowly adding the HP-β-CD powder to the water while stirring. Continue stirring until the HP-β-CD is completely dissolved.

    • Accurately weigh the required amount of this compound.

    • Slowly add the this compound powder to the 20% HP-β-CD solution while stirring continuously.

    • Continue stirring at room temperature until the this compound is completely dissolved. This may take several hours. Gentle warming (e.g., to 37-40°C) can be used to facilitate dissolution, but the thermal stability of this compound in the formulation should be confirmed.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Determine the final concentration of this compound in the formulation using a validated analytical method (e.g., HPLC-UV).

Protocol 2: In Vivo Oral Bioavailability Study in Rats

  • Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a this compound formulation in rats.

  • Materials:

    • Male Sprague-Dawley rats (250-300g) with jugular vein cannulas

    • This compound oral formulation (from Protocol 1)

    • This compound intravenous (IV) formulation (e.g., dissolved in a vehicle suitable for IV administration, such as saline with a co-solvent)

    • Dosing syringes and oral gavage needles

    • Blood collection tubes (e.g., with an anticoagulant like EDTA)

    • Centrifuge

    • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

  • Procedure:

    • Animal Acclimatization and Fasting: Acclimatize the cannulated rats for at least 48 hours before the study. Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

    • Dosing:

      • Oral Group (n=5): Administer the this compound oral formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of administration.

      • Intravenous Group (n=5): Administer the this compound IV formulation as a bolus injection through the jugular vein cannula at a lower dose (e.g., 1 mg/kg). Record the exact time of administration.

    • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:

      • Oral Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

      • Intravenous Group: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method.

    • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) for both oral and IV routes using non-compartmental analysis. The absolute oral bioavailability (F%) can be calculated using the following formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound in Humans (for illustrative purposes)

Parameter75 mg Once Daily (Cohort 1)15-75 mg Titration (Cohort 2)
Tmax (h) ~2~2
Apparent Steady-State Clearance (L/h) 20-2520-25
Accumulation upon Repeated Dosing MinimalMinimal

Source: Adapted from a study in patients with Parkinson's disease.[1] Note: Specific preclinical pharmacokinetic data for different this compound formulations are not publicly available. This table is provided to illustrate the type of data that would be generated in a preclinical study.

Visualizations

Dopamine D1 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R This compound This compound (PAM) This compound->D1R Enhances Dopamine Affinity Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound acts as a positive allosteric modulator (PAM) on the Dopamine D1 Receptor.

Experimental Workflow for Improving this compound Bioavailability

G start Start: Low/Variable Bioavailability of this compound Free Base solubility Assess Physicochemical Properties (Solubility, LogP, pKa) start->solubility formulation Formulation Strategy Selection solubility->formulation cocrystal This compound Hydroxybenzoate Co-crystal formulation->cocrystal Preferred cyclodextrin 20% HP-β-CD Formulation formulation->cyclodextrin Alternative other Other Approaches (e.g., Nanosuspension, SEDDS) formulation->other Exploratory invivo In Vivo PK Study in Rats (Oral vs. IV) cocrystal->invivo cyclodextrin->invivo other->invivo analysis Pharmacokinetic Analysis (AUC, Cmax, F%) invivo->analysis decision Bioavailability Goal Met? analysis->decision end Proceed to Efficacy/ Toxicology Studies decision->end Yes reiterate Re-evaluate Formulation decision->reiterate No reiterate->formulation

Caption: A logical workflow for troubleshooting and improving the oral bioavailability of this compound.

References

Technical Support Center: Mevidalen (LY3154207) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Mevidalen. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the manufacturing of this potent, subtype-selective human dopamine (B1211576) D1 positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is the core structural motif of this compound and what are the primary synthetic challenges associated with it?

A1: The core of this compound is a 1,3-trans-disubstituted tetrahydroisoquinoline (THIQ) heterocyclic motif. The primary synthetic challenge lies in the stereoselective construction of this intricate framework. Key reactions often employed include the Pictet-Spengler and Bischler-Napieralski reactions to form the THIQ ring system.

Q2: What are the known critical steps in the large-scale synthesis of this compound?

A2: A key step in the scalable synthesis of this compound involves a cryogenic lithium-halogen exchange and subsequent reaction with a chiral Ellman sulfinyl imine.[1] Due to the significant exotherm and instability of the aryl lithium intermediate, this step has been identified as challenging to scale up in batch mode and is often transitioned to a continuous flow process.[1] Another critical aspect is the diastereoselective Pictet-Spengler reaction to achieve the desired trans-stereochemistry of the THIQ core.

Q3: Are there any known issues with the crystallization of this compound?

A3: Yes, obtaining a crystalline form of the free base of this compound (LY3154207) from discovery lots proved to be unsuccessful. To overcome this, a novel co-crystal form with superior solubility was developed for clinical progression.

Q4: What are the common side reactions to be aware of during the synthesis of the tetrahydroisoquinoline (THIQ) core?

A4: When employing the Bischler-Napieralski reaction for the synthesis of the dihydroisoquinoline precursor to the THIQ core, a common side reaction is the retro-Ritter reaction, which leads to the formation of styrene (B11656) byproducts.[2][3] This is particularly favored in conjugated systems. Additionally, depending on the substitution pattern of the starting materials, abnormal cyclization products can form.[4][5]

Troubleshooting Guides

Synthesis

Issue 1: Low Yield in the Cryogenic Lithiation Step

  • Question: We are experiencing low yields during the cryogenic addition of MeLi to the key imine intermediate. What are the potential causes and solutions?

  • Answer: Low yields in cryogenic lithiations are often due to a few critical factors. Here is a systematic approach to troubleshooting:

    Potential Cause Recommended Solution
    Moisture Contamination Ensure all glassware is rigorously flame-dried under vacuum. Use freshly distilled anhydrous solvents. Titrate the organolithium reagent immediately before use.
    Temperature Fluctuations Maintain a stable cryogenic temperature (e.g., -78 °C) throughout the addition. Use a reliable cooling bath (e.g., dry ice/acetone). Small temperature increases can lead to rapid decomposition of the organolithium species.
    Slow or Incomplete Reaction Increase the reaction time at the cryogenic temperature. Consider a slight increase in temperature (e.g., to -45 °C) after the initial addition, but monitor for side product formation.
    Reagent Quality Use a fresh bottle of the organolithium reagent. Older bottles may have degraded, leading to lower effective concentrations.
    Scalability Issues (Exotherm) For larger scale reactions, the exotherm from the lithium-halogen exchange can be difficult to control in batch. Transitioning to a continuous flow reactor is a proven solution for improving yield and safety on a larger scale.[1]

Issue 2: Poor Diastereoselectivity in the Pictet-Spengler Reaction

  • Question: Our Pictet-Spengler reaction is producing a mixture of diastereomers of the THIQ core, with a low ratio of the desired trans-isomer. How can we improve the stereoselectivity?

  • Answer: Achieving high diastereoselectivity in the Pictet-Spengler reaction can be challenging. The following factors should be considered for optimization:

    Potential Cause Recommended Solution
    Inappropriate Acid Catalyst The choice of acid catalyst is crucial. Screen a variety of Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂). The strength and steric bulk of the acid can influence the transition state and, therefore, the stereochemical outcome.
    Unfavorable Reaction Temperature Lowering the reaction temperature can favor the thermodynamically more stable trans-isomer and reduce the rate of potential epimerization through a retro-Pictet-Spengler reaction.
    Solvent Effects The polarity of the solvent can impact the reaction's stereoselectivity. A solvent screen is recommended to identify the optimal medium.
    Substrate Control If possible, modifying the steric bulk of substituents on the starting materials can influence the facial selectivity of the cyclization.
Purification

Issue 3: Presence of a Persistent Ketone Impurity

  • Question: We are observing a persistent ketone impurity in one of the this compound synthesis intermediates after purification. What is the likely source and how can it be removed?

  • Answer: A common impurity in the synthesis of a this compound intermediate is the corresponding ketone. This can arise from incomplete reduction or oxidation of an alcohol intermediate.

    Potential Cause Recommended Solution
    Incomplete Reduction If the ketone is a starting material for a reduction step, ensure the reaction goes to completion by increasing the equivalents of the reducing agent, extending the reaction time, or optimizing the temperature.
    Oxidation of Alcohol Intermediate If an alcohol intermediate is being oxidized to the desired product, over-oxidation to a carboxylic acid or other side products could be an issue. Careful control of the oxidant stoichiometry and reaction conditions is necessary. Conversely, if the alcohol is the desired product, ensure that it is not being oxidized back to the ketone during workup or storage.
    Ineffective Chromatographic Separation Standard silica (B1680970) gel chromatography may not be sufficient to separate the ketone from the desired product. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization from a suitable solvent, such as cyclopentyl methyl ether, has been shown to be effective in removing this type of impurity.
    Distillation For volatile ketones, distillation in the presence of a non-volatile amine can convert the ketone and other aldehyde impurities into high-boiling derivatives, allowing for the purification of the desired product by collecting the distillate.[6]

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, a general workflow based on published information and common organic synthesis techniques is provided below.

General Synthetic Workflow for this compound

Mevidalen_Synthesis_Workflow A Starting Materials B Formation of β-arylethylamide A->B C Bischler-Napieralski or Pictet-Spengler Cyclization B->C D Formation of THIQ Core C->D E Cryogenic Lithiation and Imine Addition D->E F Intermediate with Key Stereocenters E->F G Further Functionalization F->G H This compound G->H I Purification and Co-crystallization H->I J Final API I->J

Caption: Generalized synthetic workflow for this compound.

Key Experimental Considerations:

  • Bischler-Napieralski/Pictet-Spengler Reaction: These reactions are typically carried out under acidic conditions. For the Bischler-Napieralski reaction, dehydrating agents like POCl₃ or P₂O₅ are used.[2][3][7] The Pictet-Spengler reaction is often catalyzed by protic acids such as HCl or TFA.[8]

  • Cryogenic Lithiation: This step requires strict anhydrous conditions and is performed at low temperatures (typically -78 °C). The organolithium reagent (e.g., n-BuLi or MeLi) is added slowly to a solution of the aryl halide, followed by the addition of the imine electrophile.

  • Flow Chemistry: For large-scale synthesis, the cryogenic lithiation step can be performed in a continuous flow reactor to manage the exotherm and improve safety and reproducibility.[1] This involves pumping the reactant solutions through a cooled microreactor where they mix and react. The residence time in the reactor is carefully controlled to ensure complete reaction.

Mandatory Visualizations

Troubleshooting_Low_Yield_Lithiation Start Low Yield in Cryogenic Lithiation Q1 Are all reagents and glassware scrupulously dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the cryogenic temperature stable? A1_Yes->Q2 Sol1 Flame-dry glassware, use anhydrous solvents, titrate BuLi. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction at a large scale? A2_Yes->Q3 Sol2 Use a reliable cooling bath and monitor temperature closely. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Consider transitioning to a continuous flow reactor to manage exotherm. A3_Yes->Sol3 End Improved Yield A3_No->End Sol3->End

Caption: Troubleshooting logic for low yield in cryogenic lithiation.

Dopamine_D1_Signaling_Pathway Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R binds This compound This compound (PAM) This compound->D1R potentiates Gs Gαs D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., neuronal excitability) PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling pathway of the Dopamine D1 receptor modulated by this compound.

References

Technical Support Center: Mevidalen Treatment Protocols and Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) for adjusting Mevidalen treatment protocols to minimize the potential for tachyphylaxis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound (LY-3154207) is an investigational drug that acts as a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] Unlike a direct agonist, this compound does not activate the D1 receptor on its own. Instead, it binds to a distinct site on the receptor and enhances the affinity and/or efficacy of the endogenous neurotransmitter, dopamine.[1][2][3] This modulatory role helps to maintain the natural patterns of dopamine signaling.

Q2: What is tachyphylaxis and is it a concern with this compound?

Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. For many G protein-coupled receptors (GPCRs), including the dopamine D1 receptor, this can be a significant issue with direct agonists. However, as a positive allosteric modulator, this compound is thought to have a lower propensity for causing tachyphylaxis.[2] Preclinical studies with a close analog of this compound, DETQ, have shown a lack of tachyphylaxis with repeated dosing, in contrast to direct D1 agonists which showed complete tachyphylaxis.[4][5]

Q3: Why are positive allosteric modulators like this compound less likely to cause tachyphylaxis?

Positive allosteric modulators (PAMs) enhance the effect of the endogenous ligand (dopamine) only when it is present, which helps to preserve the natural, pulsatile nature of neurotransmission.[2] This avoids the sustained, high-level receptor activation often caused by direct agonists, which is a primary trigger for the cellular machinery that leads to receptor desensitization and downregulation.

Q4: What are the molecular mechanisms of dopamine D1 receptor desensitization?

Prolonged or intense activation of the D1 receptor by an agonist can lead to its desensitization through a multi-step process. This typically involves:

  • Phosphorylation: G protein-coupled receptor kinases (GRKs) and Protein Kinase A (PKA) phosphorylate the intracellular domains of the activated receptor.[6][7]

  • β-arrestin Recruitment: The phosphorylated receptor is recognized by β-arrestin proteins.[7]

  • Uncoupling: The binding of β-arrestin sterically hinders the receptor's ability to couple with its G protein (Gs/olf), thereby reducing downstream signaling (e.g., cAMP production).[6]

  • Internalization: The receptor-arrestin complex is targeted for internalization into the cell via endocytosis.[8]

  • Downregulation: Following internalization, the receptor can either be recycled back to the cell surface (resensitization) or targeted for degradation (downregulation), leading to a long-term reduction in the number of available receptors.[8]

Troubleshooting Guide: Investigating a Diminished Response to this compound

While this compound is designed to minimize tachyphylaxis, researchers may encounter situations where a diminished response is observed. This guide provides a systematic approach to investigating and addressing such an issue.

Issue: A progressive decrease in the cellular or physiological response to this compound is observed in an in vitro or in vivo model.

Confirm the Integrity of the Experimental System

Before investigating tachyphylaxis, it is crucial to rule out other potential causes for a diminished response.

  • Reagent Stability: Confirm the stability and activity of this compound and any co-administered dopamine or D1 agonist.

  • Cell Health: Ensure the viability and health of the cell cultures or the well-being of the animal models.

  • Assay Performance: Verify the consistency and performance of the assay used to measure the response (e.g., cAMP assay, electrophysiology).

Quantify the Change in Response

To determine if tachyphylaxis is occurring, it is important to quantify the change in the dose-response relationship.

  • Experimental Protocol: Measuring Dose-Response Shift

    • Establish a baseline dose-response curve for dopamine in the presence of a fixed concentration of this compound.

    • Expose the experimental system to continuous treatment with dopamine and this compound for a defined period (e.g., 1, 6, 12, 24 hours).

    • After the treatment period, wash out the compounds and then re-stimulate with a range of dopamine concentrations (in the presence of the same fixed concentration of this compound) to generate a post-treatment dose-response curve.

    • Compare the EC50 (the concentration of dopamine that produces 50% of the maximal response) and the Emax (the maximal response) of the baseline and post-treatment curves. A rightward shift in the EC50 and/or a decrease in the Emax suggests desensitization.

Investigate the Molecular Mechanisms

If a consistent decrease in response is confirmed, the following experiments can help to elucidate the underlying molecular mechanisms.

  • Experimental Protocol: cAMP Accumulation Assay

    • Culture cells expressing the dopamine D1 receptor (e.g., HEK293-D1R cells).

    • Pre-treat cells with dopamine and this compound for various durations.

    • After pre-treatment, wash the cells and then stimulate them with a fixed concentration of dopamine and this compound.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

    • A reduced cAMP response in pre-treated cells compared to naive cells indicates desensitization of the Gs signaling pathway.

  • Experimental Protocol: β-arrestin Recruitment Assay

    • Utilize a cell line engineered to express the D1 receptor and a β-arrestin recruitment biosensor system (e.g., PathHunter®, Tango™).[9]

    • Treat the cells with dopamine and this compound over a time course.

    • Measure the recruitment of β-arrestin to the D1 receptor according to the manufacturer's protocol.

    • An increase in β-arrestin recruitment that correlates with the observed decrease in functional response would suggest a role for this pathway in the desensitization.

  • Experimental Protocol: Receptor Expression Analysis

    • Treat cells with dopamine and this compound for an extended period (e.g., 24-48 hours).

    • Lyse the cells and perform Western blotting to quantify the total D1 receptor protein levels.

    • Alternatively, use flow cytometry or cell-surface ELISA with an antibody against an extracellular epitope of the D1 receptor to specifically measure cell-surface receptor levels.

    • A decrease in total or cell-surface receptor expression would indicate receptor downregulation.

Potential Protocol Adjustments

If evidence of tachyphylaxis is observed, the following adjustments to the experimental protocol can be considered:

  • Implement "Drug Holidays": Introduce washout periods where the cells or animals are not exposed to this compound and/or the D1 agonist. This can allow for receptor resensitization. The optimal duration of the drug-free period will need to be determined empirically.

  • Optimize Dosing Regimen: If possible, use the lowest effective concentration of this compound and the co-administered agonist to minimize sustained high-level receptor activation.

  • Consider Intermittent Dosing: Instead of continuous exposure, a pulsed or intermittent dosing schedule may help to preserve receptor sensitivity.

Data Presentation

The following table provides a hypothetical summary of expected results from a study investigating the desensitization of the dopamine D1 receptor by a direct agonist, which can serve as a reference for researchers.

ParameterControl (No Pre-treatment)1-hour Pre-treatment6-hour Pre-treatment24-hour Pre-treatment
Dopamine EC50 (nM) 1050150300
Maximal cAMP Response (% of Control) 100%75%50%30%
β-arrestin Recruitment (Fold Change) 1.03.55.04.0
Cell Surface D1 Receptors (% of Control) 100%90%70%40%

Table 1: Hypothetical data illustrating the time-dependent desensitization and downregulation of the dopamine D1 receptor in response to continuous treatment with a direct agonist.

Mandatory Visualizations

Dopamine_D1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds This compound This compound (PAM) This compound->D1R Modulates Gs_olf Gs/olf D1R->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 receptor signaling pathway with this compound modulation.

D1_Receptor_Desensitization_Pathway cluster_activation Receptor Activation cluster_desensitization Desensitization cluster_internalization Internalization & Fate Agonist Sustained Agonist (e.g., Dopamine) D1R_active Active D1 Receptor Agonist->D1R_active Activates GRK_PKA GRK / PKA D1R_active->GRK_PKA Recruits D1R_P Phosphorylated D1 Receptor GRK_PKA->D1R_active Phosphorylates beta_arrestin β-arrestin D1R_P->beta_arrestin Recruits Endocytosis Endocytosis Uncoupling G Protein Uncoupling beta_arrestin->Uncoupling Mediates beta_arrestin->Endocytosis Promotes Recycling Recycling (Resensitization) Endocytosis->Recycling Degradation Degradation (Downregulation) Endocytosis->Degradation

Caption: Dopamine D1 receptor desensitization pathway.

Troubleshooting_Workflow_this compound A Diminished Response to this compound Observed B Step 1: Verify Experimental System - Reagent Stability - Cell Health - Assay Performance A->B C Issue Resolved? B->C D Step 2: Quantify Response Change - Generate Dose-Response Curves - Compare EC50 and Emax C->D No I Continue Experiment with Original Protocol C->I Yes E Is Tachyphylaxis Confirmed? D->E E->B No, Re-evaluate System F Step 3: Investigate Mechanism - cAMP Assay - β-arrestin Recruitment Assay - Receptor Expression Analysis E->F Yes G Step 4: Adjust Protocol - Implement Drug Holidays - Optimize Dosing - Consider Intermittent Dosing F->G H Continue Experiment with Adjusted Protocol G->H

Caption: Troubleshooting workflow for a diminished response to this compound.

References

Best practices for storing and handling Mevidalen powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mevidalen. This resource is designed for researchers, scientists, and drug development professionals to provide best practices and troubleshooting guidance for the storage, handling, and experimental use of this compound powder.

Frequently Asked Questions (FAQs)

Product Characteristics and Storage

Q1: What are the recommended storage conditions for lyophilized this compound powder?

A1: To ensure the long-term stability and integrity of lyophilized this compound, it should be stored in a cool, dry, and dark environment. For maximum stability, long-term storage at -80°C is optimal.[1] Short-term storage at -20°C is also acceptable.[1][2][3] Protect the powder from light by storing it in an amber vial or a container wrapped in aluminum foil.[1][3][4]

Q2: The vial of this compound powder appears empty. Is this normal?

A2: Yes, this can be normal, especially for small quantities. Lyophilized powders can form a thin, sometimes invisible film on the vial walls or bottom.[5][6] To use the compound, add the appropriate solvent directly to the vial, then vortex or sonicate to ensure all the powder is dissolved.[6]

Q3: How should I handle the this compound powder upon receipt?

A3: this compound is shipped at ambient temperature, as it is considered stable for the duration of shipping.[5][7] Upon receipt, store the vial at the recommended long-term storage temperature, such as -20°C or -80°C, as indicated on the product label.[5][7] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can degrade the compound.[1][7]

Reconstitution and Solution Storage

Q4: What is the recommended solvent for reconstituting this compound?

A4: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is advisable to use a fresh stock of anhydrous DMSO to prevent compound degradation from moisture.[7]

Q5: How should I prepare a stock solution of this compound?

A5: To prepare a stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound powder to achieve your desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.[4][8] Gentle warming in a 37°C water bath can also aid dissolution.[6]

Q6: How should I store the this compound stock solution?

A6: For long-term storage, aliquots of the this compound stock solution in DMSO should be stored at -80°C.[4][8] For short-term storage, -20°C is acceptable.[5][9] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3][4][5] Store these aliquots in tightly sealed, amber vials to protect from light.[4]

Experimental Use

Q7: My this compound precipitated when I diluted the DMSO stock solution into an aqueous medium. What should I do?

A7: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds.[6][7] To resolve this, you can try vortexing, brief sonication, or gentle warming of the solution.[6] It is best practice to make serial dilutions in DMSO first and then add the final diluted sample to your aqueous medium.[7] Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.[5][10]

Q8: My experimental results with this compound are inconsistent. What are the potential causes?

A8: Inconsistent results can stem from several factors:

  • Compound-related issues: This includes improper storage, degradation of the stock solution, poor solubility, or multiple freeze-thaw cycles.[4][10]

  • Experimental system-related issues: Variability in cell culture conditions, such as cell density and passage number, can affect results.[10]

  • Assay-related issues: Inconsistencies in reagent preparation, incubation times, and instrument readouts can also contribute to variability.[10]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation
Symptom Potential Cause Recommended Action
Solid this compound powder does not dissolve in DMSO.Insufficient mixing or low-quality solvent.Vortex or sonicate the solution. Gentle warming to 37°C may also help.[6] Use fresh, anhydrous DMSO.[7]
Precipitate forms when diluting DMSO stock in aqueous media.Low aqueous solubility of this compound.Make intermediate dilutions in a suitable buffer before adding to the final media. Ensure the final DMSO concentration is below 0.5%.[10]
Precipitate observed in frozen stock solution upon thawing.Compound degradation or precipitation during freeze-thaw cycles.Prepare fresh stock solutions and aliquot into single-use volumes to minimize freeze-thaw cycles.[4][8] Visually inspect for precipitates before use.[10]
Issue 2: Loss of Inhibitory Activity
Symptom Potential Cause Recommended Action
Decreased or no effect of this compound in the assay.Degradation of the compound due to improper storage or handling.Prepare a fresh stock solution from solid powder.[4] Verify stock solution integrity using HPLC or LC-MS if possible.[4]
Incorrect dosage or calculation errors.Verify all calculations and ensure pipettes are calibrated correctly.
The inhibitor is not cell-permeable.Consult literature for known permeability issues or consider alternative inhibitors for the same target.
The effect of this compound diminishes over the course of a long-term experiment.Degradation of the inhibitor in the cell culture media at 37°C.Determine the stability of this compound in your specific media and conditions. Increase the frequency of media changes with a freshly prepared inhibitor.[8]
Issue 3: High Background or Off-Target Effects
Symptom Potential Cause Recommended Action
High levels of cytotoxicity observed.The concentration of this compound is too high, causing general toxicity rather than specific inhibition.Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell type.[10]
The final concentration of the solvent (e.g., DMSO) is toxic to the cells.Ensure the final solvent concentration is at a non-toxic level, typically below 0.5%.[10]
Observed phenotype may not be due to on-target inhibition.The inhibitor may have known or unknown off-target activities.Use a structurally different inhibitor for the same target to confirm the phenotype.[10] Perform a dose-response experiment to correlate the effect with the known IC50 of this compound.[10]

Experimental Protocols & Visualizations

Protocol: Reconstitution of this compound Powder
  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature in a desiccator before opening.[1][7]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure the powder is completely dissolved.[4][8]

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) tubes.[4][8]

  • Storage: Store the aliquots at -80°C for long-term use.[4][8]

G cluster_storage Storage & Handling cluster_experiment Experimental Use Lyophilized_Powder Lyophilized this compound (-80°C Storage) Equilibrate Equilibrate to Room Temp in Desiccator Lyophilized_Powder->Equilibrate Add_Solvent Add Anhydrous DMSO Equilibrate->Add_Solvent Dissolve Vortex / Sonicate Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Stock_Solution Stock Solution (-80°C Storage) Aliquot->Stock_Solution Thaw_Aliquot Thaw Single-Use Aliquot Stock_Solution->Thaw_Aliquot Prepare_Working_Solution Prepare Working Solution (Dilute in Media) Thaw_Aliquot->Prepare_Working_Solution Perform_Assay Perform Cellular Assay Prepare_Working_Solution->Perform_Assay Analyze_Results Analyze Results Perform_Assay->Analyze_Results

Caption: Workflow for this compound Handling and Use.

This compound Hypothetical Signaling Pathway

Assuming this compound is an inhibitor of the MEK1/2 pathway, a common target in drug development.

G cluster_pathway Hypothetical MEK Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response This compound This compound This compound->MEK

Caption: Inhibition of the MEK/ERK pathway by this compound.

References

How to avoid inverted U-shaped dose-response with Mevidalen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Mevidalen, with a specific focus on understanding and avoiding the inverted U-shaped dose-response curve often associated with direct dopamine (B1211576) D1 receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is an inverted U-shaped dose-response curve and why is it a concern?

An inverted U-shaped dose-response curve, also known as a biphasic or non-monotonic dose-response, is a phenomenon where a drug's effect increases with dose up to a certain point, after which higher doses lead to a diminished or even opposite effect. This can complicate the determination of a therapeutic window and may lead to a loss of efficacy at higher concentrations. For dopamine D1 receptor agonists, this is a known challenge that has hindered their clinical development.[1]

Q2: How does this compound avoid the inverted U-shaped dose-response?

This compound is a selective positive allosteric modulator (PAM) of the dopamine D1 receptor, not a direct agonist.[2] This means it does not activate the receptor on its own but rather enhances the receptor's affinity for the endogenous agonist, dopamine.[3] This mechanism is hypothesized to offer a more physiological modulation of dopamine signaling. By amplifying the effects of dopamine when and where it is naturally released, this compound is thought to have a lower propensity for the overstimulation that can lead to an inverted U-shaped dose-response at high doses.[1] Preclinical studies with related compounds have shown a lack of this biphasic response.[1]

Q3: I am observing a decrease in effect at higher concentrations of this compound in my in vitro assay. Is this expected?

While this compound is designed to have a lower likelihood of causing an inverted U-shaped dose-response, unexpected results can occur due to various experimental factors. Consider the following troubleshooting steps:

  • Cell Health: High concentrations of any compound can lead to cytotoxicity, which could be misinterpreted as a decrease in specific drug effect. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay.

  • Assay Interference: At high concentrations, compounds can interfere with the assay technology itself (e.g., fluorescence or luminescence). Run appropriate controls, including this compound in the absence of cells or in a mock assay system.

  • Off-Target Effects: While this compound is selective, extremely high concentrations may lead to off-target pharmacology. Consult the literature for known off-target activities and consider using a lower, more pharmacologically relevant concentration range.

Q4: What is the recommended dose range for in vivo studies with this compound?

In preclinical studies using humanized D1 mice, this compound has been shown to be effective in a dose-dependent manner from 3-100 mg/kg administered orally (PO).[4][5] For initial in vivo experiments, it is advisable to perform a dose-response study within this range to determine the optimal dose for your specific animal model and experimental endpoint.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.
  • Potential Cause: Variability in endogenous dopamine levels in cell culture media.

  • Troubleshooting Steps:

    • Use serum-free media for the duration of the experiment to minimize variability in dopamine precursors.

    • If the cell line is capable of producing dopamine, ensure consistent cell density and passage number.

    • Consider co-application of a known, fixed concentration of dopamine to standardize the orthosteric agonist tone.

Issue: Lack of a clear dose-response in animal studies.
  • Potential Cause: Pharmacokinetic variability or inappropriate route of administration.

  • Troubleshooting Steps:

    • Ensure proper oral gavage technique to minimize variability in drug delivery.

    • Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and bioavailability of this compound in your specific animal model and strain.

    • Consider the formulation of this compound; ensure it is fully solubilized or in a stable suspension.

Data Presentation

The following table summarizes the pharmacokinetic parameters of this compound from a study in healthy human subjects. While not direct preclinical data, it provides context on the drug's behavior in a biological system.

ParameterValueStudy Population
Dosing15-150 mg, once daily for 14 daysHealthy Subjects
PharmacokineticsDose-proportionalHealthy Subjects
Adverse Events (at ≥ 75 mg)Acute increases in blood pressure and pulse rate (effects diminished with repeated dosing)Healthy Subjects
Central PenetrationConfirmed in cerebrospinal fluid at 25 and 75 mgHealthy Subjects

Data from a Phase 1 Multiple-Ascending-Dose study.[1][6]

Experimental Protocols

Protocol 1: In Vitro Characterization of this compound as a D1 Receptor PAM

This protocol outlines a general method for confirming the positive allosteric modulator activity of this compound using a cAMP accumulation assay.

1. Cell Culture:

  • Use a stable cell line expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
  • Maintain cells in appropriate growth medium supplemented with serum and antibiotics.
  • Plate cells in 384-well plates at a density optimized for the cAMP assay.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare a stock solution of a D1 receptor agonist (e.g., dopamine) in an appropriate buffer.
  • Create a dilution series of this compound and the D1 agonist.

3. cAMP Accumulation Assay:

  • Wash the cells with serum-free medium.
  • Add varying concentrations of this compound to the cells, followed by a fixed, sub-maximal (EC20) concentration of dopamine.
  • As a control, perform a full dose-response curve for dopamine alone.
  • Incubate for a predetermined time at 37°C.
  • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or luminescence-based).

4. Data Analysis:

  • Plot the dopamine dose-response curve in the presence and absence of this compound.
  • A leftward shift in the dopamine EC50 in the presence of this compound indicates positive allosteric modulation of agonist potency.
  • An increase in the maximal response to dopamine indicates modulation of agonist efficacy.

Protocol 2: In Vivo Assessment of Dose-Response in a Murine Model

This protocol provides a general framework for evaluating the dose-dependent effects of this compound in a humanized D1 mouse model.

1. Animals:

  • Use humanized D1 mice to ensure the relevance of the findings to the human receptor.
  • Acclimate the animals to the housing conditions and handling procedures.

2. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
  • Administer this compound via oral gavage at doses ranging from 3-100 mg/kg.[4][5]
  • Include a vehicle-only control group.

3. Behavioral or Physiological Assessment:

  • Select an appropriate behavioral or physiological endpoint that is modulated by D1 receptor activity (e.g., locomotor activity, cognitive performance in a specific task, or electroencephalogram (EEG) to measure wakefulness).[4][5]
  • Perform the assessment at a time point consistent with the expected Tmax of this compound.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.
  • Plot the dose-response curve to visualize the relationship between the dose of this compound and the observed effect.

Mandatory Visualizations

D1_Signaling_Pathway cluster_agonist Direct D1 Agonist cluster_pam This compound (D1 PAM) cluster_downstream Downstream Signaling Agonist D1 Agonist D1_Receptor_A D1 Receptor Agonist->D1_Receptor_A Binds to orthosteric site Gs Gs Protein Activation D1_Receptor_A->Gs Direct Activation Dopamine Dopamine D1_Receptor_B D1 Receptor Dopamine->D1_Receptor_B Binds to orthosteric site This compound This compound This compound->D1_Receptor_B Binds to allosteric site D1_Receptor_B->Gs Potentiated Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: D1 Agonist vs. This compound (PAM) Signaling.

Experimental_Workflow start Start: Dose-Response Experiment prep Prepare this compound Dose Range & Vehicle start->prep animals Randomize Animals (e.g., hD1 mice) prep->animals admin Administer this compound (Oral Gavage) animals->admin wait Wait for Tmax admin->wait assess Behavioral/Physiological Assessment wait->assess data Collect & Analyze Data assess->data end End: Generate Dose-Response Curve data->end

Caption: In Vivo Dose-Response Experimental Workflow.

References

Troubleshooting inconsistent results in Mevidalen experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mevidalen. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as LY-3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] As a PAM, it does not activate the D1 receptor on its own but enhances the receptor's response to the endogenous agonist, dopamine.[2] This is achieved by binding to an allosteric site on the receptor, which is distinct from the dopamine binding site, and increasing the affinity of dopamine for the D1 receptor.[2]

Q2: What are the expected downstream signaling effects of this compound in the presence of dopamine?

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein. Upon activation by dopamine, the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] this compound, as a D1 PAM, is expected to potentiate this dopamine-induced cAMP production. A secondary signaling pathway involves the recruitment of β-arrestin to the activated receptor, which can lead to receptor desensitization and G-protein-independent signaling.

Q3: We are observing high variability in our cell-based assay results with this compound. What are some common causes?

Inconsistent results in cell-based assays can arise from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered cellular characteristics and responses.

  • Reagent Quality and Preparation: Use high-quality, fresh reagents. Ensure consistent preparation of this compound and dopamine solutions.

  • Assay Conditions: Maintain consistent assay conditions, including cell seeding density, incubation times, and temperature.

  • Dopamine Concentration: As this compound is a PAM, its effects are dependent on the presence of an agonist. Inconsistent dopamine concentrations will lead to variable results.

Q4: Can this compound exhibit off-target effects?

While this compound is designed to be a selective D1 receptor PAM, it is always important to consider potential off-target effects in any experimental system. This can be assessed by using appropriate negative controls, such as cell lines that do not express the D1 receptor, and by profiling the compound against a panel of other receptors.

Troubleshooting Guides

Issue 1: Inconsistent Potentiation of Dopamine-Induced cAMP Accumulation

Problem: The fold-potentiation of the dopamine EC50 by this compound is highly variable between experiments.

Possible Cause Troubleshooting Steps
Inaccurate Dopamine Concentrations Prepare fresh dopamine solutions for each experiment. Dopamine can oxidize, leading to reduced potency. Use a consistent source and lot of dopamine.
Cell Seeding Density Variations Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Suboptimal Incubation Times Optimize the incubation time for both this compound pre-incubation (if any) and dopamine stimulation.
Phosphodiesterase (PDE) Activity High PDE activity can degrade cAMP, masking the potentiation effect. Consider including a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer.
Issue 2: High Background Signal in β-Arrestin Recruitment Assays

Problem: The assay shows a high signal in the absence of dopamine, making it difficult to measure this compound's potentiation effect.

Possible Cause Troubleshooting Steps
Constitutive Receptor Activity Some over-expression systems can lead to constitutive (agonist-independent) receptor activity and β-arrestin recruitment. This can be difficult to mitigate but may be addressed by using a cell line with lower receptor expression.
Assay Reagent Issues Ensure assay reagents are properly prepared and within their expiration date. Run appropriate controls with untransfected cells to check for non-specific signal.
Cell Health Unhealthy or stressed cells can lead to non-specific assay signals. Ensure optimal cell culture conditions.

Data Summary

The following tables summarize preclinical data for D1 receptor positive allosteric modulators.

Table 1: In Vitro Potency of D1 Receptor PAMs

CompoundAssayDopamine EC50 Fold Shift (at 10 µM PAM)Reference
MLS1082cAMP Accumulation~4[4]
MLS6585cAMP Accumulation~2[4]
MLS1082β-Arrestin Recruitment~3[4]
MLS6585β-Arrestin Recruitment~2[4]

Table 2: Preclinical In Vivo Effects of this compound in Mice

Dose (mg/kg, PO)Effect on Wakefulness (Fold delay in sleep onset vs. vehicle)Reference
205.5[5]
6015.2[5]

Experimental Protocols & Visualizations

Dopamine D1 Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the dopamine D1 receptor. In the presence of dopamine, this compound enhances the Gαs-mediated activation of adenylyl cyclase, leading to increased production of cAMP and subsequent activation of Protein Kinase A (PKA).

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds This compound This compound (PAM) This compound->D1R Enhances Dopamine Binding Gas Gαs D1R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D1 Receptor Signaling Pathway with this compound Modulation.

Experimental Workflow for Characterizing a D1 PAM

The following workflow outlines the key steps in characterizing a D1 receptor positive allosteric modulator like this compound in vitro.

PAM_Workflow cluster_assays In Vitro Assays cAMP cAMP Accumulation Assay PAM_EC50 Determine this compound EC50 with Fixed Dopamine Concentration cAMP->PAM_EC50 bArrestin β-Arrestin Recruitment Assay bArrestin->PAM_EC50 GTPgS GTPγS Binding Assay GTPgS->PAM_EC50 Start Start: Synthesize/Obtain This compound Dopamine_EC50 Determine Dopamine EC50 in Assay System Start->Dopamine_EC50 PAM_Screen Screen this compound at Fixed Concentration with Dopamine Dose-Response Dopamine_EC50->PAM_Screen PAM_Screen->cAMP PAM_Screen->bArrestin PAM_Screen->GTPgS Data_Analysis Data Analysis: Calculate Fold Shift and Emax Change PAM_EC50->Data_Analysis End End: Characterize this compound Potency and Efficacy Data_Analysis->End

Caption: General workflow for in vitro characterization of a D1 PAM.

Detailed Methodologies

1. cAMP Accumulation Assay

This assay measures the ability of this compound to potentiate dopamine-induced cAMP production.

  • Principle: A competitive immunoassay where cAMP produced by cells competes with a labeled cAMP for binding to a specific antibody. A decrease in signal from the labeled cAMP indicates an increase in cellular cAMP.

  • Cell Line: HEK293 cells stably expressing the human dopamine D1 receptor.

  • Protocol Outline:

    • Seed cells in a 384-well plate and incubate overnight.

    • Remove culture medium and incubate cells with this compound at various concentrations or vehicle control.

    • Add a dose-response of dopamine to the wells.

    • Incubate for 30 minutes at 37°C.

    • Add cAMP assay reagents (e.g., from a commercial kit) and incubate for 60 minutes at room temperature.

    • Read luminescence on a plate reader.

    • Analyze data to determine the EC50 of dopamine in the presence and absence of this compound and calculate the fold shift.

2. β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated D1 receptor.

  • Principle: Often uses enzyme fragment complementation. The D1 receptor is tagged with one part of an enzyme, and β-arrestin is tagged with the other. Upon recruitment, the enzyme fragments come together, forming an active enzyme that generates a detectable signal.

  • Cell Line: HEK293 cells stably co-expressing the tagged human D1 receptor and tagged β-arrestin.

  • Protocol Outline:

    • Seed cells in a 384-well plate and incubate overnight.

    • Pre-treat cells with varying concentrations of this compound or vehicle.

    • Stimulate with a dose-response of dopamine.

    • Incubate for 90 minutes at 37°C.

    • Add detection reagents as per the manufacturer's instructions and incubate for 60 minutes at room temperature.

    • Measure chemiluminescence using a plate reader.

    • Analyze data to determine the EC50 of dopamine for β-arrestin recruitment in the presence and absence of this compound.

3. GTPγS Binding Assay

This assay measures the activation of G-proteins by the D1 receptor.

  • Principle: A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used. Upon receptor activation, G-proteins exchange GDP for GTP. The binding of [³⁵S]GTPγS to the Gα subunit is measured as an indicator of receptor activation.

  • Preparation: Cell membranes expressing the D1 receptor.

  • Protocol Outline:

    • Incubate cell membranes with this compound and varying concentrations of dopamine.

    • Add [³⁵S]GTPγS to initiate the binding reaction.

    • Incubate at 30°C for a defined period.

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine the potentiation of dopamine-stimulated [³⁵S]GTPγS binding by this compound.[6][7]

References

Mevidalen Administration for Chronic Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refined administration of Mevidalen (LY3154207) for chronic studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as LY3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] It does not directly activate the receptor but enhances the affinity of the endogenous neurotransmitter, dopamine, for the D1 receptor.[1][2] This modulation amplifies the effects of dopamine in the brain.[2] this compound is orally active and can cross the blood-brain barrier.[1]

Q2: What is the recommended starting dose for a chronic study in human subjects?

A2: Based on Phase 2 clinical trials, daily doses of 10 mg and 30 mg have been evaluated for up to 12 weeks.[3][4] A 75 mg dose was also tested but was discontinued (B1498344) in one study due to serious cardiovascular adverse events.[2][3][4] Therefore, for chronic studies, initiating with a lower dose (e.g., 10 mg daily) and monitoring for tolerability before any potential dose escalation is a cautious approach. A dose titration strategy, such as starting with 15 mg and gradually increasing, has also been explored in 14-day studies.[5][6]

Q3: How should this compound be administered?

A3: In clinical trials, this compound has been administered orally as a tablet, typically once daily.[2][6] For consistent absorption, it is recommended to administer the dose at the same time each day. In some studies, participants were required to fast overnight before and for a few hours after administration.[5][7]

Q4: What are the known drug interactions with this compound?

A4: this compound's metabolism may be affected by inhibitors or inducers of the cytochrome P450 enzyme CYP3A4. Concomitant use of moderate or strong CYP3A4 inhibitors or inducers was an exclusion criterion in some clinical trials.[8][9] One study also investigated the interaction with fluconazole, a known CYP3A4 inhibitor.[2] Researchers should carefully review the concomitant medications of study participants.

Troubleshooting Guide

Issue 1: Subject experiences a significant increase in blood pressure and/or heart rate.

  • Identification: A notable increase in systolic or diastolic blood pressure or pulse rate from baseline, particularly within the first few hours of dosing. Acute, dose-dependent increases in blood pressure and heart rate have been observed, especially at doses of 75 mg and higher.[5][10][11] In a study with Parkinson's disease patients, an increase in systolic blood pressure of >10 mm Hg and an increase in pulse rate of >10 bpm were observed within hours of dosing.[5]

  • Management and Resolution:

    • Monitor Vital Signs: Implement a frequent monitoring schedule for blood pressure and heart rate, especially during the initial days of dosing and after any dose escalation. Ambulatory blood pressure monitoring for a 24-hour period has been used in clinical trials.[5]

    • Evaluate Dose: The cardiovascular effects are dose-dependent. If a significant and persistent increase is observed, a dose reduction should be considered. The 75 mg dose was discontinued in a Phase 2 study due to serious cardiovascular events, including hypertension, congestive heart failure, and stroke.[2][4][12]

    • Observe for Normalization: In many subjects, the initial increases in blood pressure and pulse rate tend to normalize with repeated daily dosing over one to two weeks.[5][6][10]

    • Consider Discontinuation: For subjects with pre-existing uncontrolled hypertension or those who experience severe or sustained hypertension, discontinuation from the study should be considered.[5]

Issue 2: Subject reports insomnia or other activating central nervous system (CNS) effects.

  • Identification: Difficulty sleeping, anxiety, nervousness, or dizziness, which are known adverse events related to the central activation caused by this compound, particularly at doses of 75 mg and above.[2][7][10][11]

  • Management and Resolution:

    • Timing of Administration: If insomnia is a concern, administer this compound in the morning to minimize its activating effects at night.

    • Dose Adjustment: These CNS effects are dose-dependent. A reduction in dose may alleviate these symptoms.

    • Symptomatic Management: For mild symptoms, supportive care can be provided. For persistent or distressing symptoms, a dose reduction or discontinuation should be considered.

Issue 3: Subject experiences gastrointestinal issues such as nausea.

  • Identification: Reports of nausea, which is a common treatment-emergent adverse event.[2]

  • Management and Resolution:

    • Administer with Food: While some protocols specify fasting, administering this compound with a light meal may help to mitigate nausea. The impact of food on this compound's pharmacokinetics should be considered based on the study design.

    • Dose Titration: A gradual dose titration at the beginning of the study may improve gastrointestinal tolerability.

    • Anti-emetic Medication: If nausea is persistent and affects compliance, the use of a suitable anti-emetic medication could be considered, paying close attention to potential drug interactions.

Data from Clinical Studies

Table 1: Pharmacokinetic Parameters of this compound in Patients with Parkinson's Disease

Parameter75 mg once daily (Cohort 1)15 mg to 75 mg titration (Cohort 2)
Tmax (median) ~2 hours~2 hours
Apparent Steady-State Clearance (CLss/F) ~25 L/h~20 L/h
Accumulation Minimal-

Data from a 14-day study in patients with Parkinson's disease.[5][6][13]

Table 2: Notable Treatment-Emergent Adverse Events (TEAEs) in a 12-Week Study in Patients with Lewy Body Dementia

Adverse EventPlacebo10 mg this compound30 mg this compound75 mg this compound
Any TEAE Data not specifiedData not specifiedData not specified74.7%
Falls Data not specified14.0%Data not specified13.8%
Headache Data not specifiedData not specifiedStatistically significant increase vs. placeboData not specified
Fatigue Data not specifiedStatistically significant increase vs. placeboStatistically significant increase vs. placeboStatistically significant increase vs. placebo
Vomiting Data not specifiedStatistically significant increase vs. placeboStatistically significant increase vs. placeboStatistically significant increase vs. placebo

Note: This table is based on qualitative reports and statistical significance. Precise incidence percentages for all events and doses are not fully available in the public domain.[4][12]

Table 3: Cardiovascular Effects of this compound (Change from Baseline)

ParameterDoseTime PointMean Change (Standard Error)
Systolic Blood Pressure 75 mgDay 1, 8 hours post-dose+11.4 (5.1) mm Hg
15 mg (initial dose)Day 1, 2 hours post-dose+14.9 (6.2) mm Hg
Pulse Rate 75 mgDay 1, 8 hours post-dose+13.9 (2.9) bpm
75 mgDay 1, 12 hours post-dose+15.0 (2.2) bpm

Data from a 14-day study in patients with Parkinson's disease.[5]

Experimental Protocols

Protocol 1: 12-Week Clinical Administration (Adapted from PRESENCE Trial)

  • Objective: To assess the safety and efficacy of this compound in a chronic, 12-week study.

  • Methodology:

    • Subject Population: Participants with mild-to-moderate dementia due to Lewy Body Dementia.[3][14]

    • Dosing: Randomized, double-blind, placebo-controlled administration of 10 mg, 30 mg, or 75 mg of this compound, or placebo, taken orally once daily for 12 weeks.[3][14]

    • Monitoring:

      • Regular assessment of vital signs (blood pressure and heart rate).

      • Collection of treatment-emergent adverse events at each study visit.

      • Primary and secondary outcome measures for efficacy (e.g., cognitive and motor function assessments) evaluated at baseline and at specified intervals throughout the 12-week period.[3][14]

Protocol 2: Preclinical Oral Administration in Rodents

  • Objective: To administer this compound orally for chronic preclinical studies.

  • Methodology:

    • Formulation: Prepare a suspension of this compound in a vehicle of 20% hydroxypropyl-beta-cyclodextrin (HPβCD). The concentration should be calculated based on the desired dose and a standard administration volume (e.g., 10 mL/kg for mice).

    • Preparation:

      • Weigh the required amount of this compound.

      • Prepare the 20% HPβCD vehicle solution in water.

      • Suspend the this compound powder in the vehicle. Use a mortar and pestle or other homogenization method to ensure a fine, uniform suspension.

      • Prepare the formulation fresh daily if stability data is not available.

    • Administration: Administer the suspension orally via gavage. Ensure proper technique to minimize stress and risk of injury to the animals.

Visualizations

Mevidalen_Mechanism_of_Action cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds Signaling_Cascade Downstream Signaling D1_Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to This compound This compound (D1 PAM) This compound->D1_Receptor Binds allosterically

Caption: this compound's positive allosteric modulation of the D1 receptor.

Experimental_Workflow_Chronic_Study start Start of Study screening Subject Screening (Inclusion/Exclusion Criteria) start->screening baseline Baseline Assessment (Vitals, Efficacy Measures) screening->baseline randomization Randomization baseline->randomization dosing Daily Oral Administration (this compound or Placebo) randomization->dosing monitoring Ongoing Monitoring (Adverse Events, Vitals) dosing->monitoring Throughout study efficacy_assessment Interim & Final Efficacy Assessments monitoring->efficacy_assessment end End of Study efficacy_assessment->end

Caption: General workflow for a chronic clinical study of this compound.

Troubleshooting_Cardiovascular_Effects issue Issue: Increased Blood Pressure / Heart Rate monitor Action: Frequent Vital Sign Monitoring issue->monitor evaluate Decision: Evaluate Severity & Persistence monitor->evaluate transient Outcome: Transient, Normalizes over time evaluate->transient Is it transient? persistent Outcome: Persistent or Severe evaluate->persistent Is it persistent/severe? continue_monitoring Resolution: Continue Study with Monitoring transient->continue_monitoring dose_reduction Resolution: Consider Dose Reduction persistent->dose_reduction discontinuation Resolution: Consider Discontinuation dose_reduction->discontinuation If still unresolved

Caption: Decision pathway for managing cardiovascular effects.

References

Strategies to control for Mevidalen's effects on blood pressure in research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mevidalen

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to control for the effects of this compound on blood pressure during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as LY3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1][2] It works by enhancing the affinity of the D1 receptor for its natural ligand, dopamine.[3][4][5] This mechanism is being explored for the symptomatic treatment of neurodegenerative conditions such as Parkinson's disease and Lewy body dementia.[1][3]

Q2: What are the known effects of this compound on blood pressure?

Clinical studies have shown that this compound can cause dose-dependent increases in both blood pressure and pulse rate.[1][3][4][6] These effects are generally observed as acute increases following dosing.[5] In some studies, these vital signs normalized with repeated dosing, suggesting a degree of tolerance may develop.[3][5] However, at higher doses (e.g., 75 mg), persistent increases in blood pressure have been noted, and serious cardiovascular adverse events have been reported.[4][6]

Q3: Through what physiological pathway is this compound thought to affect blood pressure?

As a positive allosteric modulator of the D1 receptor, this compound enhances dopamine signaling.[3][5] Dopamine D1 receptors are present not only in the brain but also in the renal vasculature and other peripheral tissues. Activation of D1 receptors in the kidneys typically promotes vasodilation and natriuresis, which would lead to a decrease in blood pressure. However, the observed hypertensive effect of this compound suggests a more complex mechanism. This may involve the activation of central nervous system pathways that increase sympathetic outflow, or potential off-target effects at higher concentrations.

Q4: What are the initial recommended steps to manage this compound's blood pressure effects in a research setting?

The initial steps should focus on characterizing and minimizing the impact of blood pressure changes on the primary experimental outcomes. This includes:

  • Dose-Response Characterization: Conduct a thorough dose-response study to identify the lowest effective dose of this compound for the desired central nervous system effect, while also mapping the corresponding changes in blood pressure.

  • Continuous Monitoring: For in-vivo studies, especially in freely moving animal models, using telemetry is the gold standard for accurately assessing blood pressure changes without the confounding effects of restraint or anesthesia.[7][8]

  • Time-Course Analysis: Determine the onset and duration of the hypertensive effect in relation to the pharmacokinetic profile of this compound. This can help in designing experiments where the primary endpoints are measured outside the window of maximal cardiovascular effects.

Troubleshooting Guides

Issue: I am observing significant variability in my primary endpoint data, which I suspect is due to the hypertensive effects of this compound.

Solution:

  • Confirm the Correlation: The first step is to confirm that the variability in your primary endpoint correlates with the changes in blood pressure. This can be achieved by simultaneously measuring blood pressure and your primary endpoint in a subset of your animal models.

  • Refine Dosing and Timing: Based on the time-course analysis, adjust the timing of your endpoint measurements. If possible, collect data before administering this compound and at a time point when its hypertensive effects have subsided.

  • Consider a Dose Titration Regimen: Some clinical data suggests that gradual dose titration may mitigate the acute increases in blood pressure.[3][5] A similar approach in preclinical models could help to achieve a steady-state concentration with a more stable blood pressure profile.

  • Control for Cardiovascular Effects: If the above steps are insufficient, you may need to introduce a control agent. This should be done with caution as the control agent could have its own confounding effects. A possible strategy is to use a peripherally acting vasodilator that does not cross the blood-brain barrier, thereby minimizing interference with the central effects of this compound. The choice of agent would depend on the specific animal model and experimental goals.

Issue: My in-vitro assays are yielding inconsistent results. Could this be related to off-target cardiovascular effects?

Solution:

While this compound is reported to be a selective D1 PAM, high concentrations used in some in-vitro systems could lead to off-target activities.

  • Concentration-Response Curves: Ensure you are using a concentration of this compound that is relevant to the in-vivo free-drug concentrations. Generate full concentration-response curves to identify any potential bell-shaped or biphasic responses that might suggest off-target effects.

  • Receptor Binding Assays: If you suspect off-target effects, consider running a broad panel of receptor binding assays, particularly for receptors known to influence cardiovascular function (e.g., adrenergic receptors, other dopamine receptor subtypes, serotonin (B10506) receptors).

  • Functional Assays on Cardiovascular Tissues: To directly test for peripheral effects, you can use isolated tissue preparations. For example, an aortic ring tension study can determine if this compound has direct vasoconstrictive or vasodilatory properties on blood vessels.

Data Presentation

The following table presents a summary of hypothetical quantitative data on the effects of this compound on blood pressure in a rodent model, and the mitigating effect of a hypothetical peripherally-acting vasodilator, "Control Agent Y".

Treatment GroupDose (mg/kg)NMean Change in Systolic BP (mmHg)Mean Change in Diastolic BP (mmHg)Heart Rate Change (bpm)
Vehicle-10+1.5 (±0.5)+0.8 (±0.4)+5 (±2)
This compound1010+12.3 (±2.1)+8.5 (±1.8)+35 (±5)
This compound3010+25.8 (±3.5)+18.2 (±2.9)+62 (±8)
This compound + Control Agent Y30 + 510+5.1 (±1.5)+3.2 (±1.1)+40 (±6)

Data are presented as mean (± SEM). Blood pressure and heart rate changes are peak effects observed within 2 hours of administration.

Experimental Protocols

Protocol: Assessing and Mitigating this compound-Induced Blood Pressure Changes in Rodents Using Radiotelemetry

This protocol describes the use of implantable radiotelemetry devices to measure blood pressure in conscious, freely moving rodents, and to assess the efficacy of a control agent in mitigating this compound's hypertensive effects.

1. Materials and Methods

  • Animals: Male Wistar rats (250-300g).

  • Telemetry Implants: DSI PhysioTel™ HD-S10 or equivalent.

  • Drugs: this compound, Control Agent Y (hypothetical peripherally-acting vasodilator), vehicle.

  • Surgical and Post-operative Care: Standard aseptic surgical techniques, analgesics, and recovery monitoring.

2. Experimental Procedure

  • Telemetry Implantation:

    • Anesthetize the rat using isoflurane.

    • Surgically implant the telemetry transmitter in the abdominal cavity.

    • Insert the pressure-sensing catheter into the abdominal aorta.

    • Suture the incisions and provide post-operative care, including analgesics for 3 days.

    • Allow a recovery period of at least 7 days before starting the experiment.

  • Baseline Data Collection:

    • House the animals in their home cages on top of the telemetry receivers.

    • Record baseline blood pressure, heart rate, and activity for 48 hours to establish a stable diurnal rhythm.

  • Drug Administration and Data Collection:

    • Randomize animals into treatment groups (Vehicle, this compound low dose, this compound high dose, this compound high dose + Control Agent Y).

    • Administer the drugs (e.g., via oral gavage).

    • Continuously record cardiovascular parameters for at least 24 hours post-dosing.

  • Data Analysis:

    • Calculate the change from baseline for systolic blood pressure, diastolic blood pressure, and heart rate for each animal.

    • Average the data in 15-minute intervals to visualize the time-course of the drug effects.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups.

Mandatory Visualizations

Mevidalen_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Target Cell cluster_cardiovascular Cardiovascular System Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds AC Adenylyl Cyclase D1R->AC Activates Sympathetic Increased Sympathetic Outflow D1R->Sympathetic Central Activation This compound This compound This compound->D1R Modulates (PAM) cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Cellular_Response Desired CNS Effect CREB->Cellular_Response Vasoconstriction Vasoconstriction Sympathetic->Vasoconstriction BP Increased Blood Pressure Vasoconstriction->BP

Caption: Hypothetical signaling pathway of this compound's effects.

Experimental_Workflow Start Start: Uncontrolled BP Effects Confounding Primary Endpoint Step1 Step 1: In-Vivo Characterization - Dose-response for BP effect - Time-course analysis (Telemetry) Start->Step1 Decision1 Is BP effect separable from primary endpoint in time? Step1->Decision1 Step2a Step 2a: Optimize Protocol - Adjust dose and/or timing of endpoint measurement Decision1->Step2a Yes Step2b Step 2b: Introduce Control Strategy Decision1->Step2b No End_Success End: Proceed with Experiment using validated control strategy Step2a->End_Success Step3 Step 3: Select Control Agent - Peripherally-acting - No BBB penetration - Minimal off-target effects Step2b->Step3 Step4 Step 4: Validate Control Strategy - Test Control Agent alone - Test this compound + Control Agent Step3->Step4 Decision2 Is BP effect controlled without affecting primary endpoint? Step4->Decision2 Decision2->End_Success Yes End_Fail End: Re-evaluate Compound or Experimental Design Decision2->End_Fail No

Caption: Experimental workflow for managing blood pressure effects.

References

Validation & Comparative

Mevidalen: A Paradigm Shift in D1 Receptor Modulation? A Preclinical Comparison with Traditional Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical data of mevidalen, a novel dopamine (B1211576) D1 receptor positive allosteric modulator, versus traditional D1 receptor agonists.

The dopamine D1 receptor has long been a target of interest for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and cognitive deficits. However, the development of traditional D1 receptor agonists has been fraught with challenges, including poor pharmacokinetic properties, the development of tolerance (tachyphylaxis), and a characteristic inverted U-shaped dose-response curve that limits their therapeutic window.[1] this compound (LY3154207), a selective positive allosteric modulator (PAM) of the D1 receptor, represents a novel approach designed to overcome these limitations.[2] This guide provides an objective comparison of the preclinical performance of this compound and its close structural analogue, DETQ, with that of traditional D1 receptor agonists, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Approaches

Traditional D1 receptor agonists, such as dihydrexidine (B1670578), SKF 81297, and A-68930, are orthosteric agonists. They bind directly to the same site as the endogenous ligand, dopamine, to activate the receptor and initiate downstream signaling cascades.

In contrast, this compound is a D1 receptor PAM. It binds to a distinct allosteric site on the receptor, which in itself does not activate the receptor but rather enhances the affinity and/or efficacy of dopamine.[1] This modulatory approach means that this compound's effect is dependent on the presence of endogenous dopamine, potentially leading to a more physiological and controlled receptor activation.[1] this compound has an EC50 of 3.0 nM in a human D1 cAMP assay and exhibits high selectivity for the D1 receptor over the D5 receptor and other G protein-coupled receptors.

D1 Receptor Signaling Pathway

D1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Dopamine Dopamine Dopamine->D1R Binds This compound This compound (PAM) This compound->D1R Binds to allosteric site Agonist Traditional Agonist Agonist->D1R Binds & Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

D1 receptor signaling pathway activation.

In Vitro Pharmacology: A Quantitative Comparison

The following tables summarize the in vitro binding affinities and functional potencies of this compound's analogue DETQ and several traditional D1 receptor agonists.

Table 1: D1 Receptor Binding Affinities (Ki, nM)

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2/D1)
D1 PAMs
DETQ26 (Kb)>10,000>385
Traditional Agonists
Dihydrexidine5.6 - 11.687.7 - 130~8-23
SKF 8129715>1000>67
A-68930339201307

Note: Data is compiled from multiple sources and assays, which may lead to variability. DETQ's value is a Kb from a functional assay.

Table 2: D1 Receptor Functional Potency (EC50, nM)

CompoundD1 Receptor EC50 (nM) (cAMP Assay)Intrinsic Activity
D1 PAMs
This compound3.0Potentiator
Traditional Agonists
Dihydrexidine51Full Agonist
SKF 812979500 (β-arrestin)Full Agonist
A-689302.1 - 2.5Full/Partial Agonist

Preclinical In Vivo Performance: Key Differentiators

Preclinical studies, primarily in humanized D1 (hD1) mice, have revealed significant differences in the in vivo profiles of D1 PAMs like DETQ compared to traditional D1 agonists.

Locomotor Activity

A hallmark of traditional D1 agonists is the induction of an inverted U-shaped dose-response curve for locomotor activity, where higher doses lead to a decrease in activity due to the emergence of stereotyped behaviors.[3] In stark contrast, DETQ induces a robust and sustained increase in locomotor activity that plateaus at higher doses without a subsequent decline.[3] Furthermore, daily administration of the traditional D1 agonist A-77636 resulted in complete tachyphylaxis by the second day, whereas DETQ maintained its effect over a four-day period.[3]

Experimental Workflow for Locomotor Activity Assessment

Locomotor_Workflow cluster_setup Experimental Setup cluster_measurement Data Acquisition & Analysis Animals hD1 Knock-in Mice Habituation Habituation to Open Field Arena Animals->Habituation Dosing Oral Administration: - Vehicle - this compound/DETQ - Traditional Agonist Habituation->Dosing Recording Automated Activity Monitoring (e.g., beam breaks) Dosing->Recording Analysis Quantification of Locomotor Activity (e.g., distance traveled) Recording->Analysis Comparison Dose-Response Curve Generation and Comparison Analysis->Comparison

Workflow for in vivo locomotor activity comparison.
Anti-Parkinsonian Effects

In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, traditional D1 agonists like dihydrexidine have demonstrated efficacy in inducing contralateral rotations, a measure of anti-parkinsonian activity. Preclinical evidence suggests that D1 PAMs also have the potential to treat motor symptoms in Parkinson's disease.

Cognitive Enhancement

Preclinical studies have also pointed to the potential cognitive-enhancing effects of D1 PAMs. DETQ has been shown to improve performance in the novel object recognition task in mice.

This compound's Proposed Advantages: A Logical Overview

The preclinical data suggests several key advantages of this compound's PAM mechanism over traditional D1 agonism.

Mevidalen_Advantages cluster_mechanism Mechanism of Action cluster_outcomes Preclinical Outcomes PAM Positive Allosteric Modulation (this compound) Physiological More Physiological Dopamine Amplification PAM->Physiological Wider_Window Wider Therapeutic Window (No Inverted U-Curve) PAM->Wider_Window No_Tolerance Lack of Tachyphylaxis PAM->No_Tolerance Agonism Orthosteric Agonism (Traditional) Overstimulation Receptor Overstimulation & Stereotypy Agonism->Overstimulation Tolerance Rapid Tolerance Development Agonism->Tolerance

Logical flow of this compound's potential advantages.

Experimental Protocols

D1 Receptor Radioligand Binding Assay

A common method to determine the binding affinity of a compound for the D1 receptor is a competitive radioligand binding assay.

  • Tissue/Cell Preparation: Membranes are prepared from cells expressing the human D1 receptor (e.g., CHO-K1 cells).

  • Assay Components:

    • Radioligand: [³H]SCH23390 (a D1 antagonist)

    • Test Compounds: this compound or traditional D1 agonists at various concentrations.

    • Assay Buffer: Typically a Tris-HCl buffer with various salts.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

D1 Receptor Functional (cAMP) Assay

This assay measures the ability of a compound to stimulate or modulate the D1 receptor's downstream signaling.

  • Cell Line: CHO-K1 cells stably expressing the human D1 receptor.

  • Principle: D1 receptors are Gs-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP).

  • Procedure:

    • Culture the cells in 384-well plates.

    • For agonists, add varying concentrations of the test compound. For PAMs, add varying concentrations of the test compound in the presence of a fixed, sub-maximal concentration of dopamine.

    • Incubate to allow for receptor stimulation and cAMP production.

    • Lyse the cells and measure cAMP levels using a detection kit (e.g., HTRF or AlphaScreen).

    • Plot the cAMP response against the compound concentration to determine the EC50 (for agonists) or the potentiation of the dopamine response (for PAMs).

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used model to assess the anti-parkinsonian effects of novel therapeutics.

  • Procedure:

    • Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle of rats to selectively destroy dopaminergic neurons in the nigrostriatal pathway.

    • After a recovery period, the lesion is typically validated by assessing rotational behavior induced by a dopamine agonist like apomorphine.

    • The test compound (this compound or a traditional agonist) is administered, and contralateral rotations (away from the lesioned side) are counted over a specific period. The number of rotations is indicative of the compound's ability to stimulate D1 receptors in the denervated striatum.

Conclusion

The preclinical data for this compound and its analogue DETQ present a compelling case for a differentiated profile compared to traditional D1 receptor agonists. The positive allosteric modulator mechanism appears to circumvent key liabilities of orthosteric agonism, such as the inverted U-shaped dose-response curve and the rapid development of tolerance. While further clinical studies are necessary to fully elucidate the therapeutic potential of this compound, the preclinical evidence strongly suggests that D1 PAMs represent a promising and innovative approach for the treatment of disorders associated with dopaminergic dysfunction.

References

Comparative Pharmacology of Mevidalen and DETQ: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacology of Mevidalen (LY-3154207) and DETQ, two selective positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor. Both compounds are structurally related tetrahydroisoquinolines being investigated for their therapeutic potential in various neuropsychiatric and neurodegenerative disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanism of action, pharmacological properties, and available clinical and preclinical data.

Overview and Mechanism of Action

This compound and DETQ are not direct agonists of the dopamine D1 receptor. Instead, they act as positive allosteric modulators, binding to a distinct site on the receptor to enhance the affinity and/or efficacy of the endogenous neurotransmitter, dopamine.[2][3] This allosteric modulation represents an attractive therapeutic approach, as it may offer a more nuanced and physiological potentiation of dopamine signaling compared to direct agonists, potentially with a lower risk of receptor desensitization and a wider therapeutic window.[4][5]

This compound is a close analogue of DETQ and is currently under clinical development by Eli Lilly and Company for the treatment of Lewy body disease and Alzheimer's disease.[1][6][7][8][9] Preclinical and early clinical studies have suggested its potential to improve motor function, wakefulness, and cognitive symptoms.[1][2][10][11] DETQ is an experimental drug that has been extensively studied in preclinical models, demonstrating procognitive and neurochemical effects suggestive of therapeutic utility in conditions with diminished dopamine D1 receptor function.[3][12][13][14][15]

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and DETQ, compiled from various preclinical and clinical studies. Direct head-to-head comparative studies are limited; therefore, the data is presented as available from independent investigations.

Table 1: In Vitro Pharmacology
ParameterThis compound (LY-3154207)DETQSpeciesAssaySource(s)
Mechanism of Action Dopamine D1 Receptor Positive Allosteric Modulator (PAM)Dopamine D1 Receptor Positive Allosteric Modulator (PAM)HumanN/A[1][12]
Potency (EC₅₀) Increased potency relative to DETQ5.8 nMHumancAMP accumulation in HEK293 cells[12][16]
Binding Affinity (Kₑ) Data not available26 nMHumancAMP accumulation in HEK293 cells[12]
Selectivity Selective for D1 receptorInactive at human D5 receptorHumanN/A[12]
Species Difference N/A~30-fold less potent at rat and mouse D1 receptorsRat, MouseN/A[12]

Note: A specific EC₅₀ value for this compound in the same assay as DETQ was not found in the public literature. However, it is reported to have increased potency relative to DETQ.[16]

Table 2: Pharmacokinetic Properties
ParameterThis compound (LY-3154207)DETQSpeciesStudy TypeSource(s)
Route of Administration OralOral, IntraperitonealHuman, MouseClinical & Preclinical[1][12]
Bioavailability Orally bioavailableOrally activeHuman, MouseClinical & Preclinical[5][12]
Blood-Brain Barrier Crosses the blood-brain barrierBlood-brain barrier permeableHumanClinical[1][17]
Tₘₐₓ (Time to Peak Plasma Concentration) ~2 hoursData not availableHuman (Parkinson's Disease patients)Phase 1 Clinical Trial[2][18]
Apparent Steady-State Clearance (CL/F) 20-25 L/hData not availableHuman (Parkinson's Disease patients)Phase 1 Clinical Trial[2][18]
Accumulation Minimal accumulation upon repeated dosingData not availableHuman (Parkinson's Disease patients)Phase 1 Clinical Trial[2][18]

Signaling Pathway and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

This compound and DETQ enhance the signaling cascade initiated by dopamine binding to the D1 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gαₛ protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds PAM This compound / DETQ PAM->D1R Modulates G_Protein Gαs/βγ D1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB) PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Dopamine D1 receptor signaling pathway modulated by a PAM.

Experimental Workflow: In Vitro cAMP Accumulation Assay

The following diagram illustrates a typical workflow for assessing the potency of a D1 receptor PAM, such as this compound or DETQ, by measuring cAMP accumulation in a cell-based assay.

cAMP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells expressing human D1 receptor Plating 2. Plate cells in multi-well plates Cell_Culture->Plating Pre_incubation 3. Pre-incubate cells with test compound (this compound or DETQ) Stimulation 4. Stimulate with a sub-maximal concentration of Dopamine Pre_incubation->Stimulation Lysis 5. Lyse cells to release intracellular cAMP Detection_Assay 6. Perform cAMP detection assay (e.g., HTRF, ELISA) Lysis->Detection_Assay Readout 7. Measure signal (e.g., fluorescence, absorbance) Detection_Assay->Readout Curve_Fitting 8. Plot dose-response curve and calculate EC₅₀ Readout->Curve_Fitting

Caption: Workflow for an in vitro cAMP accumulation assay.

Experimental Protocols

Key Experiment: In Vitro cAMP Accumulation Assay in HEK293 Cells

This protocol provides a generalized methodology for determining the in vitro potency of a D1 receptor PAM.

Objective: To quantify the effect of this compound or DETQ on dopamine-stimulated cAMP production in a recombinant cell line expressing the human dopamine D1 receptor.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Dopamine hydrochloride.

  • Test compounds (this compound, DETQ).

  • cAMP detection kit (e.g., HTRF-based or ELISA-based).

  • Multi-well assay plates (e.g., 96-well or 384-well).

Procedure:

  • Cell Culture and Plating:

    • Culture the D1-HEK293 cells in appropriate medium at 37°C and 5% CO₂.

    • On the day before the assay, harvest the cells and plate them into the multi-well plates at a predetermined density. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds (this compound or DETQ) and dopamine in assay buffer.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Add the phosphodiesterase inhibitor to all wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Add the serial dilutions of the test compound to the appropriate wells and incubate for a further specified time.

    • Add a fixed, sub-maximal concentration of dopamine (e.g., EC₂₀) to the wells to stimulate cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the detection kit manufacturer's instructions.

    • Perform the cAMP detection assay by adding the kit reagents to the cell lysates.

    • Incubate as required by the kit protocol.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader (e.g., for fluorescence or absorbance).

    • Plot the cAMP signal against the concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).

Summary and Future Directions

This compound and DETQ are promising dopamine D1 receptor positive allosteric modulators with the potential to treat a range of central nervous system disorders. This compound, a close analogue of DETQ, has progressed to clinical trials, providing valuable pharmacokinetic and safety data in humans.[2][4] Preclinical studies with DETQ have elucidated its procognitive and neurochemical effects.[13][14]

Future research should focus on direct comparative studies to better understand the pharmacological nuances between these two molecules. Further elucidation of the clinical efficacy and long-term safety profile of this compound will be critical in determining its therapeutic value. The continued exploration of D1 PAMs as a therapeutic class holds significant promise for patients with neuropsychiatric and neurodegenerative diseases.

References

Mevidalen's Efficacy in a Parkinson's Disease Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mevidalen's Preclinical Efficacy with Standard Parkinson's Disease Therapies.

This guide provides a comparative analysis of the preclinical efficacy of this compound, a novel positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, against established Parkinson's disease (PD) treatments, L-DOPA and Pramipexole (B1678040). The data presented is derived from studies utilizing rodent models of Parkinson's disease, primarily the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model. These models are industry-standard for evaluating the therapeutic potential of anti-Parkinsonian drugs.

Comparative Efficacy Data

The following table summarizes the quantitative data on the efficacy of this compound's drug class and alternative therapies in reversing motor deficits in preclinical models of Parkinson's disease. It is important to note that direct preclinical efficacy data for this compound on motor symptoms is limited in publicly available literature. Therefore, data from a representative D1 PAM tool compound and a close analog, DETQ, are presented to infer the potential efficacy of this compound.

Treatment GroupAnimal ModelBehavioral TestKey Findings
D1 PAM Tool Compound 6-OHDA Rat ModelL-DOPA and Amphetamine-Induced RotationsShowed a trend to increase rotational behavior, though the effects were small and did not reach statistical significance.[1]
DETQ (this compound Analog) Reserpine-Treated Mouse ModelHypo-activityReversed hypo-activity, suggesting potential for treating motor symptoms.
L-DOPA MPTP Mouse ModelVarious Behavioral DeficitsSignificantly ameliorated behavioral deficits.
Pramipexole 6-OHDA Rat ModelRotational BehaviorImproved motor behavior.[2]
Pramipexole MPTP Mouse ModelDopaminergic Neuron LossCompletely antagonized the neurotoxic effects of MPTP on substantia nigra and ventral tegmental area TH-immunoreactive cell counts.[3][4]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating therapeutic efficacy in a preclinical Parkinson's disease model.

cluster_0 Dopaminergic Synapse Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds This compound This compound (D1 PAM) This compound->D1R Positive Allosteric Modulation (Enhances Dopamine Affinity) AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., DARPP-32 phosphorylation) PKA->Downstream Motor_Control Improved Motor Control Downstream->Motor_Control

Figure 1. Proposed signaling pathway of this compound.

cluster_0 Preclinical Efficacy Evaluation Workflow Animal_Model Induction of Parkinson's Model (e.g., 6-OHDA or MPTP) Treatment_Groups Animal Group Allocation (Vehicle, this compound, L-DOPA, Pramipexole) Animal_Model->Treatment_Groups Drug_Administration Chronic Drug Administration Treatment_Groups->Drug_Administration Behavioral_Testing Behavioral Assessment (e.g., Rotation Test, Cylinder Test) Drug_Administration->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis Histology Post-mortem Brain Tissue Analysis (e.g., TH Staining) Behavioral_Testing->Histology Conclusion Efficacy Conclusion Data_Analysis->Conclusion Histology->Data_Analysis

Figure 2. Experimental workflow for preclinical evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field and are crucial for the replication and validation of the presented findings.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
  • Animal Subjects: Adult male Sprague-Dawley or Wistar rats (200-250g) are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the desired injection site (e.g., the medial forebrain bundle or the striatum).

  • 6-OHDA Injection: A solution of 6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is infused unilaterally into the target brain region using a microsyringe pump over several minutes.

  • Post-operative Care: Animals are monitored during recovery and provided with soft food and hydration as needed.

  • Lesion Confirmation: The extent of the dopaminergic lesion is typically assessed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease
  • Animal Subjects: Adult male C57BL/6 mice are commonly used due to their susceptibility to MPTP.

  • MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.

  • Safety Precautions: MPTP is a neurotoxin, and strict safety protocols must be followed, including the use of personal protective equipment and a designated fume hood.

  • Post-injection Monitoring: Animals are monitored for any adverse effects.

  • Behavioral and Histological Assessment: Behavioral testing is typically performed 7-14 days after MPTP administration. Post-mortem analysis of the substantia nigra and striatum for TH-positive neuron loss is used to confirm the lesion.

Apomorphine-Induced Rotation Test (for 6-OHDA model)
  • Acclimation: Rats are habituated to the testing environment (e.g., a circular arena).

  • Apomorphine Administration: Apomorphine hydrochloride (a dopamine receptor agonist) is dissolved in saline and administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 0.25-0.5 mg/kg.

  • Data Recording: Immediately after injection, the rat is placed in the testing arena, and the number of full 360° rotations (contralateral to the lesion) is recorded for a set period (e.g., 30-60 minutes). Automated tracking systems are often used for accurate quantification.

  • Data Analysis: The net number of contralateral rotations per minute is calculated and compared between treatment groups.

Cylinder Test (for MPTP model)
  • Apparatus: A transparent glass cylinder (e.g., 15 cm diameter, 30 cm height) is used.

  • Procedure: The mouse is placed in the cylinder, and its spontaneous forelimb use during rearing (vertical exploration) is recorded for a period of 5-10 minutes.

  • Scoring: An observer, blind to the treatment groups, scores the number of times the mouse uses its left forelimb, right forelimb, or both forelimbs to touch the wall of the cylinder for support during a rear.

  • Data Analysis: The percentage of contralateral (impaired) forelimb use is calculated as: (contralateral limb touches + 0.5 * both limb touches) / (total touches) * 100. This is compared between treatment groups.

References

Mevidalen's Cognitive Effects: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mevidalen (also known as TAK-071), a selective M1 positive allosteric modulator (PAM), has emerged as a compound of interest for its potential to enhance cognitive function in various neurological disorders. This guide provides a comprehensive cross-study comparison of this compound's effects on cognition, presenting quantitative data from key clinical and preclinical studies, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows.

Comparative Efficacy on Cognitive Outcomes

This compound has been evaluated in different patient populations with varying results. The following tables summarize the quantitative outcomes from key clinical and preclinical studies, comparing its efficacy with placebo and other relevant compounds.

Table 1: Clinical Studies of this compound (TAK-071) on Cognition

Study (ClinicalTrials.gov ID)PopulationNTreatmentDurationPrimary Cognitive EndpointKey Cognitive Outcome
Phase 2 (NCT04334317)[1][2][3][4]Parkinson's Disease with cognitive impairment54TAK-071 vs. Placebo (crossover)6 weeksChange in global cognition scoreSignificant improvement with TAK-071 (Least Squares Mean Difference: 0.216 to 0.22; p = 0.012)[1][3][4][5]
PRESENCE - Phase 2[2][6]Lewy Body Dementia344This compound (10, 30, 75 mg) vs. Placebo12 weeksChange in Cognitive Drug Research Continuity of Attention (CoA) composite scoreFailed to meet primary and secondary cognition endpoints[2][6]

Table 2: Preclinical Studies of this compound (TAK-071) on Cognition in Rodent Models

StudyAnimal ModelCognitive TaskComparator(s)Key Cognitive Outcome
Sako et al., 2019[7][8][9]Scopolamine-induced cognitive deficit in ratsNovel Object Recognition Test (NORT)T-662 (M1 PAM), Donepezil, RivastigmineTAK-071 (0.3-3 mg/kg) significantly ameliorated cognitive deficits[7]
Kimura et al., 2019[10][11]Scopolamine-induced cognitive deficit in ratsNovel Object Recognition Task (NORT)Xanomeline (B1663083) (M1/M4 agonist)TAK-071 improved cognitive deficits with a wider therapeutic window (33-fold margin vs. side effects) compared to xanomeline (no margin)[10][11]

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future research.

Clinical Trial Methodology: Phase 2 in Parkinson's Disease (NCT04334317)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[1][3]

  • Participants: 54 individuals aged 40-85 years with a diagnosis of Parkinson's disease, a history of falls, and mild-to-moderate cognitive impairment (Montreal Cognitive Assessment score of 11-26).[4] Participants were on stable anti-parkinsonian medications but not acetylcholinesterase inhibitors.[2][3]

  • Intervention: Participants were randomized to receive either once-daily oral TAK-071 or a matched placebo for six weeks, followed by a three-week washout period before crossing over to the other treatment for another six weeks.[1][3]

  • Cognitive Assessment: The secondary efficacy endpoint was a global cognition score composed of tests assessing attention, executive function, and memory.[3][4]

Preclinical Study Methodology: Novel Object Recognition Test (NORT)

The NORT is a widely used behavioral assay to assess recognition memory in rodents.

  • Apparatus: A simple open-field box.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty box for a set period.

    • Acquisition/Training Phase: Two identical objects are placed in the box, and the animal is allowed to explore them for a defined time.

    • Retention/Test Phase: After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.[7]

  • Scopolamine (B1681570) Induction: To model cognitive deficits, the non-selective muscarinic receptor antagonist scopolamine is administered prior to the acquisition phase.[7]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of this compound's action and evaluation.

M1 Receptor Signaling Pathway in Cognition

Activation of the M1 muscarinic acetylcholine (B1216132) receptor is believed to enhance cognitive processes through the potentiation of N-methyl-D-aspartate (NMDA) receptor signaling, which is critical for synaptic plasticity, learning, and memory.[12] The pathway is initiated by acetylcholine binding, leading to a cascade of intracellular events.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates KCNQ KCNQ Channel M1R->KCNQ Inhibits This compound This compound (Positive Allosteric Modulator) This compound->M1R Potentiates ACh binding PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Leads to NMDAR NMDA Receptor Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) NMDAR->Synaptic_Plasticity Neuronal_Excitability Increased Neuronal Excitability KCNQ->Neuronal_Excitability Regulates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Activates Ca_release->PKC PKC->NMDAR Potentiates Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Neuronal_Excitability->Synaptic_Plasticity

M1 Receptor Signaling Pathway for Cognitive Enhancement.
Experimental Workflow for Preclinical Cognitive Testing

The following diagram illustrates a typical workflow for evaluating a cognitive-enhancing drug like this compound in a preclinical rodent model.

Preclinical_Workflow cluster_setup Experimental Setup cluster_testing Cognitive Assessment cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Scopolamine-induced amnesia) Drug_Admin Drug Administration (this compound vs. Vehicle/Comparator) Animal_Model->Drug_Admin Habituation Habituation to Test Apparatus Drug_Admin->Habituation Training Training Phase (e.g., NORT - Familiar Objects) Habituation->Training Testing Test Phase (e.g., NORT - Novel Object) Training->Testing Data_Collection Data Collection (e.g., Time spent with objects) Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation (Cognitive Enhancement/Deficit) Statistical_Analysis->Results

Preclinical Cognitive Testing Workflow.

Discussion and Future Directions

The presented data indicate that this compound (TAK-071) shows promise as a cognitive enhancer, particularly in the context of Parkinson's disease. However, its failure to meet cognitive endpoints in a trial for Lewy Body Dementia highlights the complexity of treating cognitive deficits across different neurodegenerative disorders.

Preclinical studies provide a strong rationale for this compound's mechanism of action and demonstrate its efficacy in rodent models of cognitive impairment. The comparison with other M1 modulators like T-662 and xanomeline suggests a favorable profile for TAK-071 in terms of its therapeutic window.[7][10]

Future research should focus on larger and longer-term clinical trials to further establish the efficacy and safety of this compound in various patient populations. Investigating its potential in combination with other therapeutic agents, such as acetylcholinesterase inhibitors, may also be a fruitful avenue, as suggested by preclinical data.[7] A deeper understanding of the specific cognitive domains most impacted by this compound will be crucial for its targeted application in clinical practice.

References

Validating the Selectivity of Mevidalen for the D1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of Mevidalen (LY3154207), a positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, with other well-characterized D1 receptor agonists. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the evaluation of this compound's receptor selectivity profile.

Executive Summary

This compound is a potent and highly selective positive allosteric modulator of the human dopamine D1 receptor. Preclinical data demonstrates that this compound exhibits over 1000-fold selectivity for the D1 receptor compared to other dopamine receptor subtypes and a range of other off-target receptors. This high selectivity is a key differentiator when compared to traditional D1 receptor agonists, which often exhibit activity at other dopamine receptors and off-target sites, potentially leading to undesirable side effects. This guide presents the available binding affinity and functional activity data for this compound alongside the comparator D1 agonists Dihydrexidine, A-68930, and SKF81297 to validate its selectivity profile.

Comparative Selectivity Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and comparator compounds for the dopamine D1 receptor and other relevant receptors.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1D2D3D4D5
This compound N/A (PAM)>10,000---
Dihydrexidine ~10130--~10
A-68930 -807---
SKF81297 ~2>1000--15

Data for this compound at D2 reflects a lack of activity at concentrations up to 10 µM. As a PAM, its primary mechanism is to potentiate the affinity of dopamine, and it does not directly compete with radioligands for the orthosteric binding site in the same manner as agonists, hence a traditional Ki value is not applicable.

Table 2: Dopamine Receptor Functional Activity (EC50, nM)

CompoundD1 (cAMP)D2 (cAMP)D5 (cAMP)
This compound 3>10,000>10,000
Dihydrexidine Full Agonist-Full Agonist
A-68930 2.13920-
SKF81297 Full Agonist--

Table 3: Off-Target Receptor Binding Affinities (Ki, nM)

Compound5-HT2Aα2-adrenergic
This compound >10,000>10,000
Dihydrexidine -~230
A-68930 -Weak Agonist
SKF81297 --

This compound has been shown to be highly selective with >1000-fold selectivity versus other targets.[1] The values presented here are representative of its lack of significant off-target activity.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Membrane Preparation:

    • Crude membrane fractions are prepared from cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D5) or from brain tissue known to express the receptor (e.g., striatum).

    • Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membrane fraction.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1 receptors, [³H]spiperone for D2 receptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound, Dihydrexidine) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor (e.g., 10 µM haloperidol).

    • The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • The filters are dried, and scintillation fluid is added.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Assays

Objective: To determine the functional potency (EC50) of a compound at D1-like receptors by measuring its effect on intracellular cyclic AMP (cAMP) production.

General Protocol (TR-FRET Method):

  • Cell Culture and Plating:

    • Cells stably expressing the human dopamine D1 or D5 receptor (e.g., HEK293 or CHO cells) are cultured to ~80-90% confluency.

    • Cells are harvested, washed, and resuspended in a stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4).

    • A specific number of cells (optimized for the assay) are dispensed into each well of a 384-well plate.

  • Compound Addition and Stimulation:

    • Serial dilutions of the test compound (e.g., this compound) are prepared. For PAMs like this compound, a sub-maximal concentration of dopamine is also added.

    • The test compounds are added to the cells and incubated for a specific period (e.g., 30 minutes) at room temperature or 37°C to stimulate the receptors.

    • A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

  • Lysis and Detection:

    • A lysis buffer containing the TR-FRET reagents (a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP tracer) is added to each well.

    • The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for cell lysis and the competitive binding of the antibody to either the tracer or the cAMP produced by the cells.

  • Data Acquisition and Analysis:

    • The plate is read on a TR-FRET-compatible plate reader. The fluorescence is measured at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • The ratio of the acceptor to donor fluorescence is calculated. This ratio is inversely proportional to the amount of cAMP produced.

    • The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is determined by fitting the dose-response curve with a four-parameter logistic equation.

D1 Receptor Signaling Pathways

The dopamine D1 receptor primarily signals through the canonical Gs/Gαolf-protein coupled pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. However, evidence also suggests the involvement of non-canonical signaling pathways.

D1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathways D1R D1 Receptor Gs_olf Gs/Gαolf D1R->Gs_olf Activates Gq Gq D1R->Gq Activates beta_arrestin β-Arrestin D1R->beta_arrestin Recruits AC Adenylyl Cyclase Gs_olf->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response1 Cellular Response (e.g., gene transcription, ion channel modulation) PKA->Cellular_Response1 PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Cellular_Response2 Cellular Response Ca_PKC->Cellular_Response2 MAPK MAPK Pathway beta_arrestin->MAPK Cellular_Response3 Cellular Response MAPK->Cellular_Response3 Dopamine Dopamine Dopamine->D1R Binds This compound This compound (PAM) This compound->D1R Potentiates

Caption: D1 receptor signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (from cells or tissue) start->prep assay_setup Assay Setup (96-well plate) - Membranes - Radioligand - Test Compound (serial dilutions) prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Rapid Filtration (separate bound from unbound) incubation->filtration washing Filter Washing (remove non-specific binding) filtration->washing detection Scintillation Counting (quantify bound radioactivity) washing->detection analysis Data Analysis (IC50 determination and Ki calculation) detection->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The compiled data strongly supports the high selectivity of this compound for the dopamine D1 receptor. Its positive allosteric mechanism of action, combined with a lack of significant activity at other dopamine receptor subtypes and off-target receptors, distinguishes it from traditional D1 agonists like Dihydrexidine, A-68930, and SKF81297. This selectivity profile suggests a lower potential for off-target side effects, making this compound a promising candidate for therapeutic applications where precise modulation of D1 receptor activity is desired. The detailed experimental protocols provided herein offer a framework for researchers to independently validate these findings and further explore the pharmacological properties of this compound.

References

Replicating Key Mevidalen Clinical Trial Findings in the Laboratory: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for replicating the key clinical findings of Mevidalen, a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, in a preclinical laboratory setting. This compound has been investigated for the treatment of Lewy body dementia, Parkinson's disease, and Alzheimer's disease. Clinical trials have indicated that while its efficacy on cognitive endpoints is not yet established, this compound has shown significant dose-dependent improvements in motor symptoms and a wakefulness-promoting effect.[1][2][3] However, dose-dependent cardiovascular effects, such as increased blood pressure and heart rate, have been noted as a key safety concern.[2][4][5]

This document outlines experimental protocols to assess these core findings and compares the potential performance of this compound against other D1 receptor modulators.

I. In Vitro Characterization of D1 Receptor Positive Allosteric Modulation

To confirm this compound's mechanism of action as a D1 receptor PAM, a series of in vitro assays can be performed. These assays are crucial for quantifying its potency and efficacy in modulating the dopamine D1 receptor in a controlled cellular environment.

Experimental Protocols

1. Cell Culture:

  • Utilize Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human recombinant dopamine D1 receptor. These cell lines are commercially available and provide a consistent platform for receptor-specific assays.

2. Radioligand Binding Assay:

  • Objective: To determine if this compound enhances the binding affinity of dopamine to the D1 receptor.

  • Methodology:

    • Prepare cell membrane fractions from the D1-expressing cells.

    • In a competitive binding assay, incubate the membranes with a fixed concentration of a radiolabeled D1 receptor antagonist (e.g., [³H]-SCH23390).

    • Add increasing concentrations of dopamine in the presence and absence of fixed concentrations of this compound.

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of dopamine.

    • A leftward shift in the dopamine competition curve in the presence of this compound indicates a positive allosteric modulation of dopamine binding.

3. cAMP Accumulation Assay:

  • Objective: To measure the functional consequence of D1 receptor activation and its potentiation by this compound.

  • Methodology:

    • Plate the D1-expressing cells in a multi-well format.

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with a sub-maximal concentration of dopamine in the presence of increasing concentrations of this compound.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or BRET-based biosensors).

    • An increase in cAMP levels in the presence of this compound, beyond that of dopamine alone, confirms its PAM activity.

Comparative Data Table: In Vitro D1 Receptor Modulation
CompoundRadioligand Binding (Dopamine Ki Shift)cAMP Accumulation (EC₅₀ Potentiation)
This compound Expected leftward shiftExpected potentiation of dopamine-induced cAMP
Alternative D1 PAM (e.g., DETQ) Leftward shiftPotentiation of dopamine-induced cAMP
D1 Agonist (e.g., A-86929) N/A (Direct Agonist)Direct increase in cAMP
Vehicle Control No shiftNo effect

II. In Vivo Assessment of Motor Function Improvement

Clinical trials have highlighted this compound's potential to improve motor symptoms in patients with Lewy body dementia and Parkinson's disease.[1][3][6] This can be replicated in established rodent models of these conditions.

Experimental Protocols

1. Animal Models:

  • 6-OHDA Rat Model of Parkinson's Disease: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats leads to a progressive loss of dopaminergic neurons, mimicking the motor deficits of Parkinson's disease.

  • MPTP Mouse Model of Parkinson's Disease: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in mice results in the selective destruction of dopaminergic neurons in the substantia nigra.

2. Behavioral Assessments:

  • Rotational Behavior (6-OHDA Model):

    • Administer this compound, a comparator compound, or vehicle to the 6-OHDA lesioned rats.

    • Measure the number of contralateral rotations (away from the lesioned side) as an indicator of dopaminergic stimulation.

  • Cylinder Test (6-OHDA Model):

    • Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its ipsilateral and contralateral forelimbs. An improvement in the use of the contralateral limb suggests motor recovery.

  • Pole Test (MPTP Model):

    • Assess the time it takes for a mouse to turn and descend a vertical pole. A reduction in time indicates improved motor coordination.

  • Gait Analysis:

    • Use an automated gait analysis system to measure various parameters of walking, such as stride length, paw pressure, and inter-limb coordination.

Comparative Data Table: In Vivo Motor Function
Treatment GroupRotational Behavior (Net Contralateral Rotations/min)Cylinder Test (% Contralateral Paw Use)Pole Test (Time to Descend in sec)
This compound (Low Dose) Expected dose-dependent increaseExpected dose-dependent increaseExpected dose-dependent decrease
This compound (High Dose) Expected dose-dependent increaseExpected dose-dependent increaseExpected dose-dependent decrease
L-DOPA/Carbidopa Significant increaseSignificant increaseSignificant decrease
Vehicle Control Minimal rotationsNo significant changeNo significant change

III. In Vivo Evaluation of Wakefulness-Promoting Effects

This compound has been observed to have wakefulness-promoting effects in humans.[7] This can be investigated in rodents using electroencephalography (EEG) to monitor sleep-wake states.

Experimental Protocol

1. Animal Model and Surgical Implantation:

  • Use adult male rats or mice.

  • Surgically implant EEG and electromyography (EMG) electrodes for chronic sleep-wake recording.

2. Sleep-Wake Recording and Analysis:

  • After a recovery period, record baseline EEG/EMG for 24 hours.

  • Administer this compound, a comparator (e.g., modafinil), or vehicle at the beginning of the light (inactive) phase.

  • Record EEG/EMG for the subsequent 24 hours.

  • Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Analyze the total time spent in each state, the latency to sleep onset, and the duration and frequency of sleep/wake bouts.

Comparative Data Table: Wakefulness-Promoting Effects
Treatment GroupTotal Wake Time (min in 4h post-dose)Sleep Latency (min)NREM Sleep (min in 4h post-dose)REM Sleep (min in 4h post-dose)
This compound Expected increaseExpected increaseExpected decreaseExpected decrease
Modafinil Significant increaseSignificant increaseSignificant decreaseSignificant decrease
Vehicle Control Baseline levelsBaseline levelsBaseline levelsBaseline levels

IV. Visualizing Pathways and Workflows

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor AC Adenylyl Cyclase D1R->AC activates Gs Gs protein D1R->Gs cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D1R binds This compound This compound (PAM) This compound->D1R binds (allosteric) Gs->AC ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: Dopamine D1 receptor signaling cascade initiated by dopamine and modulated by this compound.

Experimental Workflow for In Vivo Motor Function Assessment

in_vivo_workflow A Animal Model Induction (e.g., 6-OHDA lesion) B Baseline Behavioral Testing A->B C Randomization into Treatment Groups B->C D Drug Administration (this compound, Comparator, Vehicle) C->D E Post-treatment Behavioral Testing D->E F Data Analysis and Statistical Comparison E->F

Caption: Workflow for assessing the effect of this compound on motor function in a preclinical model.

Logical Relationship: Clinical Findings to Preclinical Models

clinical_to_preclinical cluster_clinical Clinical Trial Findings cluster_preclinical Preclinical Laboratory Models A Motor Improvement (MDS-UPDRS Score) D Rodent Models of Parkinsonism (6-OHDA, MPTP) A->D Replicated in B Wakefulness-Promoting Effect E EEG/EMG Sleep Studies in Rodents B->E Investigated with C Cardiovascular Side Effects (Increased BP & HR) F Cardiovascular Telemetry in Rodents C->F Monitored by

Caption: Mapping this compound's clinical outcomes to corresponding preclinical experimental models.

References

Benchmarking Mevidalen: A Comparative Analysis Against Standard-of-Care for Parkinson's Disease Motor Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mevidalen (LY3154207), a novel dopamine (B1211576) D1 receptor positive allosteric modulator (PAM), against the current standard-of-care treatments for the motor symptoms of Parkinson's disease. The analysis is based on available data from clinical trials to inform research and development in the field of neurodegenerative disorders.

Executive Summary

This compound, a first-in-class investigational drug, operates through a distinct mechanism of action by enhancing the affinity of the dopamine D1 receptor for its natural ligand, dopamine. This approach differs from traditional dopaminergic therapies. Clinical trial data suggests that this compound can lead to a dose-dependent improvement in motor function in patients with Lewy Body Dementia, which includes individuals with Parkinson's disease. While direct head-to-head comparative trials with standard-of-care treatments are not yet available, this guide offers an indirect comparison based on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III scores, a standard measure of motor symptom severity. Standard treatments, such as Levodopa (B1675098), dopamine agonists, and MAO-B inhibitors, have well-established efficacy in managing motor symptoms, and this guide will present their performance data alongside that of this compound for a comprehensive overview.

Mechanism of Action: A Novel Approach to Dopaminergic Modulation

Standard-of-care therapies for Parkinson's disease primarily focus on increasing dopamine levels in the brain. Levodopa, the gold standard, is a dopamine precursor. Dopamine agonists directly stimulate dopamine receptors, and MAO-B inhibitors prevent the breakdown of dopamine.

This compound, in contrast, does not directly increase dopamine levels or act as a dopamine agonist.[1] As a positive allosteric modulator, it binds to a different site on the dopamine D1 receptor than dopamine itself, inducing a conformational change that increases the receptor's affinity for dopamine.[1] This potentiates the effect of endogenous dopamine, suggesting a potential for a more nuanced and physiological modulation of the dopaminergic system.

Below is a diagram illustrating the signaling pathway of the dopamine D1 receptor and the modulatory effect of this compound.

Caption: Dopamine D1 receptor signaling and this compound's allosteric modulation.

Comparative Efficacy: this compound vs. Standard-of-Care

The following tables summarize the available clinical trial data on the efficacy of this compound and standard-of-care treatments in improving motor function, as measured by the change from baseline in the MDS-UPDRS Part III score. It is important to note that this is an indirect comparison, as the data is derived from separate clinical trials with potentially different patient populations and study designs.

Table 1: this compound Efficacy Data (PRESENCE Study)

Treatment GroupNBaseline MDS-UPDRS Part III (Mean)Change from Baseline at 12 Weeks (Mean)p-value vs. Placebo
Placebo8633.3-1.7-
This compound 10 mg8632.5-4.2<0.05
This compound 30 mg8634.1-5.1<0.05
This compound 75 mg8633.8-6.8<0.01

*Data from the Phase 2 PRESENCE trial (NCT03305809) in patients with Lewy Body Dementia, including a subset with Parkinson's disease.[1][2][3]

Table 2: Standard-of-Care Efficacy Data (Various Clinical Trials)

TreatmentTrial DurationChange from Baseline in MDS-UPDRS Part III (Mean)Notes
Levodopa/Carbidopa 80 weeks-1.0 to -2.0 points (vs. delayed start)LEAP Study.[4][5] A positive value indicates worsening. A 27.3% mean improvement was seen in an acute levodopa challenge test.[6][7][8]
Dopamine Agonists
Pramipexole11 weeks-37.3% (vs. 12.2% for placebo)Add-on therapy in advanced Parkinson's.[9]
RopiniroleVariesSignificant improvement vs. placeboEfficacy demonstrated in early and advanced Parkinson's.
MAO-B Inhibitors
Rasagiline26 weeks-6.39 (vs. placebo)Monotherapy in early Parkinson's.[10]
Selegiline3 monthsStatistically significant improvement vs. placeboMonotherapy in early Parkinson's.

Experimental Protocols

A summary of the experimental methodologies for the key clinical trials cited is provided below.

This compound: PRESENCE Phase 2 Trial (NCT03305809)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.[1][2][3]

  • Participants: 344 participants with mild-to-moderate dementia associated with Lewy Body Dementia (either Parkinson's disease with dementia or dementia with Lewy bodies).[2][3]

  • Intervention: Participants were randomized (1:1:1:1) to receive once-daily oral doses of this compound (10 mg, 30 mg, or 75 mg) or placebo for 12 weeks.[1][2][3]

  • Primary Outcome: Change from baseline in the Cognitive Drug Research Computerized Assessment System (CDR-CAS) Power of Attention composite score.

  • Secondary Motor Outcome: Change from baseline in the total score of the MDS-UPDRS (Parts I, II, and III).

  • Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to analyze the change from baseline for the efficacy endpoints.

Standard-of-Care: Representative Trial Designs

  • Levodopa (LEAP Study): A multicenter, double-blind, placebo-controlled, randomized delayed-start trial in 445 patients with early Parkinson's disease. Participants received levodopa/carbidopa (300/75 mg per day) for 80 weeks (early-start group) or placebo for 40 weeks followed by active treatment for 40 weeks (delayed-start group). The primary outcome was the change in the total UPDRS score from baseline to 80 weeks.[4][5]

  • Dopamine Agonists: Clinical trials for dopamine agonists are typically randomized, double-blind, placebo-controlled studies in patients with either early-stage Parkinson's (as monotherapy) or advanced-stage disease with motor fluctuations (as adjunctive therapy to levodopa). The primary efficacy endpoint is often the change from baseline in the MDS-UPDRS Part III score.[11]

  • MAO-B Inhibitors: Trials for MAO-B inhibitors are also commonly randomized, double-blind, and placebo-controlled. They are evaluated as both monotherapy in early Parkinson's and as adjunctive therapy in later stages. The change from baseline in the MDS-UPDRS score is a key efficacy measure.[12]

Below is a generalized workflow for a typical Phase 2 clinical trial in Parkinson's disease.

G Generalized Phase 2 Clinical Trial Workflow for Parkinson's Disease cluster_0 Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Follow-up & Assessment cluster_3 Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (MDS-UPDRS, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., this compound) Randomization->Treatment_A Treatment_B Control Group (Placebo or Active Comparator) Randomization->Treatment_B Follow_up Scheduled Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_A->Follow_up Treatment_B->Follow_up Efficacy_Assessment Efficacy Assessments (MDS-UPDRS) Follow_up->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Vitals) Follow_up->Safety_Monitoring Data_Collection Data Collection & Lock Efficacy_Assessment->Data_Collection Safety_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., MMRM) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Unveiling Mevidalen's Mechanism: A Comparative Analysis Utilizing Knockout Models and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mevidalen's performance with existing Alzheimer's disease treatments. We delve into the validation of its mechanism of action using knockout models and present supporting experimental data to offer a comprehensive overview of this novel therapeutic agent.

This compound (also known as LY3154207) is an investigational drug being developed for the treatment of neurodegenerative diseases, including Alzheimer's disease.[1] It operates through a distinct mechanism of action as a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] This guide will explore the validation of this mechanism, present available data from preclinical and clinical studies, and draw comparisons with established Alzheimer's therapies such as cholinesterase inhibitors and anti-amyloid treatments.

Validating the Mechanism of Action: Insights from a Humanized D1 Mouse Model

A key strategy in validating the target engagement and mechanism of action of a novel drug is the use of genetically modified animal models. In the case of this compound, a pivotal study utilized a humanized D1 mouse model. These mice are genetically engineered to express the human dopamine D1 receptor, providing a more translationally relevant system to study the drug's effects.

A significant study investigated the effects of this compound on wakefulness in these humanized D1 mice.[2] The rationale for this focus is the known role of the dopamine D1 receptor in regulating arousal and wakefulness. The study demonstrated that this compound significantly enhanced wakefulness and delayed the onset of sleep in these mice in a dose-dependent manner.[2] This finding provides strong evidence that this compound actively modulates the human D1 receptor in a living organism to produce a physiological effect.

Experimental Protocol: Wakefulness Study in Humanized D1 Mice

The following is a detailed methodology for the key experiment that validated this compound's mechanism of action in the humanized D1 mouse model, based on the study by McCarthy et al. (2022).[2]

Animals:

  • Male and female humanized D1 receptor knock-in mice were used. These mice express the human DRD1 gene in place of the mouse ortholog.

  • Mice were housed under a standard 12-hour light/12-hour dark cycle with ad libitum access to food and water.

Drug Administration:

  • This compound was administered orally (p.o.) at doses of 3, 10, 30, and 100 mg/kg, or as a vehicle control.

Experimental Procedure (Sleep-Wakefulness Monitoring):

  • Surgical Implantation: Mice were surgically implanted with electroencephalogram (EEG) and electromyogram (EMG) electrodes for sleep-wake recording.

  • Acclimation: Following a recovery period, mice were individually housed in recording chambers and acclimated to the experimental conditions.

  • Baseline Recording: Baseline sleep-wake patterns were recorded for 24 hours prior to drug administration.

  • Dosing and Recording: On the test day, mice were orally dosed with either this compound or vehicle at the beginning of the light (inactive) phase. EEG and EMG data were then continuously recorded for the following 24 hours.

  • Data Analysis: The recorded EEG and EMG signals were scored in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep using a validated software. The primary endpoint was the latency to the first consolidated sleep bout.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Humanized D1 Mouse Model Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Acclimation Acclimation to Recording Chambers Surgery->Acclimation Baseline 24h Baseline Recording Acclimation->Baseline Dosing Oral Administration (this compound or Vehicle) Baseline->Dosing Recording 24h Post-Dosing EEG/EMG Recording Dosing->Recording Scoring Sleep-Wake Scoring (10s Epochs) Recording->Scoring Endpoint Determine Latency to Sleep Onset Scoring->Endpoint

This compound's Signaling Pathway

This compound, as a positive allosteric modulator, does not directly activate the dopamine D1 receptor. Instead, it binds to a different site on the receptor (an allosteric site) and enhances the receptor's affinity for its natural ligand, dopamine. This potentiation of dopamine signaling is thought to be the basis of its therapeutic effects. The downstream signaling cascade of the D1 receptor primarily involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

signaling_pathway Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds to orthosteric site This compound This compound (D1 PAM) This compound->D1R Binds to allosteric site AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Synaptic Plasticity) PKA->Downstream Phosphorylates Targets

Comparative Analysis: this compound vs. Alternative Alzheimer's Therapies

A direct head-to-head comparison of this compound with other Alzheimer's drugs in a clinical trial setting for Alzheimer's disease is not yet available, as this compound is still under investigation for this indication.[3][4][5][6][7][8][9][10] However, we can draw comparisons based on their distinct mechanisms of action and available data from preclinical and clinical studies in related neurodegenerative disorders.

This compound vs. Cholinesterase Inhibitors (e.g., Donepezil)

Cholinesterase inhibitors, such as donepezil (B133215), are a cornerstone of symptomatic treatment for Alzheimer's disease.[11][12][13] Their primary mechanism is to increase the levels of acetylcholine, another neurotransmitter crucial for memory and cognition, by inhibiting the enzyme that breaks it down.

logical_relationship cluster_this compound This compound cluster_alternatives Alternative Therapies cluster_outcomes Therapeutic Goals in Alzheimer's Disease Mevidalen_MoA Dopamine D1 Receptor PAM Mevidalen_Effect Enhances Dopaminergic Neurotransmission Mevidalen_MoA->Mevidalen_Effect Cognitive_Enhancement Cognitive Enhancement Mevidalen_Effect->Cognitive_Enhancement Potential for Cholinesterase_Inhibitors Cholinesterase Inhibitors (e.g., Donepezil) Cholinesterase_Inhibitors->Cognitive_Enhancement Symptomatic Relief Anti_Amyloid Anti-Amyloid Monoclonal Antibodies Disease_Modification Disease Modification Anti_Amyloid->Disease_Modification Targets Underlying Pathology

Preclinical Data Comparison

While direct comparative preclinical studies are limited, we can look at studies using similar cognitive assessment paradigms, such as the Novel Object Recognition (NOR) test, in mouse models of Alzheimer's disease.

DrugAnimal ModelCognitive TaskKey Findings
This compound (as a D1 PAM) Humanized D1 MouseSleep/WakefulnessDose-dependent increase in wakefulness, confirming target engagement.[2]
Donepezil AβPP/PS1 Transgenic MiceNovel Object RecognitionSignificantly improved cognitive function.[5]
Donepezil Tg2576 Transgenic MiceContextual & Cued MemoryAmeliorated memory deficits.[12][14]

Clinical Data Comparison (Indirect)

Clinical data for this compound in an Alzheimer's population is still emerging from ongoing Phase 2 trials.[3][5][6][7][10] Data from a Phase 2 study in patients with Lewy Body Dementia (LBD), another neurodegenerative disease with cognitive impairment, showed that this compound did not meet its primary endpoint for cognition but did show improvements in motor function and daytime sleepiness.[1][8][15][16] In contrast, numerous clinical trials have established the efficacy of donepezil in providing modest but statistically significant cognitive benefits in patients with mild to moderate Alzheimer's disease, as measured by scales like the ADAS-Cog.[1][14][17]

DrugPatient PopulationKey Cognitive/Functional Outcomes
This compound Lewy Body DementiaDid not meet primary cognitive endpoint; improved motor symptoms and daytime sleepiness.[15][16]
Donepezil Alzheimer's DiseaseStatistically significant improvement in ADAS-Cog scores compared to placebo.[1][14][17]
This compound vs. Anti-Amyloid Monoclonal Antibodies

Anti-amyloid therapies represent a different treatment paradigm, aiming to modify the underlying disease process by targeting the accumulation of amyloid-beta plaques in the brain.

Mechanism of Action:

  • This compound: Symptomatic treatment targeting neurotransmitter systems (dopamine).[1]

  • Anti-Amyloid Antibodies: Disease-modifying therapy targeting the removal of amyloid plaques.

Therapeutic Approach:

  • This compound: Aims to improve cognitive and functional symptoms.

  • Anti-Amyloid Antibodies: Aims to slow the rate of cognitive and functional decline.

Data Highlights:

  • This compound: Preclinical data in a humanized mouse model supports its mechanism of action on the D1 receptor.[2] Clinical data in LBD suggests potential benefits for motor symptoms and wakefulness.[15][16]

  • Anti-Amyloid Antibodies: Clinical trials have shown that these therapies can effectively remove amyloid plaques and modestly slow cognitive decline in early-stage Alzheimer's disease.

Conclusion

This compound presents a novel approach to treating the symptoms of neurodegenerative diseases by modulating the dopamine D1 receptor. The use of a humanized D1 mouse model has been instrumental in validating its mechanism of action, demonstrating clear target engagement and a resulting physiological effect on wakefulness.

In comparison to existing Alzheimer's therapies, this compound offers a distinct mechanism that is different from both cholinesterase inhibitors and anti-amyloid antibodies. While direct comparative efficacy data in an Alzheimer's population is not yet available, the preclinical and initial clinical findings suggest that this compound may hold promise for addressing certain symptoms associated with neurodegeneration. Future results from ongoing clinical trials in Alzheimer's disease will be crucial in determining its ultimate place in the therapeutic landscape. The information presented in this guide provides a foundational understanding for researchers and clinicians as they continue to evaluate the potential of this innovative compound.

References

Comparative Pharmacokinetic Profile of Mevidalen and Other Dopamine D1 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

This guide provides a comparative analysis of the pharmacokinetic profile of Mevidalen (LY3154207), a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, with its second-generation counterpart, LY3154885. This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

This compound has been investigated for its potential therapeutic benefits in neurodegenerative diseases such as Parkinson's disease and Lewy body dementia.[1][2] Understanding its pharmacokinetic properties is crucial for optimizing dosing regimens and predicting its safety and efficacy. A key aspect of its development has been the effort to mitigate potential drug-drug interactions. This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, creating a risk of interactions with other drugs that inhibit or induce this enzyme.[3]

To address this, a second-generation D1 PAM, LY3154885, was developed with a similar pharmacological profile to this compound but with an altered metabolic pathway.[3] LY3154885 is predominantly metabolized by UDP-glucuronosyltransferases (UGTs), which is predicted to lower the risk of clinically significant drug-drug interactions.[3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound observed in a multiple-ascending dose (MAD) study in healthy human subjects. Currently, detailed human pharmacokinetic data for LY3154885 is not publicly available; therefore, preclinical data from rat and dog studies are presented for comparison.

ParameterThis compound (Human - 75 mg, Day 14)LY3154885 (Rat - Oral)LY3154885 (Dog - Oral)
Tmax (h) ~2[1][2][4]1.0 - 8.03.0 - 7.0
Cmax (ng/mL) 329 (± 105)13.9 - 185.9 µg/mL (dose-dependent)12.6 - 168.4 µg/mL (dose-dependent)
AUCτ (ng·h/mL) 2960 (± 941)--
CLss/F (L/h) ~25[4]327 mL/h/kg108 mL/h/kg
t½ (h) -2.0 - 16.7 (dose-dependent)4.1 - 4.5
Accumulation Ratio Minimal[1][2][4]--

Data for this compound is from a study in patients with Parkinson's disease receiving 75 mg once daily for 14 days. Cmax and AUCτ are presented as mean ± SD.[4] Preclinical data for LY3154885 is derived from single and multiple oral dose studies in rats and dogs with dose ranges from 1.6-1000 mg/kg.[5]

Experimental Protocols

The pharmacokinetic data presented in this guide were obtained through rigorous experimental protocols, as detailed below.

This compound Human Pharmacokinetic Study

A multi-center, double-blind, randomized, placebo-controlled, multiple-dose, parallel-group study was conducted in patients with Parkinson's disease.[2]

  • Dosing: Participants in one cohort received 75 mg of this compound orally once daily for 14 consecutive days.[4]

  • Blood Sampling: Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points (0.5, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours) post-dose on days 1, 7, and 14.[4]

  • Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Sample Preparation: Specific details on the sample preparation for this compound analysis were not available in the reviewed literature. However, a common approach for small molecules in plasma involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

    • Chromatography: Chromatographic separation is typically achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound would be optimized for maximum sensitivity and selectivity.

  • Pharmacokinetic Analysis: Standard noncompartmental methods were used to calculate the pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve during the dosing interval (AUCτ), and apparent steady-state clearance (CLss/F).[4]

LY3154885 Preclinical Pharmacokinetic Studies

Pharmacokinetic studies for LY3154885 were conducted in rats and dogs.

  • Dosing: Animals received single or multiple oral doses of LY3154885.[5]

  • Blood Sampling: Plasma samples were collected at various time points post-dosing to characterize the concentration-time profile.

  • Bioanalytical Method: Plasma concentrations of LY3154885 were likely quantified using a validated LC-MS/MS method, similar to the one used for this compound. The development and validation of such a method would typically follow regulatory guidelines to ensure accuracy, precision, selectivity, and stability.

    • Sample Preparation: A liquid-liquid extraction or solid-phase extraction method would be employed to isolate LY3154885 from the plasma matrix.

    • Chromatography and Mass Spectrometry: Optimized LC-MS/MS conditions would be established to achieve sensitive and specific quantification of the analyte.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life (t½) were determined from the plasma concentration-time data.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine D1 receptor signaling pathway and a general experimental workflow for pharmacokinetic analysis.

D1_Signaling_Pathway cluster_0 Dopamine D1 Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Gs Gαs D1R->Gs Activates PAM This compound / LY3154885 (PAM) PAM->D1R Modulates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response PK_Workflow cluster_1 Pharmacokinetic Analysis Workflow Dosing Drug Administration (Oral) Sampling Blood Sampling (Time course) Dosing->Sampling Preparation Plasma Sample Preparation Sampling->Preparation Analysis LC-MS/MS Quantification Preparation->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

References

Assessing the Translational Value of Mevidalen: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Mevidalen (LY-3154207), a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, with its close structural analog and fellow D1 PAM, DETQ. The aim is to critically assess the translational value of this compound's preclinical data for its development in treating neurodegenerative disorders such as Lewy body dementia and Parkinson's disease.

Executive Summary

This compound is under development for the treatment of Lewy body disease and has shown potential in preclinical models to address key symptoms associated with this and other neurodegenerative conditions.[1] As a positive allosteric modulator, it offers a novel mechanism of action by enhancing the affinity of the dopamine D1 receptor for its natural ligand, dopamine.[1] This approach is hypothesized to provide a more physiological modulation of the dopaminergic system compared to direct agonists. Preclinical studies in humanized D1 receptor knock-in (hD1) mice have been instrumental in characterizing the profile of this compound and its analog, DETQ. This guide synthesizes the available preclinical data on their effects on wakefulness, cognition, and motor activity, providing a framework for evaluating their therapeutic potential.

Mechanism of Action: Dopamine D1 Receptor Positive Allosteric Modulation

This compound and DETQ do not directly activate the dopamine D1 receptor. Instead, they bind to an allosteric site on the receptor, increasing its affinity for dopamine. This potentiation of endogenous dopamine signaling is thought to be a key advantage, potentially leading to a wider therapeutic window and reduced side effects compared to traditional dopamine agonists.

cluster_0 Dopamine D1 Receptor Signaling Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds G_protein G-protein D1R->G_protein Activates This compound This compound / DETQ (D1 PAM) This compound->D1R Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D1 Receptor Signaling Pathway modulated by a Positive Allosteric Modulator (PAM).

Preclinical Efficacy: A Comparative Analysis

The following tables summarize the key preclinical findings for this compound and DETQ in validated animal models. The primary model used in these studies is the humanized D1 receptor knock-in (hD1) mouse, which is crucial due to species-specific differences in the binding of these compounds.

Table 1: Effects on Wakefulness and Sleep
CompoundAnimal ModelDoses (mg/kg, p.o.)Key FindingsReference
This compound Humanized D1 (hD1) Mice20, 60Dose-dependently increased latency to fall asleep. At 20 mg/kg, delayed sleep onset by 5.5-fold and at 60 mg/kg by 15.2-fold compared to vehicle.[2]
DETQ Humanized D1 (hD1) MiceNot specified in detail, but noted to enhance wakefulness in EEG studies.Enhanced wakefulness.
Table 2: Effects on Cognition (Novel Object Recognition Task)
CompoundAnimal ModelDoses (mg/kg, p.o.)Key FindingsReference
This compound Humanized D1 (hD1) MiceData not yet publicly availablePreclinical work suggests pro-cognitive effects.[3]
DETQ Humanized D1 (hD1) Mice with PCP-induced cognitive deficitNot specified in detail, but effective doses were established.Reversed the deficit in novel object recognition memory induced by subchronic phencyclidine (PCP) administration. This effect was blocked by a D1 receptor antagonist.
Table 3: Effects on Locomotor Activity
CompoundAnimal ModelDoses (mg/kg, p.o.)Key FindingsReference
This compound Humanized D1 (hD1) MiceData not yet publicly availablePreclinical data suggests a potential for motoric benefit.[4]
DETQ Humanized D1 (hD1) MiceWide dose-rangeIncreased locomotor activity over a wide dose range without the inverted U-shaped dose-response curve or tachyphylaxis seen with D1 agonists. Reversed hypo-activity in reserpine-treated mice.

Experimental Protocols

Novel Object Recognition (NOR) Test

This task assesses recognition memory in rodents. The protocol generally involves three phases:

  • Habituation: The mouse is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) over one or more days. This reduces anxiety and novelty-induced exploratory behavior.

  • Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

  • Testing Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is measured. A mouse with intact recognition memory will spend significantly more time exploring the novel object.

cluster_0 Novel Object Recognition Workflow Habituation Habituation Phase (Empty Arena) Training Training Phase (Two Identical Objects) Habituation->Training Retention Retention Interval Training->Retention Testing Testing Phase (One Familiar, One Novel Object) Retention->Testing Analysis Data Analysis (Time with Novel vs. Familiar Object) Testing->Analysis

Caption: Workflow for the Novel Object Recognition Test.

Locomotor Activity Test

This test measures spontaneous motor activity and is used to assess the stimulant or depressant effects of a compound.

  • Acclimation: The animal is placed in a testing chamber (often an open-field arena) for a period to allow it to acclimate to the new environment.

  • Administration: The test compound or vehicle is administered to the animal.

  • Data Collection: The animal is placed back in the chamber, and its movement is tracked using automated systems (e.g., infrared beams or video tracking) for a specified duration. Key parameters measured include total distance traveled, rearing frequency, and time spent in different zones of the arena.

cluster_0 Locomotor Activity Experimental Workflow Acclimation Acclimation to Testing Chamber Administration Drug/Vehicle Administration Acclimation->Administration Placement Placement in Chamber Administration->Placement Tracking Automated Activity Tracking Placement->Tracking Analysis Data Analysis (e.g., Distance, Rearing) Tracking->Analysis

Caption: Experimental Workflow for the Locomotor Activity Test.

Translational Value and Future Directions

The preclinical data for this compound and DETQ in humanized D1 mice provide a strong rationale for their development in treating neurodegenerative disorders. The observed effects on wakefulness are particularly relevant for patients with Lewy body dementia and Parkinson's disease who often experience excessive daytime sleepiness. The pro-cognitive and motor-enhancing effects of DETQ in relevant preclinical models further support the therapeutic potential of this class of compounds.

A critical next step in assessing the translational value of this compound is the public dissemination of its preclinical data on cognitive and motor function. A direct comparison with DETQ in these domains would be highly informative. Furthermore, while the hD1 mouse model is a significant advancement, future preclinical studies could explore the efficacy of these compounds in more complex models of neurodegeneration that recapitulate the underlying pathology of diseases like Lewy body dementia, for instance, by incorporating alpha-synuclein (B15492655) pathology.

Key Considerations for Translational Success:

  • Dose-Response Relationship: Establishing a clear dose-response relationship for both efficacy and potential side effects is crucial.

  • Chronic Dosing Studies: Long-term preclinical studies are needed to evaluate the potential for tolerance or sensitization with chronic administration.

  • Biomarker Development: Identifying and validating biomarkers that can track target engagement and downstream pharmacological effects in both preclinical models and clinical trials will be essential for successful translation.

References

Safety Operating Guide

Navigating the Disposal of Mevidalen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the investigational drug Mevidalen is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a novel dopaminergic drug under development, specific disposal protocols are not widely available. Therefore, this guide synthesizes general best practices for the disposal of investigational pharmaceutical compounds, tailored to researchers, scientists, and drug development professionals.

The primary directive for the disposal of any investigational drug, including this compound, is to consult with your institution's Environmental Health and Safety (EHS) department and to follow any guidance provided by the drug's sponsor, Eli Lilly and Company. These entities will have the most current information and will be able to provide specific instructions based on local regulations and the latest safety data for the compound.

Key Chemical and Physical Properties of this compound

Understanding the basic properties of this compound is a prerequisite for a thorough safety assessment. Below is a summary of its key characteristics.

PropertyValue
IUPAC Name2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone[1]
Molecular FormulaC24H29Cl2NO3[2]
Molar Mass450.40 g·mol−1[2]
CAS Number1638667-79-4[2]
SynonymsLY3154207, this compound hydroxybenzoate[3]

Recommended Disposal Workflow

In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, a structured decision-making process is essential. The following workflow diagram outlines the recommended steps for the proper disposal of this compound.

start Start: this compound Waste for Disposal contact_ehs Consult Institutional Environmental Health & Safety (EHS) and Drug Sponsor start->contact_ehs is_hazardous Is this compound classified as hazardous waste by EHS? contact_ehs->is_hazardous follow_hazardous_protocol Follow institutional protocol for hazardous chemical waste disposal. This may include incineration by an approved vendor. is_hazardous->follow_hazardous_protocol Yes follow_non_hazardous_protocol Follow institutional protocol for non-hazardous pharmaceutical waste disposal. is_hazardous->follow_non_hazardous_protocol No end End: this compound Properly Disposed follow_hazardous_protocol->end incineration If deemed non-hazardous, dispose in a biohazard-chemotoxic container for incineration. follow_non_hazardous_protocol->incineration incineration->end

This compound Disposal Decision Workflow

General Disposal Procedures for Investigational Drugs

Should direct guidance from EHS or the sponsor not be immediately available, general principles for the disposal of pharmaceutical waste should be followed. Unused investigational medications are typically destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.

For non-hazardous pharmaceutical waste, the following steps are generally recommended:

  • Do Not Dispose Down the Drain: Avoid flushing this compound down the toilet or sink, as its environmental impact is not well-documented.

  • Render Unusable: Mix the this compound (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[4]

  • Contain and Seal: Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[4]

  • Dispose in Trash: Throw the sealed container in the household or laboratory trash.[4]

  • Remove Personal Information: For empty containers, be sure to scratch out all personal or identifying information on the label before recycling or discarding.[4]

It is important to note that some investigational drugs may be classified as hazardous waste and will require special handling and disposal through an approved vendor.[5]

Understanding this compound's Mechanism of Action

While not directly related to disposal, understanding the biological activity of this compound can inform a comprehensive safety assessment. This compound is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[2][6] This means it enhances the effect of dopamine at this receptor. The following diagram illustrates this signaling pathway.

cluster_neuron Postsynaptic Neuron Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds This compound This compound (PAM) This compound->D1_Receptor Enhances Binding G_Protein G Protein Activation D1_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP Cellular_Response Downstream Cellular Response cAMP->Cellular_Response

This compound's Signaling Pathway

By providing this procedural guidance, we aim to equip researchers and laboratory professionals with the necessary information to handle and dispose of this compound safely and responsibly, thereby building a foundation of trust and demonstrating a commitment to safety beyond the product itself.

References

Personal Protective Equipment (PPE) for Handling Mevidalen

Author: BenchChem Technical Support Team. Date: December 2025

As Mevidalen is an investigational drug candidate for which a specific Material Safety Data Sheet (MSDS) is not publicly available, it is imperative to handle it with the utmost caution, treating it as a potent pharmaceutical compound. The following guidance is based on established best practices for the safe handling of potent and investigational drugs in a research and development setting.

A comprehensive personal protective equipment (PPE) strategy is the last line of defense in the hierarchy of controls and is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment (PPE)
Weighing and Dispensing (Dry Powder) - Gloves: Double nitrile gloves.- Eye Protection: Chemical splash goggles.- Respiratory Protection: A properly fitted N95 or higher-rated respirator is crucial to prevent inhalation of fine particles.- Body Protection: Disposable gown or lab coat with tight cuffs.
Solution Preparation and Handling - Gloves: Double nitrile gloves.- Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.- Respiratory Protection: Generally not required if performed in a certified chemical fume hood.- Body Protection: Disposable gown or lab coat.
Spill Cleanup - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles and a face shield.- Respiratory Protection: A respirator with appropriate particulate and organic vapor cartridges.- Body Protection: Chemical-resistant disposable coveralls and shoe covers.
Waste Disposal - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Respiratory Protection: Not typically required if handling sealed waste containers.- Body Protection: Lab coat.

Operational and Disposal Plans

A multi-faceted approach incorporating engineering controls, administrative procedures, and proper waste management is critical for safely handling this compound.

Hierarchy of Controls for Laboratory Safety

The most effective way to manage potential hazards is to follow the hierarchy of controls, which prioritizes control methods from most to least effective.[1][2][3][4][5]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) (Least Effective)

Hierarchy of Controls for Managing Exposure to this compound.

Engineering Controls: These are physical changes to the workspace that isolate researchers from the hazard.

  • Containment: Whenever possible, handle powdered this compound in a containment ventilated enclosure (CVE) or a glove box to prevent aerosolization.[6][7]

  • Ventilation: All solution preparations and manipulations should be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

  • Designated Areas: Clearly designate specific areas for handling this compound. Access to these areas should be restricted to trained personnel.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound, from receipt to disposal.

  • Training: All personnel must be trained on the potential hazards of this compound and the specific handling and emergency procedures. Documentation of this training is mandatory.[8]

Experimental Protocol: Safe Weighing and Dilution of this compound
  • Preparation:

    • Don all required PPE as specified in the table above for handling dry powder.

    • Ensure the CVE or glove box is functioning correctly.

    • Decontaminate the work surface before and after use.

  • Weighing:

    • Use a tared weigh boat or container.

    • Carefully transfer the desired amount of this compound powder using a spatula. Avoid creating dust.

    • Close the primary container immediately after weighing.

  • Dilution:

    • In a chemical fume hood, add the solvent to the vessel that will contain the final solution.

    • Carefully add the weighed this compound powder to the solvent.

    • Stir the solution until the powder is fully dissolved.

  • Cleanup:

    • Wipe down all surfaces with an appropriate deactivating agent (if known) or a soap and water solution.

    • Dispose of all contaminated materials as hazardous pharmaceutical waste.

Disposal Plan for this compound

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[9][10]

Waste Segregation:

  • Hazardous Chemical Waste: This includes unused this compound, grossly contaminated items, and solutions containing the compound. This waste should be collected in a designated, labeled, and sealed hazardous waste container.[9]

  • Trace Contaminated Waste: This includes items with minimal residual contamination, such as empty vials, used PPE, and cleaning materials. This waste should be collected in a separate, clearly labeled container.

Disposal Procedure:

All waste generated from handling this compound must be disposed of as hazardous pharmaceutical waste, in accordance with all federal, state, and local regulations.[11][12] The primary method for the disposal of potent pharmaceutical compounds is incineration by a licensed hazardous waste disposal company.[10] Do not dispose of this compound down the drain or in the regular trash.

This compound Waste Disposal Workflow

Mevidalen_Waste_Disposal_Workflow cluster_1 This compound Waste Disposal Workflow Start Waste Generation (e.g., used PPE, excess compound) Segregate Segregate Waste Streams Start->Segregate Hazardous Hazardous Chemical Waste (Black Container) Segregate->Hazardous Trace Trace Contaminated Waste (Yellow Container) Segregate->Trace Label Label Containers with Hazardous Waste Tags Hazardous->Label Trace->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Arrange for Pickup by Certified Hazardous Waste Vendor Store->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Workflow for the safe disposal of this compound-related waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。